3-(2-Bromo-4-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOKVYPIBZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis route for 3-(2-Bromo-4-methylphenyl)propanoic acid
An In-depth Technical Guide to the Synthesis of 3-(2-Bromo-4-methylphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of robust and efficient synthetic routes for the preparation of this compound (CAS No: 829-57-2), a valuable building block in the development of novel pharmaceutical agents and advanced materials.[1][2][3] This document is intended for an audience of researchers, synthetic chemists, and drug development professionals. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of two primary synthetic strategies: the modern palladium-catalyzed Heck reaction and the classic Friedel-Crafts acylation pathway. Each section includes detailed, step-by-step protocols, causality-driven explanations for experimental choices, and workflow visualizations to ensure reproducibility and scalability.
Introduction and Strategic Overview
This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom and the carboxylic acid moiety on the same molecule makes it a versatile bifunctional intermediate. The bromine atom can be readily converted into a variety of other functional groups or used as a handle for cross-coupling reactions, while the propanoic acid side chain provides a point for amide bond formation or other derivatizations.
The synthesis of this target molecule requires the strategic formation of a carbon-carbon bond to append the propanoic acid side chain to the 2-bromo-4-methylphenyl scaffold. A high-level retrosynthetic analysis reveals several potential disconnections and corresponding synthetic strategies.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights three logical pathways:
-
Heck Reaction: Formation of the Cα-Cβ bond by coupling an aryl halide with an acrylate derivative.[4][5] This is a modern, powerful method known for its functional group tolerance.
-
Friedel-Crafts Acylation: Formation of the Cβ-Cγ bond by acylating an aromatic ring with succinic anhydride, followed by reduction. This is a classic, cost-effective, and often high-yielding approach.
-
Grignard-based Routes: Formation of the Cβ-Cγ bond using an organometallic nucleophile. This could involve the carboxylation of a Grignard reagent derived from 2-bromo-4-methylbenzyl bromide.[6][7][8]
This guide will provide a detailed exploration of the Heck Reaction and Friedel-Crafts Acylation routes, as they represent a robust modern and a classic, scalable approach, respectively.
Route A: Synthesis via Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4][9] For this synthesis, we propose a two-step sequence: a Heck coupling of a suitable di-halogenated toluene derivative with an acrylate ester, followed by hydrogenation and saponification.
Principle and Rationale
The core of this route is the Pd(0)/Pd(II) catalytic cycle.[4][10] The reaction is initiated by the oxidative addition of the aryl halide (preferably an iodide for higher reactivity) to a Pd(0) species. The resulting Pd(II) complex then coordinates with the alkene (ethyl acrylate). Migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. Finally, β-hydride elimination regenerates the alkene (now substituted) and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.[10]
We select 1-bromo-2-iodo-4-methylbenzene as the starting material to ensure regioselective coupling at the more reactive C-I bond, leaving the C-Br bond intact for future modifications.
Experimental Protocol
Step 1: Heck Coupling of 1-Bromo-2-iodo-4-methylbenzene with Ethyl Acrylate
Caption: Experimental workflow for the Heck reaction step.
-
Reagents & Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-iodo-4-methylbenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Solvent & Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (Et₃N, 2.0 eq) as the base.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.
-
Reactant Addition: Add ethyl acrylate (1.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the triethylammonium iodide salts and palladium black. Wash the pad with ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-3-(2-bromo-4-methylphenyl)acrylate.
Step 2: Hydrogenation and Saponification
-
Hydrogenation: Dissolve the purified acrylate from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 6-8 hours.
-
Filtration: Once the reaction is complete (monitored by ¹H NMR), carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Saponification: Concentrate the filtrate. Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.
-
Acidification & Extraction: Once the saponification is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.
Data and Yield Expectations
| Parameter | Expected Value |
| Overall Yield | 65-75% over two steps |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₀H₁₁BrO₂[3] |
| Molecular Weight | 243.10 g/mol [3] |
| ¹H NMR (CDCl₃) | δ ~1.2 (s, 3H, CH₃), 2.7 (t, 2H, CH₂), 3.0 (t, 2H, CH₂), 7.0-7.4 (m, 3H, Ar-H), 11.5 (br s, 1H, COOH) |
| Purity (HPLC) | >97% |
Route B: Synthesis via Friedel-Crafts Acylation
This classic route involves the acylation of 3-bromotoluene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto group. This method is often favored for its low cost and scalability.
Principle and Rationale
Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent (succinic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic acylium ion generated attacks the electron-rich aromatic ring. The methyl group on 3-bromotoluene is an ortho-, para-director, while the bromine is a deactivating but also ortho-, para-directing. The acylation is expected to occur predominantly at the position para to the methyl group and ortho to the bromine (C6 position) due to steric hindrance at the other ortho position. The subsequent reduction of the ketone to a methylene group completes the propanoic acid side chain.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 3-Bromotoluene
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Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromo-4-methylphenyl)propanoic Acid
In the landscape of modern drug discovery, the adage "structure dictates function" is foundational. However, for a molecule to transition from a promising hit to a viable clinical candidate, its journey is governed by a complex interplay of physicochemical properties. These intrinsic characteristics—such as solubility, lipophilicity, and ionization state—determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of this compound, a compound of interest for medicinal chemists. By understanding these parameters, researchers can make informed decisions, anticipate potential development challenges, and strategically guide lead optimization efforts.[5]
Molecular Identity and Core Structural Features
A thorough analysis begins with the molecule's fundamental identity.
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₁BrO₂
-
CAS Number: 216445-56-8
-
Chemical Structure:
The structure reveals a phenylpropanoic acid scaffold, a common motif in medicinal chemistry. Key features include a carboxylic acid group, which is ionizable, and a substituted aromatic ring containing both a bromine atom and a methyl group. These substituents are critical in modulating the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets and its overall physicochemical behavior.
Key Physicochemical Properties: A Quantitative Overview
The following properties are pivotal for predicting the "drug-likeness" and potential in vivo behavior of this compound. The data presented combines computationally predicted values from authoritative databases with empirically-derived expectations based on structural analogy.
| Property | Value (Computed/Predicted) | Implication in Drug Development | Data Source |
| Molecular Weight | 243.10 g/mol | Complies with Lipinski's Rule of 5 (<500), favoring good absorption. | [6] |
| Lipophilicity (XLogP3) | 2.7 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. Favorable for oral absorption.[7] | [6] |
| Aqueous Solubility | Predicted to be low | Low intrinsic solubility is expected due to the aromatic ring and bromine. Experimental determination is crucial. | Structural Analogy |
| Acidity Constant (pKa) | ~4.5 - 5.0 | The carboxylic acid group will be >99% ionized (anionic) at physiological pH (7.4), significantly enhancing aqueous solubility in plasma and cytosol.[8] | [9] |
| Polar Surface Area (PSA) | 37.3 Ų | Well below the 140 Ų guideline, suggesting good potential for cell membrane permeability and oral bioavailability. | [6] |
| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule of 5 (≤5). | [6] |
| Hydrogen Bond Acceptors | 2 (from =O and -OH) | Complies with Lipinski's Rule of 5 (≤10). | [6] |
In-Depth Analysis of Physicochemical Parameters
Lipophilicity: The Balance Between Permeability and Solubility
Lipophilicity, often expressed as logP (the partition coefficient between octanol and water), is a critical determinant of a drug's ADME properties.[10] For this compound, the computed XLogP3 value of 2.7 is promising.[6] This value falls within the optimal range for oral drugs, suggesting the molecule has sufficient lipophilicity to cross lipid-based cell membranes but is not so high as to cause problems with poor solubility or high plasma protein binding.[7]
However, as an ionizable carboxylic acid, the distribution coefficient (logD) is a more physiologically relevant parameter. LogD accounts for the partitioning of both the neutral and ionized species at a given pH.
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An In-depth Technical Guide to 3-(2-Bromo-4-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Bromo-4-methylphenyl)propanoic acid (CAS No. 829-57-2), a key chemical intermediate. We will delve into its chemical and physical properties, synthesis methodologies, applications in medicinal chemistry, analytical techniques for its characterization, and essential safety and handling protocols. This document is designed to serve as a valuable resource for professionals engaged in chemical research and drug development.
Core Compound Profile
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the propanoic acid side chain, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules, particularly in the development of novel pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]
| Property | Value |
| CAS Number | 829-57-2 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the modification of a commercially available starting material, such as a substituted toluene. One plausible multi-step synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: A potential synthetic pathway for this compound.
Detailed Step-by-Step Protocol
-
Formylation of 1-Bromo-3-methylbenzene: The synthesis can commence with the formylation of 1-bromo-3-methylbenzene. The Vilsmeier-Haack reaction is a suitable method, employing phosphoryl chloride and dimethylformamide (DMF) to introduce a formyl group onto the aromatic ring, yielding 2-bromo-4-methylbenzaldehyde. The reaction conditions must be carefully controlled to ensure regioselectivity.
-
Condensation to form the α,β-Unsaturated Acid: The resulting aldehyde can then undergo a condensation reaction, such as a Knoevenagel or Wittig reaction. For instance, a Knoevenagel condensation with malonic acid in the presence of a base like pyridine or piperidine would yield 3-(2-Bromo-4-methylphenyl)prop-2-enoic acid.
-
Reduction of the Alkene: The final step is the reduction of the carbon-carbon double bond in the α,β-unsaturated acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This selective reduction yields the target compound, this compound.
Applications in Drug Development and Medicinal Chemistry
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Ibuprofen, a widely known NSAID, is chemically 2-(4-isobutylphenyl)propionic acid.[4][5] The biological activity of these compounds often stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[4][5]
This compound serves as a valuable scaffold for developing new therapeutic agents. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce diverse substituents, allowing for the exploration of a wide chemical space. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.[4] These modifications can lead to compounds with a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[4][5]
Mechanism of Action: COX Inhibition
Caption: Inhibition of prostaglandin synthesis by arylpropionic acid derivatives.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound. A reversed-phase method is commonly employed. |
| Gas Chromatography (GC) | Often used for impurity profiling, sometimes after derivatization to increase volatility.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the ¹H and ¹³C NMR spectra. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern of the compound. |
Exemplary HPLC Protocol
This protocol is a representative method for the analysis of arylpropionic acids and may require optimization for this compound.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[6]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 264 nm) is appropriate.[6][7]
-
Temperature: The column temperature can be maintained at an elevated level (e.g., 60-80°C) to improve peak shape and reduce analysis time.[6][7]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.[7][8]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands thoroughly after handling.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]
-
Storage: Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed.[9][10] Store locked up.[10][11]
-
In case of Exposure:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9] If skin irritation occurs, get medical advice/attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] If eye irritation persists, get medical advice/attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[11]
-
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical compounds. Its well-defined structure and multiple reactive sites offer significant opportunities for creating diverse molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
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Klimes, J., et al. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kumar, A., et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Hong, S., et al. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
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Spectroscopic Characterization of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Bromo-4-methylphenyl)propanoic acid, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide details the experimental methodologies, presents the spectral data, and offers a thorough interpretation to elucidate the molecular structure, providing a self-validating system of analytical evidence.
Introduction: The Structural Imperative
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this verification process, each providing a unique piece of the structural puzzle. For this compound (C₁₀H₁₁BrO₂; Molar Mass: 243.10 g/mol ), a molecule featuring an aromatic ring, a carboxylic acid, and a halogen substituent, a multi-faceted spectroscopic approach is essential. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the causality behind the observed spectral features and how they collectively affirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is predicated on meticulous sample preparation and instrument setup. The following protocol ensures reproducible and reliable results.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~7.0 | Singlet | 1H | Ar-H |
| ~3.0 | Triplet | 2H | -CH₂-Ar |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
| ~2.3 | Singlet | 3H | -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (~10-12 ppm): The downfield singlet is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (~7.0-7.4 ppm): The signals in this region are indicative of protons attached to the benzene ring.[1] The presence of three distinct signals with a total integration of 3H confirms the trisubstituted nature of the ring. The splitting patterns (doublets and a singlet) arise from spin-spin coupling with neighboring protons, and their specific chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
-
Propanoic Acid Chain Protons (~2.7 and ~3.0 ppm): The two triplets correspond to the two methylene (-CH₂-) groups of the propanoic acid side chain. The triplet multiplicity is due to coupling with the adjacent methylene group (n+1 rule, where n=2). The methylene group attached to the aromatic ring is expected to be slightly more downfield due to the ring's magnetic anisotropy.
-
Methyl Protons (~2.3 ppm): The singlet integrating to 3H is characteristic of the methyl group attached to the aromatic ring. It is a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~139 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-C (quaternary) |
| ~35 | -CH₂-Ar |
| ~30 | -CH₂-COOH |
| ~20 | -CH₃ |
Interpretation:
-
Carbonyl Carbon (~178 ppm): The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid, which is significantly deshielded by the two oxygen atoms.
-
Aromatic Carbons (~125-139 ppm): The signals in this region are characteristic of the sp² hybridized carbons of the benzene ring.[1] The presence of six signals (three quaternary and three methine) is consistent with the substituted aromatic ring. The chemical shifts are influenced by the attached substituents (Br, CH₃, and the propanoic acid chain).
-
Aliphatic Carbons (~20-35 ppm): The two upfield signals correspond to the sp³ hybridized carbons of the propanoic acid chain and the methyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
Modern IR spectroscopy is predominantly performed using Fourier Transform instruments, which offer higher sensitivity and speed compared to older dispersive instruments.
Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).[2]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Predicted IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1420, ~920 | O-H bend | Carboxylic Acid |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~820 | C-H out-of-plane bend | Aromatic (trisubstituted) |
| ~600 | C-Br stretch | Bromo-aromatic |
Interpretation:
-
O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3]
-
C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a carboxylic acid.[3]
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These medium-intensity absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-O stretching and O-H bending of the carboxylic acid, as well as C-H bending vibrations. The C-Br stretch is expected at a lower frequency, around 600 cm⁻¹. The out-of-plane C-H bending of the substituted aromatic ring can provide information about the substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[4][5][6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Predicted Mass Spectrum
The mass spectrum will show a molecular ion peak and various fragment ion peaks. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Key Predicted Fragments:
-
Molecular Ion (M⁺•) at m/z 242/244: The molecular ion peak will appear as a pair of peaks with a 1:1 intensity ratio, separated by 2 m/z units, corresponding to the isotopes of bromine. This is a definitive indicator of the presence of one bromine atom.
-
[M - COOH]⁺ at m/z 197/199: Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway for carboxylic acids.[8]
-
[M - Br]⁺ at m/z 163: Loss of the bromine radical.
-
Tropylium-type ion at m/z 104: Cleavage of the bond between the aromatic ring and the propanoic acid side chain can lead to the formation of a bromomethyl tropylium-like ion or related fragments. Benzylic cleavage is a favorable fragmentation pathway.
-
Other Fragments: Other significant fragments may arise from further fragmentation of these primary ions, such as the loss of ethene from the propanoic acid chain.
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The power of spectroscopic analysis lies in the synergy of these techniques. Each method provides complementary information that, when combined, builds a robust and self-validating structural assignment for this compound.
Figure 1: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides unequivocal evidence for the structure of this compound. The NMR spectra precisely map the proton and carbon framework, the IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum establishes the molecular weight and the presence of bromine through its characteristic isotopic signature. This guide serves as a valuable resource for scientists, providing a detailed and authoritative account of the spectroscopic characterization of this important chemical entity.
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Investigating the Biological Potential of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Strategic Research Framework
An In-Depth Technical Guide
Abstract
This guide outlines a comprehensive strategy for the systematic evaluation of 3-(2-Bromo-4-methylphenyl)propanoic acid, a novel compound with significant, yet unexplored, therapeutic potential. Based on a detailed analysis of its core structure—an arylpropanoic acid scaffold—we hypothesize primary activity as a non-steroidal anti-inflammatory drug (NSAID) via cyclooxygenase (COX) enzyme inhibition. Further potential as an antimicrobial and anticancer agent is also considered based on the activities of related chemical classes. We present a multi-phase research workflow, from initial in vitro screening to mechanism of action studies and preliminary safety profiling. This document provides researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols and the causal logic behind their selection, establishing a self-validating system for the rigorous assessment of this promising molecule.
Introduction and Rationale
This compound is an organic compound whose biological activity has not been characterized in published literature.[1] Its structure, however, belongs to the well-established class of arylpropanoic acid derivatives. This class is renowned for its therapeutic applications, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2][3] The canonical example of this class, Ibuprofen [2-(4-isobutylphenyl)propanoic acid], exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin biosynthesis.[4]
The core structure suggests a high probability of interaction with the cyclooxygenase (COX) enzymes. The presence of a bromine atom and a methyl group on the phenyl ring introduces unique electronic and steric properties that may modulate potency, selectivity (COX-1 vs. COX-2), and metabolic stability compared to existing NSAIDs. Studies on other bromo-substituted phenylpropanoic acids have shown that such modifications can maintain anti-inflammatory efficacy while potentially reducing side effects, such as gastric lesions.[5] Furthermore, the broader family of phenylpropanoids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][6] This guide, therefore, proposes a logical, structured, and rigorous pathway to systematically uncover and validate the biological activity of this high-potential compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[1] |
Hypothesis Generation from Structural Analogue Analysis
The investigative strategy is built upon hypotheses derived from the compound's structural features. The arylpropanoic acid backbone is the primary indicator of NSAID-like activity, while the specific substitutions guide the exploration of secondary activities and potential toxicities.
Caption: Logical relationships between structural features and hypothesized activities.
-
Primary Hypothesis: Anti-inflammatory Activity: The arylpropanoic acid moiety is a classic pharmacophore for NSAIDs, which act by inhibiting COX enzymes.[2] These enzymes are key intermediates in the biosynthesis of prostaglandins from arachidonic acid, and their inhibition reduces inflammation, pain, and fever.[2] We postulate that this compound will exhibit inhibitory activity against COX-1 and/or COX-2.
-
Secondary Hypotheses:
-
Antimicrobial Activity: Various propionic acid derivatives have demonstrated potent antibacterial and antifungal properties.[4][7] Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance antimicrobial potency.[8]
-
Anticancer Activity: The arylpropanoic acid class has also been associated with anticancer effects, which may be linked to COX-2 inhibition in tumor microenvironments or other off-target effects.[2]
-
-
Toxicology Considerations: Halogenated aromatic compounds can sometimes exert toxicity through mechanisms involving the aryl hydrocarbon (Ah) receptor.[9][10] However, recent machine learning models suggest that halogenation does not inherently increase toxicity and that the core scaffold atoms are more dominant predictors.[11] A thorough cytotoxicity assessment is therefore a mandatory component of the research plan.
A Phased Experimental Workflow
A tiered approach is essential for a cost-effective and scientifically robust evaluation of a novel compound.[12][13] This workflow progresses from broad screening to specific mechanism-of-action studies, with go/no-go decision points at the end of each phase.
Caption: Phased research workflow for evaluating the target compound.
Table 2: Panel of Proposed Assays
| Phase | Assay | Purpose | Key Metric |
| 1 | COX-1/COX-2 Inhibition Assay | Evaluate primary anti-inflammatory potential | IC₅₀ |
| 1 | Antimicrobial Susceptibility Testing | Screen for antibacterial/antifungal activity | MIC |
| 1 | NCI-60 Cancer Cell Line Screen | Broadly assess anticancer potential | GI₅₀, TGI, LC₅₀ |
| 2 | Enzyme Kinetic Studies | Determine mode of COX inhibition (e.g., competitive) | Kᵢ, Lineweaver-Burk plot |
| 2 | Prostaglandin E₂ (PGE₂) Immunoassay | Confirm cellular effect of COX inhibition | PGE₂ reduction in cells |
| 3 | Mammalian Cell Cytotoxicity Assay | Assess general toxicity in human cells | CC₅₀ |
| 3 | hERG Channel Blockade Assay | Screen for potential cardiotoxicity | IC₅₀ |
| 3 | Ames Test (Bacterial Reverse Mutation) | Evaluate mutagenic potential | Mutation frequency |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity and reproducibility.
Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is foundational to testing our primary hypothesis. It quantifies the compound's ability to inhibit the peroxidase activity of cyclooxygenase.
-
Causality: The COX enzyme has two key activities: a cyclooxygenase and a peroxidase function. Inhibiting either disrupts the pathway. This fluorometric assay uses a probe that becomes fluorescent upon oxidation by the peroxidase component, providing a robust and sensitive readout of enzyme activity. A decrease in fluorescence in the presence of the test compound indicates inhibition.
-
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound (10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 1 nM).
-
Prepare solutions of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO) to appropriate wells.
-
Add 20 µL of Heme to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells. Include a "no enzyme" control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.
-
-
Controls:
-
Positive Control: A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Negative Control: Vehicle (DMSO) only.
-
No Enzyme Control: To measure background fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Normalize the rates to the negative control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound required to inhibit the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.[12]
-
Causality: The broth microdilution method exposes a standardized inoculum of bacteria to a range of compound concentrations. Bacterial growth is assessed by measuring turbidity. The MIC is the lowest concentration where no turbidity is observed, indicating bacteriostatic or bactericidal activity.
-
Methodology:
-
Preparation:
-
Prepare a 2x concentrated stock of appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a serial 2-fold dilution of the test compound in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of 5 x 10⁵ CFU/mL).
-
-
Assay Procedure:
-
Inoculate each well of the 96-well plate containing the compound dilutions with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Controls:
-
Positive Growth Control: Wells with only medium and inoculum.
-
Negative/Sterility Control: Wells with medium only.
-
Positive Drug Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration well with no visible turbidity.
-
Optionally, a viability indicator like Resazurin can be added to aid in colorimetric determination.
-
-
Protocol: Mammalian Cell Cytotoxicity Assay (MTT-based)
This assay is a crucial first step in safety profiling, assessing the compound's effect on the viability and metabolic activity of human cells.[13][14]
-
Causality: The MTT assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in the purple color indicates a cytotoxic or cytostatic effect.
-
Methodology:
-
Cell Culture:
-
Seed human cells (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: Vehicle (DMSO) treated cells, representing 100% viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the percent viability versus the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
-
Mechanism of Action Elucidation: The COX Pathway
Should Phase 1 screening confirm potent anti-inflammatory activity, the next logical step is to validate its mechanism through the COX pathway.
Caption: The Cyclooxygenase (COX) signaling pathway and the proposed point of inhibition.
To confirm this mechanism, a cellular assay measuring the downstream product, Prostaglandin E₂ (PGE₂), is essential. A human cell line (e.g., A549 lung carcinoma cells) can be stimulated with interleukin-1β (IL-1β) to induce COX-2 expression and PGE₂ production. The addition of this compound should result in a dose-dependent decrease in PGE₂ levels, which can be quantified using a commercial ELISA kit. This provides a crucial link between enzymatic inhibition and a cellular physiological response.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of this compound. The proposed workflow, rooted in the analysis of its chemical structure, prioritizes the investigation of its most probable biological activity as a COX-inhibiting anti-inflammatory agent, while also creating avenues to explore its potential as an antimicrobial or anticancer compound. Each experimental protocol is designed to be robust and self-validating, ensuring high-quality, reproducible data.
Positive outcomes from this research plan—specifically, high potency in a primary assay (IC₅₀ < 1 µM), selectivity for COX-2 over COX-1, and a favorable safety window (CC₅₀/IC₅₀ > 100)—would establish this compound as a strong lead candidate. Subsequent steps would involve medicinal chemistry efforts for lead optimization, detailed pharmacokinetic (ADME) profiling, and eventual progression into in vivo models of inflammation, infection, or oncology to validate its therapeutic efficacy.
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3-(2-Bromo-4-methylphenyl)propanoic acid structural analogs and derivatives
An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(2-Bromo-4-methylphenyl)propanoic Acid Analogs and Derivatives
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of structural analogs and derivatives originating from the this compound scaffold. We will delve into rational design strategies, robust synthetic methodologies, and pertinent biological contexts, emphasizing the principles of modern medicinal chemistry.
Deconstructing the Core Scaffold: A Gateway to Chemical Diversity
The lead compound, this compound, serves as a foundational template for analog development. Its structure is characterized by three key regions, each offering distinct opportunities for modification to modulate physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).
-
The Substituted Aryl Ring: The 2-bromo-4-methylphenyl core provides a rigid scaffold. The bromine atom at the C2 position is a particularly interesting feature. It is a weak electron-withdrawing group and, more importantly, can act as a halogen bond donor, a non-covalent interaction increasingly recognized for its role in ligand-protein binding. It also serves as a synthetic handle for cross-coupling reactions. The methyl group at C4 is a small, lipophilic group that can influence binding pocket interactions and metabolic stability.
-
The Propanoic Acid Linker: The three-carbon alkyl chain provides conformational flexibility, allowing the terminal carboxylic acid to orient itself optimally within a biological target's binding site. The length and rigidity of this linker are critical parameters for optimization.
-
The Carboxylic Acid Headgroup: As a primary acidic functional group, the carboxylate can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site. It also contributes significantly to the compound's overall polarity and solubility.
Below is a diagram illustrating the key modifiable regions of the core scaffold.
Caption: Key regions of the core scaffold for analog design.
Rational Analog Design Strategies
A systematic approach to analog design involves iterative modifications to the three key regions of the scaffold. The goal is to develop a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR).
Table 1: Strategic Modifications of the Core Scaffold
| Region of Scaffold | Modification Strategy | Rationale & Potential Impact |
| Aryl Ring | Bromo Group (C2): Replace with other halogens (Cl, F, I) or pseudo-halogens (CN, CF3). | Modulate halogen bonding potential, electronics, and lipophilicity. The C-Br bond is a key vector for further diversification via cross-coupling. |
| Methyl Group (C4): Replace with H, larger alkyls (ethyl, isopropyl), or polar groups (OMe, OH). | Probe steric tolerance in the binding pocket and modulate lipophilicity and metabolic stability. | |
| Ring Isomers: Move substituents to other positions (e.g., 3-bromo-5-methyl). | Explore different spatial arrangements and vector orientations of key functional groups. | |
| Propanoic Linker | Chain Length: Shorten to acetic acid or lengthen to butanoic acid derivatives. | Optimize the distance between the aryl ring and the acidic headgroup to match binding site geometry. |
| Conformational Constraint: Introduce rigidity via double bonds (e.g., cinnamic acid derivatives) or cyclopropyl groups. | Reduce the entropic penalty of binding and potentially lock in a bioactive conformation. | |
| Alpha-Substitution: Add a methyl group at the alpha-position (e.g., ibuprofen-like scaffold). | Can increase potency (as seen in NSAIDs) and may introduce a chiral center. | |
| Carboxylic Acid | Bioisosteric Replacement: Replace with tetrazole, hydroxamic acid, or acyl sulfonamide. | Modulate acidity (pKa), improve metabolic stability, enhance cell permeability, and explore alternative binding interactions. |
| Derivatization: Convert to esters or amides. | Create prodrugs to improve oral bioavailability or serve as synthetic intermediates for further functionalization. |
Synthetic Methodologies: A Validated Approach
The synthesis of this compound and its analogs can be achieved through several reliable routes. Below is a generalized, robust workflow starting from commercially available materials.
Caption: General synthetic workflow for arylpropanoic acids.
Protocol 1: Synthesis of the Core Scaffold via Heck Coupling
This protocol describes a common and versatile method for forming the carbon-carbon bond of the propanoic acid side chain.
Materials:
-
1-bromo-2-iodo-4-methylbenzene (or similar di-halogenated precursor)
-
Acrylic acid or an acrylate ester (e.g., ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).
-
Solvent and Reagents: Add the anhydrous solvent, followed by the base (2.0-3.0 eq) and the acrylate (1.2-1.5 eq).
-
Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting cinnamate ester intermediate by column chromatography on silica gel.
-
Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol, methanol). Add a hydrogenation catalyst (e.g., 10% Pd/C). Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) until the double bond is saturated.
-
Hydrolysis (if starting with an ester): If an acrylate ester was used, hydrolyze the ester to the carboxylic acid using a base like NaOH or LiOH in a mixture of THF/water, followed by acidic workup.
-
Final Purification: Purify the final this compound by recrystallization or column chromatography.
Biological Context and Potential Applications
Arylpropanoic acids are a privileged scaffold in medicinal chemistry. The most prominent examples are the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.
Primary Target: Cyclooxygenase (COX) Enzymes
Many arylpropanoic acids are inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety is critical for activity, as it typically coordinates with a conserved arginine residue (Arg120 in COX-1) in the active site.
Solubility Profile of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug molecule from the laboratory to a life-saving therapeutic, its solubility profile stands as a critical determinant of its ultimate success. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system governs its bioavailability, manufacturability, and the design of its final dosage form.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various solvents is not merely a data point but a foundational piece of knowledge that informs crucial decisions throughout the development pipeline.[2][3] Poor aqueous solubility, a common challenge for many new chemical entities, can lead to insufficient drug exposure and therapeutic efficacy.[4] Conversely, understanding solubility in organic solvents is paramount for processes such as synthesis, purification, crystallization, and the formulation of amorphous solid dispersions.[5]
This in-depth technical guide focuses on the solubility profile of 3-(2-Bromo-4-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry. In the absence of extensive empirical data in the public domain, this guide will provide a framework for understanding its expected solubility behavior based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it will furnish a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate the precise data needed for their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in predicting and interpreting its solubility. These properties, detailed in Table 1, provide insights into the intermolecular forces at play and how the molecule is likely to interact with different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [6] |
| Molecular Weight | 243.10 g/mol | [6] |
| Predicted pKa | 4.7 ± 0.1 | [6] |
| Predicted XLogP3 | 2.7 | [6] |
| Polar Surface Area | 37.3 Ų | [6] |
The presence of a carboxylic acid group (pKa ≈ 4.7) indicates that the solubility of this compound will be highly dependent on the pH of aqueous solutions.[7] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[8] The predicted octanol-water partition coefficient (XLogP3) of 2.7 suggests a moderate lipophilicity, indicating that while it will have some aqueous solubility, it is also likely to be soluble in a range of organic solvents.[9]
Anticipated Solubility Profile in Various Solvents
Table 2: Predicted and Analog-Informed Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale and Insights |
| Aqueous | Water (pH 1.2) | Low | At this pH, the carboxylic acid is protonated, reducing hydrogen bonding with water and favoring the solid state. |
| Water (pH 7.4) | Moderate to High | Above the pKa, the compound will be in its ionized (carboxylate) form, which is significantly more water-soluble.[7] | |
| Polar Aprotic | Acetone | High | The polar nature of acetone can interact with the carboxylic acid group, while its organic character can solvate the phenyl ring. |
| Acetonitrile | Moderate | Acetonitrile is a polar solvent capable of dissolving the compound, though perhaps less effectively than more polar or hydrogen-bond accepting solvents. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |
| Polar Protic | Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the carboxylic acid. The ethyl group can interact with the lipophilic portions of the molecule. |
| Methanol | High | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities make it a good solvent for this compound. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the solute, but it is a poor solvent for the polar carboxylic acid group. |
| Hexane | Very Low | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar carboxylic acid group, leading to poor solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[11][12]
Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[13]
-
Add a precise volume of the desired solvent (e.g., purified water, pH buffers, organic solvents) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but the exact time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[14]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a controlled temperature or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.[15]
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the sample as necessary with the appropriate mobile phase for the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][17] A calibration curve should be prepared using standards of known concentrations.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.
-
For aqueous solubility at different pH values, plot the solubility as a function of pH to visualize the pH-solubility profile.
-
Factors Influencing Solubility and Their Interplay
The solubility of this compound is not a static value but is influenced by a dynamic interplay of several factors. Understanding these relationships is key to manipulating solubility for desired outcomes.
The Dominant Role of pH in Aqueous Solubility
As a carboxylic acid, the aqueous solubility of this compound is intrinsically linked to the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[8]
Caption: Relationship between pH and the solubility of an acidic compound.
Solvent Polarity and Hydrogen Bonding
In organic solvents, the principle of "like dissolves like" is a useful guide. The solubility of this compound will be highest in solvents that can effectively solvate both its polar carboxylic acid head and its more nonpolar brominated phenyl ring.
-
Polar Protic Solvents (e.g., alcohols): These are expected to be excellent solvents as they can engage in hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These can accept hydrogen bonds and have a high dielectric constant, making them effective at dissolving the compound.
-
Nonpolar Solvents (e.g., hexane, toluene): These will be poor solvents due to their inability to solvate the polar carboxylic acid group, leading to unfavorable energetics of dissolution.
Conclusion: A Roadmap for Formulation Success
This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound and a robust methodology for its experimental determination. While predictive models and analog data offer valuable initial insights, empirical determination of solubility in relevant solvent systems remains the gold standard for informed decision-making in drug development.[4][18] By systematically evaluating the solubility of this compound in aqueous solutions across a range of pH values and in various organic solvents, researchers can build a solid foundation for successful formulation development, ensuring that this promising molecule has the best possible chance of becoming an effective therapeutic agent.
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A Mechanistic Deep Dive into Substituted Phenylpropanoic Acids: From COX Inhibition to Cellular Effects
Abstract: Substituted phenylpropanoic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with ubiquitous members like ibuprofen and naproxen. Their therapeutic efficacy is primarily rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammatory and pain signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of these compounds. We will dissect the arachidonic acid cascade, detail the nuanced interactions with COX-1 and COX-2 isoforms, and present field-proven experimental protocols for quantifying their inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality, from molecular binding to physiological response, that defines this vital class of pharmaceuticals.
Section 1: The Molecular Target: Cyclooxygenase (COX) Isozymes
The therapeutic and toxicological profile of substituted phenylpropanoic acids is inextricably linked to their interaction with two key enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). These enzymes, while structurally similar, serve distinct physiological roles.[1][2]
-
COX-1: This isoform is constitutively expressed in most tissues, including the gastrointestinal (GI) tract, kidneys, and platelets.[1][2][3] It is considered a "housekeeping" enzyme, responsible for synthesizing prostaglandins that regulate vital physiological functions. For instance, COX-1-derived prostaglandins maintain the integrity of the gastric mucosa and support normal renal blood flow.[1][4]
-
COX-2: In contrast, COX-2 is typically an inducible enzyme.[1][2] Its expression is low under normal conditions but is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[1][3] Prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[1][5]
The central function of both COX isoforms is to catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to all other prostanoids (prostaglandins, thromboxanes, and prostacyclins).[6][7][8][9] This process is the rate-limiting step in the arachidonic acid cascade.
The Arachidonic Acid Cascade and NSAID Intervention
Inflammatory stimuli trigger the enzyme phospholipase A2 to release arachidonic acid from the cell membrane.[10] COX enzymes then act on this substrate. Phenylpropanoic acid-based NSAIDs exert their effect by blocking the active site of these COX enzymes, thereby preventing the synthesis of PGH2 and its downstream inflammatory mediators.[11][12]
Caption: The Arachidonic Acid Cascade and Point of NSAID Intervention.
Section 2: Mechanism of Inhibition and Structure-Activity Relationship
Substituted phenylpropanoic acids, such as ibuprofen and naproxen, act as non-selective, reversible inhibitors of both COX-1 and COX-2.[10][13] They function as competitive inhibitors by entering the hydrophobic channel of the COX enzyme and binding to its active site, thereby preventing arachidonic acid from accessing it.
The "propionic acid" moiety is crucial for this interaction. The carboxylic acid group forms a key ionic bond with a positively charged arginine residue (Arg120 in COX-1, Arg106 in COX-2) deep within the active site, effectively anchoring the drug. The phenyl group and its substituents then occupy the rest of the hydrophobic channel.
Stereochemistry and Activity: A critical aspect of this class of drugs is stereochemistry. For instance, ibuprofen is a racemic mixture, but only the (S)-(+)-ibuprofen enantiomer is a potent COX inhibitor.[10] The (R)-enantiomer exhibits significantly less activity, although it can be converted to the (S)-form in vivo.
Structure-Activity Relationship (SAR): The efficacy and selectivity of phenylpropanoic acids are dictated by the nature and position of substituents on the phenyl ring.
-
α-Methyl Group: The methyl group on the propanoic acid side chain is vital for activity.
-
Aryl Substituents: Modifications to the phenyl ring can influence potency and the COX-1/COX-2 selectivity ratio. While most traditional profens are non-selective, extensive research has been conducted to modify scaffolds to achieve greater COX-2 selectivity, aiming to reduce GI side effects.[14]
Section 3: A Practical Guide to Mechanistic Elucidation
To characterize the inhibitory potential of a novel substituted phenylpropanoic acid, a multi-step experimental approach is necessary. Here, we outline two core protocols.
Protocol 1: In Vitro COX Inhibitor Screening (Fluorometric)
This assay provides a rapid and sensitive method for determining the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.[15]
Causality and Choice of Method: A fluorometric assay is chosen for its high signal-to-noise ratio and suitability for high-throughput screening.[16] The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, producing a fluorescent signal directly proportional to COX activity.[16]
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Cofactor, COX Probe, Arachidonic Acid) as specified by a commercial kit protocol (e.g., from Sigma-Aldrich, Cayman Chemical).[17][18] Reconstitute lyophilized COX-1 or COX-2 enzyme in buffer and keep on ice.
-
Inhibitor Plating: In a 96-well white opaque plate, perform serial dilutions of the test compound. Include wells for a vehicle control (e.g., DMSO) representing 100% enzyme activity and a known selective inhibitor as a positive control.
-
Reaction Mix Addition: Prepare a master reaction mix containing Assay Buffer, COX Cofactor, and COX Probe. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the wells.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~535 nm, Emission: ~587 nm) kinetically over 5-10 minutes.[16][17]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Representative IC50 Values
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~2-15 | ~2-20 | ~1 |
| Naproxen | ~0.34 | ~0.18 | ~1.9[19] |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
Note: IC50 values can vary based on specific assay conditions.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Quantification
This protocol validates the findings from the in vitro assay in a more physiologically relevant cellular context. It measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to express COX enzymes (e.g., A549 human lung carcinoma cells for COX-2) in a multi-well plate and grow to confluence.[20]
-
Stimulation & Inhibition: Replace the media with fresh media containing a pro-inflammatory stimulus (e.g., interleukin-1β) to induce COX-2 expression. Simultaneously, treat the cells with various concentrations of the test compound.[20]
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for PGE2 production and secretion into the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the secreted PGE2.
-
PGE2 Quantification (ELISA): Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[21][22][23] This involves adding the supernatant to a plate pre-coated with PGE2, followed by a primary antibody and a labeled secondary antibody for detection.[21][24]
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Use this curve to determine the PGE2 concentration in each sample. Calculate the percent inhibition of PGE2 production for each inhibitor concentration and determine the cellular IC50 value.
Section 4: Therapeutic Consequences and Toxicological Considerations
The mechanism of action directly explains both the therapeutic benefits and the adverse effects of substituted phenylpropanoic acids.
-
Therapeutic Effects (Anti-inflammatory, Analgesic, Antipyretic): These effects are primarily due to the inhibition of COX-2 at sites of inflammation, which reduces the production of prostaglandins that mediate pain, swelling, and fever.[25][26]
-
Adverse Effects (GI, Renal, Cardiovascular): Most adverse effects are a direct consequence of the inhibition of COX-1 .[27][28]
-
Gastrointestinal Toxicity: Inhibition of COX-1 in the gastric mucosa decreases the production of protective prostaglandins, leading to a reduced mucosal barrier, increased acid secretion, and a higher risk of indigestion, ulcers, and bleeding.[5][25][27][28]
-
Renal Toxicity: COX-1 and COX-2 in the kidneys produce prostaglandins that are crucial for maintaining renal blood flow. Inhibiting them can lead to salt and fluid retention and, in susceptible individuals, kidney damage.[4][27]
-
Cardiovascular Risk: The inhibition of COX-2 in blood vessel walls (which produces the anti-platelet aggregator PGI2) without a corresponding potent inhibition of COX-1 in platelets (which produces the pro-platelet aggregator thromboxane A2) can shift the homeostatic balance, potentially increasing the risk of thrombotic events.[11]
-
Section 5: Conclusion and Future Perspectives
Substituted phenylpropanoic acids are highly effective drugs whose mechanism is well-understood. Their clinical utility is a direct result of their ability to competitively inhibit COX enzymes, thereby blocking the inflammatory arachidonic acid cascade. The primary challenge and area of future research lie in refining the structure-activity relationship to develop next-generation inhibitors with improved COX-2 selectivity. The goal is to dissociate the desired anti-inflammatory effects from the mechanism-based toxicities associated with COX-1 inhibition, ultimately leading to safer and more effective pain and inflammation management.
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Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. [Link]
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GPnotebook. Cyclo-oxygenase 1 and cyclo-oxygenase 2. [Link]
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Reactome. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). [Link]
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ScienceDirect. COX-1 and COX-2: Significance and symbolism. [Link]
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Kömür, B. C., et al. (2018). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Marmara Pharmaceutical Journal. [Link]
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Mushtaq, H., et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology. [Link]
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Orlando, B. J., et al. (2015). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. [Link]
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U.S. National Library of Medicine. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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U.S. National Library of Medicine. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]
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U.S. National Library of Medicine. COX Inhibitors. StatPearls. [Link]
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Taylor & Francis Online. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine. [Link]
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U.S. National Library of Medicine. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. [Link]
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U.S. National Library of Medicine. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to 3-(2-Bromo-4-methylphenyl)propanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and materials science is built upon the foundational understanding of novel chemical entities. Arylpropionic acids, a well-established class of compounds, continue to be a fertile ground for research and development, offering a versatile scaffold for therapeutic and industrial applications. This technical guide focuses on a specific, yet significant, member of this family: 3-(2-Bromo-4-methylphenyl)propanoic acid. While not as widely renowned as some of its structural relatives, this compound holds potential as a key intermediate and building block in synthetic organic chemistry. This document aims to provide a comprehensive overview of its known synthesis, physicochemical properties, and potential avenues for future investigation, serving as a valuable resource for researchers and professionals in the field.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁BrO₂, is an aromatic carboxylic acid.[1] Its structure is characterized by a propanoic acid moiety attached to a benzene ring, which is substituted with a bromine atom at the 2-position and a methyl group at the 4-position.
The strategic placement of the bromo and methyl groups on the phenyl ring, combined with the carboxylic acid functional group, makes this molecule a subject of interest for several reasons:
-
Reactive Handles for Further Synthesis: The bromine atom serves as a versatile functional group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, providing another point for molecular elaboration.
-
Structural Motif in Medicinal Chemistry: The arylpropionic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound could lead to novel analogues with unique pharmacological profiles.
-
Intermediate in Multi-step Syntheses: This compound can serve as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
This guide will delve into the historical context of related compounds, detail plausible synthetic routes, summarize its known properties, and explore its potential applications based on the broader understanding of the arylpropionic acid class.
Synthesis and Mechanistic Insights
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its synthesis can be approached through established and reliable methodologies in organic chemistry. The following section outlines a plausible and well-precedented synthetic strategy, drawing parallels from the synthesis of structurally similar compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the propanoic acid side chain from the aromatic ring. This leads to a key intermediate, 1-bromo-3-methylbenzene, which is a commercially available starting material. The propanoic acid side chain can then be introduced through various carbon-carbon bond-forming reactions.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
A robust and versatile method for the synthesis of this compound involves the following key steps, starting from 2-bromo-4-methylaniline.
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to a nitrile. This transformation is crucial as the nitrile group can be subsequently hydrolyzed to the desired carboxylic acid.
Protocol:
-
Dissolve 2-bromo-4-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 2-bromo-4-methylbenzonitrile, with an organic solvent.
-
Purify the product by distillation or recrystallization.
Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide acts as a catalyst to facilitate the displacement of the diazonium group with a cyanide nucleophile.
The malonic ester synthesis is a versatile method for the formation of carboxylic acids with two additional carbons.
Protocol:
-
React 2-bromo-4-methylbenzonitrile with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to form 2-bromo-4-methylbenzaldehyde.
-
Condense 2-bromo-4-methylbenzaldehyde with malonic acid in the presence of a base like pyridine (Doebner modification of the Knoevenagel condensation) to yield 3-(2-bromo-4-methylphenyl)acrylic acid.
-
The acrylic acid derivative can then be reduced to the target propanoic acid. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Causality: The Doebner condensation provides a reliable method for forming the α,β-unsaturated carboxylic acid. The subsequent catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid group.
Caption: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| CAS Number | 829-57-2 | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) |
Spectroscopic Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methyl group protons.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-7.5 ppm). The positions and splitting patterns will be influenced by the bromo and methyl substituents.
-
Methylene Protons (-CH₂-CH₂-COOH): Two triplets in the aliphatic region (δ 2.5-3.0 ppm). The methylene group adjacent to the aromatic ring will be slightly downfield compared to the one adjacent to the carboxylic acid group.
-
Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.2-2.4 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect.
-
Methylene Carbons (-CH₂-CH₂-COOH): Two signals in the aliphatic region (δ 25-40 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield region (δ 20-25 ppm).
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Potential Applications and Future Directions
The true value of a chemical entity is realized through its application. While specific applications for this compound are not extensively documented, its structural features suggest several promising avenues for research and development.
Pharmaceutical Development
The arylpropionic acid motif is a well-established pharmacophore, most notably in the class of NSAIDs. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The specific substitution pattern of this compound could modulate its binding affinity and selectivity for COX-1 and COX-2 isoforms. Further derivatization of the carboxylic acid or substitution at the bromine position could lead to the discovery of novel anti-inflammatory agents with improved efficacy and reduced side effects.
Caption: A potential workflow for the development of new drugs based on the title compound.
Agrochemical Research
Many modern herbicides and pesticides are based on substituted aromatic carboxylic acids. The unique combination of lipophilic (bromo and methyl groups) and hydrophilic (carboxylic acid) moieties in this compound could impart interesting herbicidal or pesticidal properties. It could be explored as a lead compound for the development of new agrochemicals.
Materials Science
The presence of a reactive bromine atom makes this compound an attractive building block for the synthesis of novel polymers and functional materials. Through polymerization or incorporation into larger molecular architectures, materials with tailored electronic, optical, or thermal properties could be developed.
Conclusion
This compound represents a chemical entity with untapped potential. While its history and discovery are not as prominently documented as some of its more famous relatives, its structural features and the well-established chemistry of arylpropionic acids provide a solid foundation for its future exploration. This technical guide has provided a comprehensive overview of its plausible synthesis, predicted properties, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and professionals, stimulating further investigation into this intriguing molecule and ultimately unlocking its full scientific and commercial potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-(2-Bromo-4-methylphenyl)propanoic Acid in Modern Organic Synthesis
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(2-Bromo-4-methylphenyl)propanoic acid is a quintessential example of a versatile building block, offering chemists multiple reactive sites that can be addressed with high selectivity. Its structure, featuring an aryl bromide, a carboxylic acid, and a flexible propanoic acid chain, provides a powerful toolkit for generating diverse scaffolds, particularly those relevant to pharmaceutical and materials science research.
The ortho-bromo substituent not only serves as a classical handle for cross-coupling reactions but also sterically influences the reactivity of the adjacent propanoic acid side chain. The carboxylic acid itself is a gateway to a plethora of transformations, most notably enabling intramolecular cyclization reactions to form valuable polycyclic ketone systems. This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed protocols and the underlying chemical principles that govern its reactivity.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 829-57-2 (Note: a different CAS, 29052-06-0, is also listed by some suppliers)[1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] |
| Molecular Weight | 243.10 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |
| Storage | Store in a cool, dry place away from light and moisture. Room temperature storage is generally acceptable.[3] |
Core Application I: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis
One of the most powerful applications of this compound is its use as a precursor for the synthesis of substituted tetralones. This transformation is achieved via an intramolecular Friedel-Crafts acylation, a robust method for forming six-membered rings.[4] The resulting 5-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is a valuable intermediate for the synthesis of more complex polycyclic systems and potential bioactive molecules.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the carboxylic acid is converted in situ to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, a strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[4][5] This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) to form the six-membered ring of the tetralone. The deactivation of the ring by the bromo substituent is overcome by the strong activation of the acyl group by the Lewis acid and the entropic favorability of an intramolecular reaction.
Visualization of the Synthetic Workflow
Caption: Workflow for Tetralone Synthesis.
Detailed Experimental Protocol
Objective: To synthesize 5-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric acid (1 M aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Causality: The reaction is exothermic and releases HCl and SO₂ gas; slow addition at low temperature controls the reaction rate and minimizes side reactions.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used directly in the next step.
-
-
Friedel-Crafts Cyclization:
-
In a separate flame-dried flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Causality: This step is highly exothermic. Slow addition at 0°C is critical to prevent uncontrolled reaction and potential side product formation.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully cool the flask back to 0°C.
-
Slowly and cautiously quench the reaction by pouring it over crushed ice containing concentrated HCl. Trustworthiness: This step is highly exothermic and hydrolyzes the aluminum complexes. The acid ensures the aluminum salts remain in the aqueous phase.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure tetralone.
-
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[6] This opens up a vast synthetic space for introducing aryl, alkyl, or alkyne groups, which is a cornerstone of modern drug discovery and materials science.
General Principles and Versatility
Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are highly reliable and tolerant of various functional groups, including the carboxylic acid present in our building block. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Visualization of Cross-Coupling Potential
Caption: Cross-Coupling applications.
Protocol Example: Suzuki-Miyaura Coupling
Objective: To synthesize 3-(4-methyl-2-phenylphenyl)propanoic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Expertise: This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The optimal temperature depends on the specific catalyst and substrates used.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl propanoic acid.
-
Further Transformations: Modifying the Carboxylic Acid
The propanoic acid moiety is not just a passive component; it is a reactive handle for further derivatization, which is particularly important in medicinal chemistry for modulating properties like solubility and cell permeability.[7][8]
| Transformation | Reagents & Conditions | Resulting Functional Group | Significance |
| Esterification | R-OH, cat. H₂SO₄, heat (Fischer Esterification) | Ester (-COOR) | Improves lipophilicity, can act as a prodrug. |
| Amidation | SOCl₂ then R₂NH; or coupling agents (EDC, HOBt) + R₂NH | Amide (-CONR₂) | Introduces hydrogen bonding capabilities, common in bioactive molecules. |
| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) | Creates a new site for further functionalization. |
Conclusion: A Building Block for Innovation
This compound is a testament to the power of multifunctional reagents in streamlining complex syntheses. Its ability to undergo robust ring-forming reactions and engage in a wide array of cross-coupling chemistries makes it an invaluable asset for researchers. The protocols and principles outlined in this guide are intended to provide a solid foundation for scientists to confidently and creatively employ this versatile building block in their synthetic endeavors, accelerating the discovery of novel compounds in drug development and beyond.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
National Institutes of Health (NIH). Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. [Link]
-
National Institutes of Health (NIH). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. [Link]
-
National Institutes of Health (NIH). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
ResearchGate. Transformations of compounds 3 and 4. a Transformation of 3a. Conditions. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
ACS Publications. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]
-
ScienceOpen. Cyclization of 3-(2-Sulfanylphenyl)prop-2-enoic Acids. [Link]
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Application Notes and Protocols for the Synthesis of 3-(2-Bromo-4-methylphenyl)propanoic Acid Derivatives
Introduction
3-(2-Bromo-4-methylphenyl)propanoic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. The presence of the bromo- and methyl-substituted phenyl ring, coupled with the propanoic acid side chain, offers a versatile scaffold for the synthesis of a wide range of more complex molecules. This application note provides detailed experimental protocols for three distinct and reliable synthetic routes to access this important building block, designed for researchers, scientists, and drug development professionals. Each method is presented with a rationale for the experimental choices, step-by-step instructions, and visual aids to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Method 1: Malonic Ester Synthesis from 2-Bromo-4-methylbenzyl Halide
The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids.[1] This route involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.[2][3] The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for easy deprotonation with a moderately strong base like sodium ethoxide to form a nucleophilic enolate.[4]
Reaction Scheme
Caption: Workflow for Malonic Ester Synthesis.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol (100 mL).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add 2-bromo-4-methylbenzyl bromide (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2-bromo-4-methylphenyl)methyl)malonate.
Step 2: Saponification and Decarboxylation
-
To the crude product from Step 1, add a solution of sodium hydroxide (3.0 eq) in water (50 mL) and ethanol (50 mL).
-
Heat the mixture to reflux for 3-4 hours to effect saponification of the esters.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. This will cause the dicarboxylic acid intermediate to precipitate.
-
Gently heat the acidified mixture to 80-90 °C until the evolution of CO₂ ceases (typically 1-2 hours), indicating the completion of decarboxylation.
-
Cool the mixture in an ice bath to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.
Data Summary
| Reagent | Molar Eq. | Purpose |
| 2-Bromo-4-methylbenzyl bromide | 1.0 | Electrophile |
| Diethyl malonate | 1.1 | Nucleophile precursor |
| Sodium ethoxide | 1.0 | Base for enolate formation |
| Sodium hydroxide | 3.0 | Saponification reagent |
| Hydrochloric acid | excess | Acidification and decarboxylation |
Method 2: Heck Reaction and Subsequent Reduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5][6] For this synthesis, 1-bromo-2-iodo-4-methylbenzene can be coupled with an acrylate ester. The resulting cinnamate derivative is then reduced to the desired propanoic acid derivative. This method is highly versatile and tolerates a wide range of functional groups.[7]
Reaction Scheme
Caption: Workflow for Heck Reaction and Reduction.
Experimental Protocol
Step 1: Heck Cross-Coupling
-
To a sealed tube, add 1-bromo-2-iodo-4-methylbenzene (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-(2-bromo-4-methylphenyl)acrylate.
Step 2: Catalytic Hydrogenation
-
Dissolve the purified product from Step 1 in ethanol in a hydrogenation flask.
-
Add palladium on carbon (10 wt. %, 5 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 3-(2-bromo-4-methylphenyl)propanoate.
Step 3: Ester Hydrolysis (to obtain the carboxylic acid)
-
Dissolve the ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Remove the THF under reduced pressure and acidify the aqueous residue with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to afford this compound.
Data Summary
| Reagent | Molar Eq. | Purpose |
| 1-Bromo-2-iodo-4-methylbenzene | 1.0 | Aryl halide |
| Ethyl acrylate | 1.5 | Alkene coupling partner |
| Palladium(II) acetate | 0.02 | Catalyst precursor |
| Triphenylphosphine | 0.04 | Ligand |
| Triethylamine | 2.0 | Base |
| H₂ with Pd/C | catalytic | Reducing agent |
| Lithium hydroxide | 1.5 | Hydrolysis reagent |
Method 3: Knoevenagel Condensation and Subsequent Reduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] The Doebner modification utilizes malonic acid and a base, typically pyridine, which also facilitates the decarboxylation of the intermediate.[9] This route starts from the readily available 2-bromo-4-methylbenzaldehyde.
Reaction Scheme
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. askthenerd.com [askthenerd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols: 3-(2-Bromo-4-methylphenyl)propanoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Arylpropionic Acid Scaffold
In the landscape of modern medicinal chemistry, the arylpropionic acid motif stands as a cornerstone of pharmacophore design. Its prevalence is exemplified by the widespread therapeutic success of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] Beyond inflammation, this versatile scaffold has been implicated in a diverse range of biological activities, including anticancer, anticonvulsant, and antibacterial applications. The inherent characteristics of the arylpropionic acid structure—a lipophilic aromatic ring coupled with a carboxylic acid group capable of crucial hydrogen bonding interactions—provide a robust foundation for molecular recognition by various biological targets.
This document focuses on a specific, strategically substituted member of this class: 3-(2-Bromo-4-methylphenyl)propanoic acid . The introduction of a bromine atom at the ortho-position and a methyl group at the para-position of the phenyl ring offers medicinal chemists a nuanced tool for lead optimization. The bromine atom, a heavy halogen, can serve as a key site for further synthetic elaboration through cross-coupling reactions, while also potentially enhancing binding affinity through halogen bonding. The methyl group provides a subtle yet significant modification to the molecule's lipophilicity and metabolic profile.
These application notes will provide an in-depth exploration of the utility of this compound, with a particular focus on its role as a key intermediate in the synthesis of modulators for the G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem CID: 53403897 |
| Molecular Weight | 243.10 g/mol | PubChem CID: 53403897 |
| IUPAC Name | This compound | PubChem CID: 53403897 |
| CAS Number | 829-57-2 | PubChem CID: 53403897 |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Application: A Key Intermediate for GPR40 Agonists
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[2] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[3] Agonists of GPR40 have been shown to enhance insulin release in a glucose-dependent manner, thereby offering a potential therapeutic advantage with a reduced risk of hypoglycemia compared to other insulin secretagogues.[4]
The phenylpropanoic acid scaffold is a key feature in a number of potent and selective GPR40 agonists, including the clinical trial candidate AMG-837.[5][6][7][8] The general structure of these agonists often involves a central phenylpropanoic acid core, which is further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
This compound serves as a critical starting material for the synthesis of these complex molecules. The bromine atom at the 2-position is strategically placed to allow for the introduction of diverse aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. This modular approach is central to the exploration of the structure-activity relationship (SAR) in the development of GPR40 agonists.
Synthetic Protocol: Synthesis of a GPR40 Agonist Precursor via Suzuki Coupling
The following protocol details a representative synthetic transformation utilizing this compound as a key intermediate. This procedure is based on established methodologies for Suzuki coupling reactions involving aryl bromides.
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound. Add a 2 M aqueous solution of potassium carbonate (3.0 eq).
-
Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Acidification and Product Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-aryl-4-methylphenyl)propanoic acid derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki coupling reactions.
-
Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step in the catalytic cycle. An aqueous solution is used to facilitate the dissolution of the base.
-
Solvent System: The toluene/ethanol/water solvent system provides a good medium for dissolving both the organic reactants and the inorganic base, facilitating the reaction.
-
Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Acidification: The product is a carboxylic acid, which will be deprotonated (as a carboxylate salt) under the basic reaction conditions. Acidification is necessary to protonate the carboxylate, making the product less water-soluble and allowing for its extraction into an organic solvent.
Mechanism of Action: How GPR40 Agonists Modulate Insulin Secretion
The binding of a GPR40 agonist, such as a derivative of this compound, to the receptor on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-stimulated insulin secretion.
GPR40 signaling pathway.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a highly valuable and versatile building block for medicinal chemists. Its strategic substitution pattern allows for facile diversification through established synthetic methodologies, making it an ideal starting point for the development of novel therapeutics. The demonstrated application in the synthesis of GPR40 agonists for the treatment of type 2 diabetes highlights its potential in addressing significant unmet medical needs. As our understanding of disease biology continues to evolve, the strategic application of such well-designed chemical tools will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. Available at: [Link]
-
Lin, D. C., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist. Retrieved from [Link]
-
Tan, C. P., et al. (2014). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1485-1490. Available at: [Link]
-
Christiansen, E., et al. (2013). Modulating GPR40: therapeutic promise and potential in diabetes. Trends in Pharmacological Sciences, 34(7), 381-389. Available at: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. Available at: [Link]
-
Tutt, A. J., et al. (2017). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 8(2), 221-226. Available at: [Link]
-
Negoro, K., et al. (2014). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 63(12), 4069-4079. Available at: [Link]
-
Al-awar, M. M., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(39), 5981-5991. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 3-(2-Bromo-4-methylphenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of crude 3-(2-Bromo-4-methylphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. Recognizing that purity is paramount for downstream applications, we present a multi-step, rational approach beginning with bulk purification via acid-base extraction, followed by fine purification through recrystallization. An alternative high-resolution column chromatography method is also detailed for instances requiring the removal of challenging, closely-related impurities. The causality behind procedural choices, such as solvent and reagent selection, is explained to empower researchers to adapt these methods to their specific impurity profiles.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and drug development. The synthetic routes to this compound can often yield a crude product contaminated with various impurities, including unreacted starting materials, neutral organic by-products, and, most challengingly, structural isomers.[1][2] The presence of these impurities can significantly impact the yield, purity, and pharmacological profile of subsequent active pharmaceutical ingredients (APIs).
This guide outlines a systematic workflow to elevate the purity of the crude product to >99%, suitable for stringent research and development requirements.
Overall Purification Strategy
A multi-tiered approach is recommended for transitioning from a crude mixture to a highly pure, crystalline solid. The strategy is designed to first remove fundamentally different impurities (e.g., neutral compounds) and then separate closely related acidic molecules.
Caption: Recommended multi-step purification workflow.
Method 1: Acid-Base Liquid-Liquid Extraction
Principle of Operation: This technique is the cornerstone of purifying acidic organic compounds. It leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with an aqueous base.[3][4] Neutral and basic impurities remain in the organic phase and are easily separated. Subsequent re-acidification of the aqueous phase regenerates the pure, insoluble carboxylic acid.[5][6]
Caption: Workflow for acid-base extraction purification.
Protocol 3.1: Bulk Purification via Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Basification: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expert Insight: Sodium bicarbonate is a weak base, which is selective for deprotonating carboxylic acids without hydrolyzing other sensitive functional groups. Using a stronger base like sodium hydroxide (NaOH) is possible but carries a higher risk of side reactions.
-
-
Extraction: Stopper the funnel and invert it, venting frequently to release CO₂ pressure generated from the acid-base reaction. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.
-
Re-extraction: To maximize recovery, add a fresh portion of the basic solution to the organic layer remaining in the funnel, shake, and combine the aqueous layers.
-
Organic Wash: Wash the combined aqueous extracts with a small portion (e.g., 20 mL) of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The purified this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
| Parameter | Selection | Rationale |
| Organic Solvent | Diethyl Ether, Ethyl Acetate | Good solubility for the acid, immiscible with water. |
| Aqueous Base | Saturated NaHCO₃ | Mild base, selective for carboxylic acids.[4] |
| Acid for Regen. | 1-6M HCl | Strong acid to ensure complete protonation and precipitation. |
Method 2: Recrystallization
Principle of Operation: Recrystallization refines the product obtained from extraction by exploiting differences in solubility between the target compound and remaining impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). This allows the desired compound to crystallize out upon cooling, leaving impurities behind in the solution. For compounds like 2,3-dibromo-3-phenylpropanoic acid, an ethanol/water mixture is effective.[7][8]
Protocol 4.1: Fine Purification via Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is a good starting point. Perform a small-scale test to find the optimal ratio.
-
Dissolution: Place the semi-purified acid from the extraction step into an Erlenmeyer flask. Add the primary solvent (ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Induce Saturation: Add the anti-solvent (hot water) dropwise until the solution just begins to turn cloudy, indicating saturation.[7]
-
Re-dissolution: Add a few more drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent mixture, and dry under vacuum.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good primary solvent for dissolving the compound. |
| Water | 100 | Polar Protic | Used as an anti-solvent to decrease solubility upon cooling. |
| Hexanes | 69 | Non-polar | Potentially useful as an anti-solvent with a more polar primary solvent like ethyl acetate. |
| Toluene | 111 | Non-polar | Can be effective for compounds with aromatic character. |
Method 3: Preparative Column Chromatography
Principle of Operation: Chromatography provides the highest resolving power and is used when recrystallization fails to remove stubborn impurities like positional isomers. The crude mixture is passed through a stationary phase (like silica gel or C18-modified silica), and separation occurs based on differential partitioning of the components between the stationary phase and a flowing mobile phase.[9]
For carboxylic acids on standard silica gel, strong adsorption can lead to poor separation (streaking). This is overcome by adding a small amount of acid (e.g., acetic acid) to the mobile phase to keep the analyte protonated.[10] Alternatively, reversed-phase chromatography is an excellent choice.[9]
Caption: General workflow for flash column chromatography.
Protocol 5.1: Normal-Phase (Silica Gel) Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good system (e.g., Hexanes:Ethyl Acetate with 1% Acetic Acid) should give the target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to maintain a steady flow.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) |
| Stationary Phase | Polar (Silica Gel) | Non-polar (C18 Alkyl Chains) |
| Mobile Phase | Non-polar to polar gradient (e.g., Hexane -> Ethyl Acetate) | Polar to non-polar gradient (e.g., Water -> Acetonitrile) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Modifier | 0.5-1% Acetic Acid (suppresses tailing) | 0.1% TFA or Formic Acid (improves peak shape)[9] |
Purity Verification
After purification, the integrity of the this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from trace impurities.
By following this structured purification workflow, researchers can confidently produce high-purity this compound, ensuring the reliability and success of subsequent synthetic endeavors.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
JoVE. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]
-
IUCr Journals. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Retrieved from [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. csub.edu [csub.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. teledyneisco.com [teledyneisco.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-Bromo-4-methylphenyl)propanoic Acid as a Versatile Precursor for Novel Pharmaceutical Ingredients
Abstract
This technical guide provides a comprehensive overview of the utility of 3-(2-bromo-4-methylphenyl)propanoic acid as a strategic precursor in the synthesis of high-value pharmaceutical ingredients. The unique substitution pattern of this molecule, featuring a bromine atom and a methyl group on the phenyl ring, offers a versatile platform for the construction of complex heterocyclic scaffolds, particularly the benzazepine core. This document will delve into the scientific rationale behind its application, provide detailed, field-proven protocols for its conversion into a key tricyclic intermediate, and explore its subsequent elaboration into potential active pharmaceutical ingredients (APIs). The content is designed for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Strategic Importance of Substituted Phenylpropanoic Acids in Medicinal Chemistry
Phenylpropanoic acid derivatives are privileged scaffolds in drug discovery, serving as foundational building blocks for a diverse array of therapeutic agents. Their structural versatility allows for the synthesis of compounds targeting a wide range of biological pathways. The strategic introduction of substituents onto the phenyl ring, such as halogens and alkyl groups, provides medicinal chemists with precise control over the physicochemical properties and pharmacological activity of the resulting molecules.
This compound is a particularly valuable precursor due to the orthogonal reactivity of its functional groups. The carboxylic acid moiety provides a handle for various chemical transformations, while the bromo and methyl substituents on the aromatic ring play a crucial role in directing subsequent reactions and influencing the biological activity of the final products. The bromine atom, for instance, can serve as a site for cross-coupling reactions or can influence the electronic properties of the aromatic ring, while the methyl group can modulate lipophilicity and steric interactions with biological targets.
Core Application: Synthesis of a Key Benzazepine Intermediate
A primary application of this compound is its use as a precursor for the synthesis of the tricyclic ketone, 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one . This benzazepine core is a key structural motif found in a number of biologically active compounds, including selective vasopressin V2 receptor antagonists.
The synthesis of this key intermediate is achieved through an intramolecular Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction allows for the direct cyclization of the propanoic acid side chain onto the aromatic ring, forming the seven-membered azepine ring fused to the benzene ring.
Regioselectivity in the Intramolecular Friedel-Crafts Acylation
The regiochemical outcome of the intramolecular Friedel-Crafts acylation is a critical consideration in the synthesis of the desired benzazepinone. The substitution pattern of the starting material, this compound, dictates the position of the cyclization.
The methyl group (-CH₃) is an ortho, para-directing activator, while the bromine atom (-Br) is an ortho, para-directing deactivator. In an electrophilic aromatic substitution reaction like the Friedel-Crafts acylation, the incoming electrophile (the acylium ion generated from the carboxylic acid) will preferentially attack the most activated position on the aromatic ring.
Considering the directing effects of both substituents, the cyclization is expected to occur at the position ortho to the activating methyl group and meta to the deactivating bromo group. This leads to the formation of the desired regioisomer, 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, with high selectivity.
Diagram 1: Regioselectivity of the Intramolecular Friedel-Crafts Acylation
Caption: Regioselectivity in the Friedel-Crafts cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of the key benzazepine intermediate from this compound.
Synthesis of this compound
While this compound is commercially available, a synthetic route from simpler precursors is provided here for completeness. A common method involves the Heck reaction of 2-bromo-4-methylaniline, followed by diazotization and subsequent reactions. A more direct laboratory-scale synthesis can be achieved through the malonic ester synthesis starting from 2-bromo-1-(bromomethyl)-4-methylbenzene.
Protocol: Intramolecular Friedel-Crafts Acylation to Synthesize 8-Bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This protocol is adapted from established procedures for the synthesis of similar benzazepinone structures.[1]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Round-bottom flask equipped with a mechanical stirrer and a heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, add this compound (10.0 g, 0.041 mol).
-
Carefully add polyphosphoric acid (100 g) to the flask. Caution: PPA is highly viscous and corrosive. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with stirring to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (100 mL) and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Expected Yield: 75-85%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 8-Bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | C₁₁H₁₂BrNO | 254.12 g/mol | Off-white to pale yellow solid |
Applications in Pharmaceutical Synthesis: A Gateway to Novel APIs
The synthesized 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a versatile intermediate that can be further elaborated to generate a variety of potential APIs. The presence of the bromine atom, the ketone functionality, and the secondary amine in the azepine ring provides multiple points for diversification.
Synthesis of Vasopressin V2 Receptor Antagonists
A prominent application of this benzazepinone core is in the synthesis of selective vasopressin V2 receptor antagonists. These agents, such as Tolvaptan , are used in the treatment of hyponatremia (low blood sodium levels).[2] The synthesis of Tolvaptan analogues from the 8-bromo-6-methyl-benzazepinone intermediate would involve a sequence of reactions, including N-acylation and reduction of the ketone.
Diagram 2: Synthetic Pathway to a Tolvaptan Analogue
Caption: General synthetic route to Tolvaptan analogues.
Protocol: N-Acylation of 8-Bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This protocol is a general procedure that can be adapted for the synthesis of various N-acylated benzazepinones.
Materials:
-
8-Bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
-
Substituted benzoyl chloride (e.g., 2-methyl-4-nitrobenzoyl chloride for a Tolvaptan intermediate)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Argon or nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (1.0 eq) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired N-acylated benzazepinone.
Further Diversification and Potential Applications
The 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one intermediate can be a starting point for a wide range of other pharmaceutical targets. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl substituents. The ketone can be transformed into other functional groups, such as amines or alcohols, to generate libraries of novel compounds for screening. The secondary amine can be further functionalized to modulate the compound's properties. This versatility makes this compound a valuable precursor for the discovery of new drugs targeting a variety of diseases.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compound.
Conclusion
This compound is a strategically important and versatile precursor for the synthesis of complex pharmaceutical intermediates, most notably the 8-bromo-6-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core. The straightforward and high-yielding intramolecular Friedel-Crafts acylation, followed by a range of possible downstream modifications, opens up avenues for the development of novel APIs, including vasopressin V2 receptor antagonists and other potentially bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. [Link]
-
International Science Community Association. 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]
-
PubMed. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. [Link]
-
PubMed Central. Vasopressin receptor antagonists and their role in clinical medicine. [Link]
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Application Notes and Protocols for 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Guide to Safe Storage and Handling
Abstract
This document provides a comprehensive guide to the safe storage and handling of 3-(2-Bromo-4-methylphenyl)propanoic acid (CAS No. 829-57-2). As a specialized chemical intermediate, likely utilized in targeted synthesis and drug discovery, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds—brominated aromatic compounds and propanoic acid derivatives—to establish a robust framework for its management. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a brominated phenyl ring and a propanoic acid moiety, suggests its potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom and the acidic carboxyl group are key determinants of its reactivity and toxicological profile.
Key Structural Features:
-
Brominated Phenyl Ring: The bromo- and methyl- substitutions on the benzene ring influence the compound's electronic properties and steric hindrance, which are critical for its intended reactions. The presence of a halogenated aromatic ring necessitates caution due to the potential for environmental persistence and specific toxicological effects.
-
Propanoic Acid Side Chain: The carboxylic acid group imparts acidic properties to the molecule and provides a reactive handle for various chemical transformations, such as esterification and amidation.
Hazard Identification and Risk Assessment
Based on the Safety Data Sheets of related compounds such as 3-(4-Bromophenyl)propionic acid and 2-Bromo-4'-methylpropiophenone, the following hazards should be anticipated[1][2]:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A logical workflow for risk mitigation is crucial when handling this compound.
Caption: Required Personal Protective Equipment for handling the compound.
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have all necessary equipment and reagents ready before handling the compound.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Avoid direct contact with skin, eyes, and clothing. [2] * Use appropriate tools (spatulas, weigh boats) to handle the solid material.
-
Keep the container tightly closed when not in use to prevent contamination and exposure. [2]
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn. [2]
-
Storage Protocol
Proper storage is critical to maintain the stability and integrity of this compound and to prevent accidental exposure.
-
Container: Store in the original, tightly sealed container. [2][3]* Location: Keep in a dry, cool, and well-ventilated area. [2][3]* Incompatibilities: Store away from strong oxidizing agents, acids, and bases. [2][4]* Ignition Sources: Keep away from heat, sparks, and open flames. [1][4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [2] |
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
-
-
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Conclusion
While specific data for this compound is limited, a conservative approach to handling and storage based on the known hazards of structurally similar compounds is essential for maintaining a safe laboratory environment. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure the integrity of their work.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53403897, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-bromo-, methyl ester (CAS 5445-17-0). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-bromo-. Retrieved from [Link]
Sources
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-(2-Bromo-4-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the carboxylic acid moiety of 3-(2-Bromo-4-methylphenyl)propanoic acid. This molecule, possessing a sterically hindered carboxylic acid adjacent to a substituted phenyl ring, presents unique challenges and opportunities in synthetic and medicinal chemistry. This document outlines three primary derivatization pathways: esterification, amidation, and conversion to the acyl chloride. Each section delves into the underlying chemical principles, provides step-by-step experimental protocols, and discusses methods for the characterization and purification of the resulting derivatives. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction
This compound is a versatile building block in drug discovery and materials science. The presence of the carboxylic acid group offers a prime site for modification, enabling the synthesis of a diverse library of compounds with potentially altered biological activity, solubility, and pharmacokinetic properties. Derivatization of this group into esters, amides, and other functional groups is a critical step in lead optimization and the development of novel chemical entities.
The 2-bromo and 4-methyl substituents on the phenyl ring introduce electronic and steric factors that must be considered when selecting a derivatization strategy. This guide provides a detailed exploration of these considerations and offers robust protocols to achieve high-yield, high-purity derivatives.
Esterification of this compound
Esterification is a fundamental transformation that can modulate the lipophilicity and metabolic stability of a parent carboxylic acid. Two primary methods are presented here: the classic Fischer-Speier esterification and a milder, room-temperature alternative.
Principle of Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the reaction to completion, either the alcohol is used in large excess, or a dehydrating agent is employed to remove the water formed during the reaction.[1] For this compound, this method is effective, though it may require elevated temperatures and longer reaction times due to the steric hindrance around the carboxylic acid.
Diagram 1: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 3-(2-Bromo-4-methylphenyl)propanoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 3-(2-Bromo-4-methylphenyl)propanoate.
Milder Esterification using p-Toluenesulfonic Acid
For substrates that may be sensitive to strong acids and high temperatures, a milder protocol using p-toluenesulfonic acid (p-TsOH) at room temperature can be employed. This method has been successfully used for the esterification of a similar compound, 2-bromo-3-phenylpropanoic acid, with high yield.[3]
Protocol: Mild Synthesis of Methyl 3-(2-Bromo-4-methylphenyl)propanoate
Materials:
-
This compound
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH)
-
20% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a well-stirred mixture of this compound (1.0 eq) in methanol (10 volumes) at 0°C, add p-toluenesulfonic acid (0.2 eq) portion-wise.[3]
-
Allow the mixture to stir at room temperature for 10-12 hours, monitoring by TLC.[3]
-
Upon completion, add 20% sodium bicarbonate solution to the reaction mixture.[3]
-
Evaporate the excess methanol using a rotary evaporator.[3]
-
Extract the remaining reaction mass with ethyl acetate (2 x 10 volumes).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[3]
Amide Formation from this compound
Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved biological efficacy and metabolic stability. Direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, coupling agents are employed to activate the carboxylic acid.
Principle of Carbodiimide Coupling (EDC/DCC)
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation.[4] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[5] The choice between DCC and EDC often depends on the desired workup procedure; the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents and can be removed by filtration, whereas the urea byproduct of EDC is water-soluble and can be removed by aqueous workup.[5]
Diagram 2: EDC/HOBt Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol: Synthesis of N-benzyl-3-(2-bromo-4-methylphenyl)propanamide
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (10 volumes).
-
Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture and stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 10 volumes), saturated NaHCO₃ solution (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure amide.
Advanced Coupling Reagents: HATU
For more challenging couplings, such as with sterically hindered amines or electron-deficient anilines, more potent activating agents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized.[6][7] HATU is known for its high efficiency and low rates of racemization for chiral carboxylic acids.[6]
Conversion to Acyl Chloride
The synthesis of the acyl chloride provides a highly reactive intermediate that can be readily converted to a variety of derivatives, including esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[3]
Principle of Acyl Chloride Formation with Thionyl Chloride
Thionyl chloride reacts with carboxylic acids to form the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed.[3] The reaction is typically performed neat or in an inert solvent.
Protocol: Synthesis of 3-(2-Bromo-4-methylphenyl)propanoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, optional)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 76°C) for 2-3 hours. The evolution of gases (SO₂ and HCl) should be observed.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2-Bromo-4-methylphenyl)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.
Characterization of Derivatives
Successful derivatization must be confirmed through rigorous analytical characterization. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the derivatives. For esters, the appearance of a new set of signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester) is expected. For amides, the N-H proton signal and the signals of the amine fragment will be present.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is diagnostic. Carboxylic acids show a broad O-H stretch and a C=O stretch around 1700-1725 cm⁻¹. Esters typically show a C=O stretch at a higher frequency (1735-1750 cm⁻¹), while amides show a C=O stretch at a lower frequency (1630-1690 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both identification and purity assessment.
Table 1: Expected Analytical Data for Derivatives
| Derivative | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (indicative) | Expected IR (C=O) cm⁻¹ |
| Methyl 3-(2-Bromo-4-methylphenyl)propanoate | C₁₁H₁₃BrO₂ | 257.12 | ~3.7 ppm (s, 3H, OCH₃) | 1735-1750 |
| N-benzyl-3-(2-bromo-4-methylphenyl)propanamide | C₁₇H₁₈BrNO | 332.24 | ~4.4 ppm (d, 2H, NCH₂), ~5.9 ppm (br s, 1H, NH), ~7.3 ppm (m, 5H, Ar-H) | 1630-1690 |
| 3-(2-Bromo-4-methylphenyl)propanoyl chloride | C₁₀H₁₀BrClO | 261.54 | Absence of -OH proton, downfield shift of α-CH₂ | 1780-1815 |
Purification of Derivatives
The choice of purification method will depend on the physical properties of the synthesized derivative.
-
Column Chromatography: This is the most common method for purifying esters and amides. Silica gel is typically used as the stationary phase, with a gradient of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents as the mobile phase.
-
Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Distillation: For volatile and thermally stable derivatives, such as some esters and acyl chlorides, vacuum distillation can be used for purification.
Conclusion
The derivatization of this compound offers a gateway to a wide array of novel compounds with potential applications in drug discovery and beyond. The protocols outlined in this guide provide a solid foundation for the synthesis of esters, amides, and acyl chlorides from this versatile starting material. By understanding the underlying chemical principles and paying careful attention to reaction conditions and purification techniques, researchers can confidently and efficiently prepare a library of derivatives for further investigation.
References
-
Anonymous. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
-
Anonymous. (n.d.). This compound | C10H11BrO2 | CID 53403897. PubChem. [Link]
-
Anonymous. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Anonymous. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]
-
Anonymous. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Anonymous. (n.d.). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Anonymous. (n.d.). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Anonymous. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Anonymous. (n.d.). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Anonymous. (n.d.). Amine to Amide (HATU). Common Organic Chemistry. [Link]
-
Anonymous. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. US9382193B2 - Processes for forming amide bonds and compositions related thereto - Google Patents [patents.google.com]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-(2-Bromo-4-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 3-(2-Bromo-4-methylphenyl)propanoic Acid in Heterocyclic Chemistry
This compound is a versatile and strategically important starting material in the synthesis of novel heterocyclic compounds. Its structure incorporates several key features that render it an ideal precursor for the construction of complex, fused-ring systems. The presence of a carboxylic acid moiety allows for the facile introduction of various side chains and functional groups through well-established amide or ester bond formations. The ortho-bromine atom on the phenyl ring serves as a linchpin for subsequent intramolecular cyclization reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This unique combination of functionalities opens a gateway to a diverse range of heterocyclic scaffolds, particularly seven-membered rings like dibenzoxazepinones and dibenzoazepinones, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2] This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols and mechanistic insights for the synthesis of novel heterocycles.
Core Synthetic Strategies: A Gateway to Fused Seven-Membered Heterocycles
The primary synthetic strategy for leveraging this compound involves a two-step sequence:
-
Functionalization of the Carboxylic Acid: The propanoic acid moiety is first coupled with a suitable nucleophile, such as an aniline or a phenol derivative, to form an amide or an ester linkage, respectively. This step introduces the second aromatic ring and the heteroatom required for the subsequent cyclization.
-
Intramolecular Cyclization: The key ring-forming step is achieved through an intramolecular cross-coupling reaction, where the ortho-bromo group on the starting phenyl ring reacts with a nucleophilic site on the newly introduced aromatic moiety. This cyclization is typically catalyzed by transition metals like palladium or copper, with the choice of catalyst and reaction conditions dictating the efficiency and selectivity of the process.
This modular approach allows for the synthesis of a wide array of heterocyclic derivatives by simply varying the aniline or phenol coupling partner in the initial step.
Diagram of the General Synthetic Workflow
Caption: General workflow for synthesizing novel heterocycles.
Application Protocol I: Synthesis of a Novel Dibenzo[b,f][3][4]oxazepin-11(10H)-one Derivative
This protocol outlines the synthesis of a substituted dibenzo[b,f][3][4]oxazepin-11(10H)-one, a heterocyclic core found in various pharmacologically active compounds. The strategy involves the initial formation of an amide bond between this compound and a substituted 2-aminophenol, followed by an intramolecular Ullmann-type C-O bond formation.
Step 1: Amide Coupling to Form N-(2-hydroxyphenyl)-3-(2-bromo-4-methylphenyl)propanamide
Rationale: This step creates the crucial amide linkage and introduces the second aromatic ring with the hydroxyl group positioned for the subsequent intramolecular cyclization. The choice of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is standard practice to facilitate the amide bond formation while minimizing side reactions.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 20 minutes at 0 °C.
-
Add a solution of a substituted 2-aminophenol (e.g., 4-methoxy-2-aminophenol) (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired N-(2-hydroxyphenyl)-3-(2-bromo-4-methylphenyl)propanamide intermediate.
Step 2: Intramolecular Ullmann Condensation to form the Dibenzo[b,f][3][4]oxazepin-11(10H)-one
Rationale: The intramolecular Ullmann condensation is a classic and effective method for forming aryl ether bonds.[5] In this step, a copper catalyst, often in the form of CuI, facilitates the coupling between the aryl bromide and the phenoxide, which is generated in situ by a base like potassium carbonate. The use of a high-boiling polar solvent such as DMF or NMP is typical for Ullmann reactions to ensure the reaction reaches the required temperature.[5]
Protocol:
-
In a flame-dried Schlenk flask, combine the N-(2-hydroxyphenyl)-3-(2-bromo-4-methylphenyl)propanamide intermediate (1.0 eq), Copper(I) iodide (CuI) (0.2 eq), and anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous Dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target dibenzo[b,f][3][4]oxazepin-11(10H)-one derivative.
Diagram of the Dibenzo[b,f][3][4]oxazepin-11(10H)-one Synthesis
Caption: Synthesis of Dibenzo[b,f][3][4]oxazepin-11(10H)-one.
Application Protocol II: Synthesis of a Novel Dibenzo[b,f]azepin-11(10H)-one Derivative
This protocol describes the synthesis of a substituted dibenzo[b,f]azepin-11(10H)-one, another important heterocyclic scaffold. The synthetic route begins with an amide coupling of this compound with a substituted aniline, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination.
Step 1: Amide Coupling to Form N-Aryl-3-(2-bromo-4-methylphenyl)propanamide
Rationale: Similar to the previous protocol, this initial step constructs the necessary amide precursor. The choice of aniline will determine the substitution pattern on one of the benzene rings of the final product.
Protocol:
-
Follow the same procedure as in "Application Protocol I: Step 1," but substitute the 2-aminophenol with a desired substituted aniline (e.g., 4-methoxyaniline).
-
The workup and purification steps are analogous, yielding the N-Aryl-3-(2-bromo-4-methylphenyl)propanamide intermediate.
Step 2: Intramolecular Buchwald-Hartwig Amination to form the Dibenzo[b,f]azepin-11(10H)-one
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For intramolecular cyclizations, careful selection of the palladium catalyst, ligand, and base is crucial to promote the desired ring formation over competing intermolecular reactions. The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, is often beneficial in these transformations.[4] A strong, non-nucleophilic base like sodium tert-butoxide is commonly employed to deprotonate the amide nitrogen, facilitating the catalytic cycle.[4]
Protocol:
-
In a flame-dried Schlenk tube, combine the N-Aryl-3-(2-bromo-4-methylphenyl)propanamide intermediate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target dibenzo[b,f]azepin-11(10H)-one derivative.
Diagram of the Dibenzo[b,f]azepin-11(10H)-one Synthesis
Caption: Synthesis of Dibenzo[b,f]azepin-11(10H)-one.
Data Summary Table
| Heterocyclic Scaffold | Key Intermediate | Cyclization Method | Catalyst/Reagents | Typical Yields |
| Dibenzo[b,f][3][4]oxazepin-11(10H)-one | N-(2-hydroxyphenyl)-3-(2-bromo-4-methylphenyl)propanamide | Intramolecular Ullmann Condensation | CuI, K₂CO₃ | Moderate to Good |
| Dibenzo[b,f]azepin-11(10H)-one | N-Aryl-3-(2-bromo-4-methylphenyl)propanamide | Intramolecular Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu | Moderate to Excellent[6] |
Troubleshooting and Optimization
-
Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents such as HATU or HBTU can be explored.
-
Poor Cyclization Efficiency: For Ullmann reactions, ensure the use of high-purity CuI and anhydrous conditions. For Buchwald-Hartwig reactions, screening different palladium catalysts, ligands, and bases is often necessary to find the optimal conditions for a specific substrate. The reaction temperature and time should also be optimized.
-
Side Product Formation: In some cases, intermolecular coupling can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
Conclusion
This compound is a highly valuable building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The protocols detailed in this guide, based on robust and well-established synthetic methodologies, provide a clear pathway for the construction of dibenzoxazepinone and dibenzoazepinone scaffolds. The modularity of the synthetic approach allows for the creation of diverse libraries of these heterocycles for screening in drug discovery programs. The principles and techniques outlined herein are intended to empower researchers to explore the full synthetic potential of this versatile starting material.
References
- Bhat, M., Rangaswamy, J., et al. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry.
- RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
-
Pan, X., & Wilcox, C. S. (2010). Synthesis of dibenzazepinones by palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates. The Journal of Organic Chemistry, 75(19), 6445–6451. [Link]
- Singleton, J. T. (2003). The uses of pincer complexes in organic synthesis. Tetrahedron, 59(11), 1837-1857.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
- Mahesh Bhat, J. Rangaswamy, et al. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian journal of bioorganic chemistry.
- RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
- Pan, X., & Wilcox, C. S. (2010). Synthesis of dibenzazepinones by palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates. Journal of Organic Chemistry, 75(19), 6445-6451.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis of dibenzazepinones by palladium-catalyzed intramolecular arylation of o-(2'-bromophenyl)anilide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-4-methylphenyl)propanoic Acid
Welcome to the technical support center for optimizing the synthesis of 3-(2-Bromo-4-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies. The most common is the direct electrophilic aromatic substitution (bromination) of 3-(4-methylphenyl)propanoic acid. This route is often preferred for its atom economy. An alternative involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, which can offer greater control over regioselectivity but requires more complex starting materials and catalysts.[1][2][3]
Q2: Why is regioselectivity a major challenge during the direct bromination of 3-(4-methylphenyl)propanoic acid?
A2: The starting material, 3-(4-methylphenyl)propanoic acid, has two activating groups on the aromatic ring: a methyl group (-CH₃) and a propanoic acid alkyl chain (-CH₂CH₂COOH). Both are ortho-, para-directing. The methyl group strongly activates the positions ortho to it (positions 3 and 5). The alkyl chain weakly activates its ortho positions (positions 3 and 5). The challenge is to favor bromination at the desired C2 position (ortho to the alkyl chain and meta to the methyl group) over the more electronically favored C3 position (ortho to both groups). This often leads to the formation of the undesired 3-(3-Bromo-4-methylphenyl)propanoic acid isomer.[4]
Q3: What is a realistic target yield for this synthesis?
A3: With an optimized direct bromination protocol, yields can range from 70% to over 80%. However, initial attempts without careful control of reaction conditions may result in significantly lower yields (40-50%) due to isomer formation and incomplete reactions.[4] Cross-coupling reactions can potentially offer higher yields but involve more synthetic steps.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Problem 1: My final product yield is consistently low (<50%).
-
Potential Cause 1: Incomplete Reaction. The brominating agent may not be reactive enough under the chosen conditions, or the reaction time may be insufficient.
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5] If the reaction stalls, a slight increase in temperature or the addition of a more potent Lewis acid catalyst (e.g., FeCl₃ instead of iron powder) could be beneficial.
-
-
Potential Cause 2: Significant Isomer Formation. As discussed in the FAQs, the formation of the 3-bromo isomer is a common side reaction that consumes the starting material and complicates purification.[4]
-
Recommended Solution: Control the reaction pH. Performing the bromination in an aqueous medium at a neutral pH (around 7) can enhance selectivity for the desired 2-bromo isomer. This is achieved by adding a base, such as sodium carbonate or sodium bicarbonate, to neutralize the HBr formed during the reaction.[4]
-
-
Potential Cause 3: Product Loss During Work-up and Purification. The product has some solubility in aqueous solutions, and significant amounts can be lost if the extraction is not performed thoroughly. Over-washing during filtration can also lead to loss.
-
Recommended Solution: During the work-up, after acidification, ensure the aqueous layer is extracted multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane or ethyl acetate.[4][5] When washing the filtered product, use a minimal amount of ice-cold solvent to reduce dissolution.
-
Problem 2: My final product is contaminated with an impurity that is difficult to remove by recrystallization.
-
Potential Cause 1: Isomeric Impurity. The 3-(3-Bromo-4-methylphenyl)propanoic acid isomer often has very similar solubility properties to the desired product, making separation by simple recrystallization challenging.[4]
-
Recommended Solution: First, focus on preventing the isomer's formation by implementing the pH control method mentioned above.[4] If the impurity is already present, a careful multi-step recrystallization using a mixed solvent system (e.g., heptane/ethyl acetate or ethanol/water) may be required.[5][6] In some cases, column chromatography on silica gel may be necessary, though this is less ideal for large-scale synthesis.[5]
-
-
Potential Cause 2: Dibrominated Byproducts. Using an excess of the brominating agent or running the reaction for too long can lead to the formation of dibrominated species.
-
Recommended Solution: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Add the bromine solution dropwise to maintain control over the reaction and prevent localized areas of high concentration. Monitor the reaction closely with TLC/LC-MS and stop it once the monosubstituted product is maximized.
-
Problem 3: The bromination reaction is very slow or does not initiate.
-
Potential Cause: Inactive Catalyst or Reagents. The iron catalyst may be oxidized, or the brominating agent may have degraded.
-
Recommended Solution: Use freshly ground iron powder or a fresh source of the Lewis acid catalyst. Ensure the brominating agent (e.g., Br₂) is of high purity. Running the reaction in the absence of light and moisture can also be critical, especially for sensitive reagents. A patent suggests vigorous stirring (Re = 1500-2500) can improve reaction rates by ensuring proper mixing of the catalyst and reagents.[7]
-
Section 3: Optimized Experimental Protocol (Direct Bromination)
This protocol is designed to maximize yield and purity by controlling reaction parameters.
Step 1: Reaction Setup
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-(4-methylphenyl)propanoic acid (1.0 eq) and water (10 mL per gram of starting material).
-
Begin vigorous stirring and cool the mixture in an ice-water bath.
-
Slowly add a 20% aqueous solution of sodium carbonate until the pH of the mixture is stable at ~7.0. This converts the carboxylic acid to its more water-soluble sodium salt.
Step 2: Bromination
-
In the dropping funnel, prepare a solution of bromine (1.05 eq) in a minimal amount of a suitable solvent or add it neat if the equipment allows for precise control.
-
Add the bromine solution dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature below 10°C.
-
During the bromine addition, continuously monitor the pH and add small portions of the sodium carbonate solution as needed to maintain a pH of ~7. The reaction is complete when the starting material is no longer detectable by TLC.[4]
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 0-5°C.
-
Slowly and carefully acidify the reaction mixture to pH 1-2 with 5N hydrochloric acid. The product will precipitate as a solid.[4]
-
Extract the aqueous slurry with dichloromethane (3 x volume of water used).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]
Step 4: Purification
-
Suspend the crude solid product in a minimal amount of hot heptane or a heptane/ethyl acetate mixture.
-
Heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold heptane, and dry in a vacuum oven. The expected product is an off-white solid.
Section 4: Data Summary Table
| Parameter | Recommended Value | Rationale |
| Starting Material | 3-(4-methylphenyl)propanoic acid | Precursor for direct bromination. |
| Brominating Agent | Liquid Bromine (Br₂) | Effective electrophile for aromatic substitution. |
| Stoichiometry | 1.0 : 1.05 (Substrate : Br₂) | Slight excess of bromine ensures full conversion without promoting di-bromination. |
| Base | Sodium Carbonate (aq. solution) | Maintains neutral pH to improve regioselectivity.[4] |
| Solvent | Water | Allows for pH control and can improve reaction selectivity.[4] |
| Temperature | 0-10°C | Low temperature minimizes side reactions and improves control. |
| Reaction Time | 2-4 hours (TLC/LC-MS monitored) | Ensures complete conversion of starting material. |
| Purification Solvent | Heptane / Ethyl Acetate | Effective for recrystallizing the product to high purity.[5] |
| Expected Yield | 75-85% | Realistic outcome for an optimized protocol. |
Section 5: Visual Workflows and Diagrams
Diagram 1: Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
References
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
Divi, M. K. P., Padakandla, G. R., Bolneni, N. R., & Mutyala, K. R. (2011). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Indian Patent Application 1587/CHE/2011. [Link]
-
Heck Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
-
Thong, S., Chantrapromma, S., Fun, H. K., & Rujiwatra, A. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1775–1778. [Link]
-
Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. (n.d.). [Link]
- Method of preparing 3-bromo-4-methylaniline.
-
Suzuki reaction. Wikipedia. (2023). [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Mizoroki−Heck Reaction. Tetrahedron, 57(35), 7449-7476.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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- 5. orgsyn.org [orgsyn.org]
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- 7. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
common side products in the bromination of 4-methylphenylpropanoic acid
Welcome to the technical support center for the bromination of 4-methylphenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. The information provided herein is based on established chemical principles and practical laboratory experience.
Introduction: The Challenge of Selective Bromination
The bromination of 4-methylphenylpropanoic acid presents a nuanced challenge in regioselectivity. The molecule possesses multiple reactive sites: the aromatic ring, the benzylic position of the methyl group, and the α-carbon of the propanoic acid side chain. The distribution of brominated products is highly dependent on the reaction conditions employed. Understanding the interplay of directing group effects and reaction mechanisms is paramount to achieving the desired product.
This guide will address the formation of common side products under different bromination conditions and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unwanted Bromination on the Aromatic Ring
Question: I am attempting a benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator, but I am observing significant amounts of bromination on the aromatic ring. Why is this happening and how can I prevent it?
Answer:
This issue arises from a shift from a free-radical pathway to an electrophilic aromatic substitution pathway. Here’s a breakdown of the cause and solutions:
-
The Underlying Chemistry: The aromatic ring of 4-methylphenylpropanoic acid is activated by the electron-donating methyl group, making it susceptible to electrophilic attack. The propanoic acid group, while deactivating, is an ortho-, para-director. If bromine (Br₂) is present in significant concentrations, it can act as an electrophile, particularly in the presence of trace acids, leading to ring bromination.[1][2]
-
Causality of Side Product Formation:
-
Decomposition of NBS: N-bromosuccinimide can decompose, especially in the presence of moisture or acid, to generate molecular bromine (Br₂). This Br₂ can then participate in electrophilic aromatic substitution.
-
Ionic Conditions: The presence of protic solvents or acidic impurities can promote the ionic pathway over the desired radical mechanism.
-
-
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Use Freshly Recrystallized NBS | Impurities in aged NBS can initiate ionic side reactions. Recrystallization from water or acetic acid removes these impurities. |
| Employ a Non-Polar Solvent | Solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal for radical reactions as they disfavor the formation of ionic intermediates. |
| Incorporate a Radical Initiator | The use of azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light (photochemical initiation) or heat, promotes the homolytic cleavage of the N-Br bond in NBS, favoring the radical pathway.[3] |
| Maintain Anhydrous Conditions | Water can hydrolyze NBS and generate acidic byproducts, which can catalyze electrophilic aromatic substitution. |
Experimental Protocol for Benzylic Bromination:
-
Combine 4-methylphenylpropanoic acid, freshly recrystallized NBS (1.1 equivalents), and a catalytic amount of AIBN in anhydrous carbon tetrachloride.
-
Reflux the mixture while irradiating with a UV lamp or a high-wattage incandescent bulb.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium bisulfite to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Formation of α-Bromo Acid (Hell-Volhard-Zelinsky Reaction)
Question: My goal is to brominate the aromatic ring, but I am seeing the formation of 2-bromo-3-(4-methylphenyl)propanoic acid. What is causing this α-bromination?
Answer:
The formation of an α-bromo acid is characteristic of the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction proceeds through an acyl halide intermediate and is favored by specific reagents.[4][5][6]
-
The Underlying Chemistry: The HVZ reaction requires the presence of a phosphorus trihalide, such as PBr₃, which converts the carboxylic acid to an acyl bromide.[7][8] The acyl bromide then tautomerizes to an enol, which is nucleophilic and readily attacks Br₂ at the α-position.[4][5] Subsequent hydrolysis yields the α-bromo carboxylic acid.
-
Causality of Side Product Formation:
-
Incorrect Reagents: The use of PBr₃ or red phosphorus with Br₂ will explicitly drive the reaction towards α-bromination.
-
Contamination: If your starting material or reagents are contaminated with phosphorus compounds, you may inadvertently trigger the HVZ pathway.
-
-
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Avoid Phosphorus Reagents | For ring bromination, use a Lewis acid catalyst such as FeBr₃ with Br₂. For benzylic bromination, use NBS with a radical initiator. |
| Ensure Reagent Purity | Use high-purity starting materials and reagents to avoid unintended catalytic cycles. |
| Choose Appropriate Reaction Conditions for Ring Bromination | To favor electrophilic aromatic substitution on the ring, use Br₂ in the presence of a Lewis acid like FeBr₃ in a non-polar, aprotic solvent.[9] |
Experimental Protocol for Aromatic Ring Bromination:
-
Dissolve 4-methylphenylpropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent, while protecting the reaction from light.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by recrystallization or column chromatography.
Issue 3: Decarboxylation as a Side Reaction
Question: I am observing the formation of 1-bromo-4-methylbenzene and other brominated, decarboxylated products. What conditions lead to decarboxylation?
Answer:
Decarboxylation can occur under certain bromination conditions, particularly those that involve radical intermediates or high temperatures.
-
The Underlying Chemistry: The Hunsdiecker reaction and its modifications are classic examples of decarboxylative halogenation.[10][11] These reactions typically involve the formation of a carboxylate salt (e.g., silver carboxylate) which then reacts with a halogen.[10][12] More modern methods can utilize photoredox catalysis to achieve decarboxylative functionalization.[13]
-
Causality of Side Product Formation:
-
Radical Intermediates: The formation of a radical at the benzylic position can, under forcing conditions, lead to the elimination of CO₂.
-
High Temperatures: Excessive heat can promote the thermal decomposition of the carboxylic acid, especially if metallic catalysts are present.
-
Specific Reagents: The use of reagents known to promote decarboxylation, such as certain metal salts in combination with brominating agents, will lead to these side products.[14]
-
-
Troubleshooting & Prevention:
| Corrective Action | Scientific Rationale |
| Moderate Reaction Temperature | Avoid excessive heating. Most benzylic and aromatic brominations can be carried out at or below the reflux temperature of common organic solvents. |
| Avoid Hunsdiecker-type Reagents | Do not use silver salts or other heavy metal carboxylates with bromine unless decarboxylation is the desired outcome. |
| Control Radical Reaction Conditions | When performing a benzylic bromination, use controlled initiation and avoid an excess of the radical initiator to minimize side reactions. |
Visualization of Reaction Pathways
To better illustrate the competing reaction pathways, the following diagrams outline the key mechanisms.
Diagram 1: Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic aromatic substitution.
Diagram 2: Free-Radical Benzylic Bromination
Caption: Free-radical mechanism for benzylic bromination.
Diagram 3: Hell-Volhard-Zelinsky Reaction
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Summary of Common Side Products and Their Formation Conditions
| Side Product | Reaction Type | Key Reagents/Conditions | How to Avoid |
| Ring-Brominated Isomers | Electrophilic Aromatic Substitution | Br₂, Lewis Acid (e.g., FeBr₃) or protic conditions | Use NBS with a radical initiator in a non-polar solvent for benzylic bromination. |
| Benzylic Bromide | Free-Radical Halogenation | NBS, Radical Initiator (AIBN/light/heat) | Use Br₂ with a Lewis acid for ring bromination. |
| α-Bromo Acid | Hell-Volhard-Zelinsky | PBr₃ (or P + Br₂), Br₂ | Avoid phosphorus-containing reagents unless this is the desired product. |
| Decarboxylated Products | Decarboxylative Bromination | High temperatures, specific metal salts (e.g., Ag⁺) | Maintain moderate reaction temperatures and avoid Hunsdiecker-type reagents. |
References
-
ResearchGate. decarboxylative bromination. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Chemistry Steps. Benzylic Bromination. [Link]
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Reddit. Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. [Link]
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Organic Chemistry Portal. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. [Link]
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NC State University Libraries. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]
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Pearson. Free-radical bromination of the following compound introduces bro.... [Link]
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UNL Digital Commons. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]
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Chemistry Steps. Reactions at the Benzylic Position. [Link]
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NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
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Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]
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Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]
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National Center for Biotechnology Information. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
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Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
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PubChem. 3-Amino-3-(4-bromo-2-methylphenyl)propanoic acid. [Link]
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National Center for Biotechnology Information. Photoredox‐Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. [Link]
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PubChem. 3-(2-Bromo-4-methylphenyl)propanoic acid. [Link]
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Khan Academy. Reactions at the benzylic position. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
- Google Patents. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
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PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]
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Sci-Hub. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
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ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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Technical Support Center: Crystallization of 3-(2-Bromo-4-methylphenyl)propanoic acid
Introduction
Welcome to the technical support guide for the crystallization of 3-(2-Bromo-4-methylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this compound. As a substituted aromatic carboxylic acid, its crystallization behavior can be influenced by factors such as solvent choice, cooling rate, and impurity profile. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the principles of physical organic chemistry and crystallization science.
Initial Compound Characterization
Before attempting crystallization, it is crucial to have baseline data for your compound. The table below summarizes the known physicochemical properties of this compound. An experimentally determined melting point of your crude material is a critical first step, as a significant depression or broad range compared to the pure compound can indicate a high impurity load, which often complicates crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 829-57-2 | [PubChem][1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [PubChem][1] |
| Molecular Weight | 243.10 g/mol | [PubChem][1] |
| Melting Point | Not explicitly reported in cited literature. A structurally similar compound, 3-(p-Tolyl)propionic acid, melts at 113-120 °C. The bromo-substituent may alter this. Determining the melting point of a purified sample is highly recommended. | [Chem-Impex][2] |
| Calculated logP | 2.7 | [PubChem][1] |
| Appearance | Likely a solid at room temperature. |
Crystallization Workflow Overview
A successful recrystallization hinges on a logical sequence of steps designed to separate the desired compound from its impurities. The following diagram outlines a general workflow. Subsequent sections will address what to do when deviations from this ideal process occur.
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization? A good recrystallization solvent should exhibit high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). [3]It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor. The solvent's boiling point should ideally be lower than the compound's melting point to avoid oiling out. A small-scale solvent screen with solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) is the best empirical approach.
Q2: My compound is a carboxylic acid. Does this affect my solvent choice? Yes. The carboxylic acid functional group is polar and can engage in hydrogen bonding. [4]Therefore, polar solvents like alcohols (ethanol, isopropanol) or even water (if solubility allows) are often good starting points. [5]Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are particularly effective for tuning the polarity to achieve the desired solubility profile. [6] Q3: Can I use a rotary evaporator (rotovap) to speed up cooling? This is not recommended for crystallization. A rotary evaporator removes solvent under vacuum, which causes extremely rapid cooling and solvent removal. This will almost certainly cause the compound to "crash out" as an impure amorphous solid, defeating the purpose of the purification. Slow, controlled cooling is essential for growing pure crystals.
Q4: My final product is still impure after one recrystallization. What should I do? If the purity has improved but is not yet at the desired level, a second recrystallization is often effective. Ensure that you are using the minimum amount of hot solvent in the second attempt. If the impurity profile has not changed, the impurity may have very similar solubility properties to your product, and a different purification technique, such as column chromatography, may be necessary.
References
-
Häner, R., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available at: [Link]
-
Desiraju, G. R. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Available at: [Link]
-
Vapourtec. Flow Crystallization | Solubility Control. Available at: [Link]
-
Chemical Education Xchange. (2023). Inducing Crystallization by Nucleation. Available at: [Link]
-
LibreTexts Chemistry. (2020). 3.5: Inducing Recrystallization. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53403897, this compound. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ACS Publications. (2002). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available at: [Link]
-
AA Blocks. This compound. Available at: [Link]
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Reddit. (2011). What can cause "oiling out"?. Available at: [Link]
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Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. Available at: [Link]
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Journal of Chemistry and Technologies. (2021). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]
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Pharmaxchange. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]
-
SciSpace. (2019). The concentration and origins of carboxylic acid groups in oil paint. Available at: [Link]
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Cheméo. Chemical Properties of Propanoic acid, 2-bromo-, methyl ester (CAS 5445-17-0). Available at: [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Available at: [Link]
-
Utah Tech University. Learning Guide for Chapter 22 - Carboxylic Acids. Available at: [Link]
Sources
optimizing reaction conditions for coupling reactions involving 3-(2-Bromo-4-methylphenyl)propanoic acid
Technical Support Center: Optimizing Coupling Reactions for 3-(2-Bromo-4-methylphenyl)propanoic acid
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. The inherent steric hindrance and the presence of a carboxylic acid group in this molecule present unique challenges that require careful consideration of reaction parameters.
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is one of the most common frustrations in cross-coupling reactions. This can often be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving me very low yields. What are the likely causes and how can I improve it?
A: The low reactivity of your substrate, this compound, in Suzuki-Miyaura coupling is likely due to the steric hindrance around the bromine atom, caused by the ortho-propanoic acid chain and the methyl group. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle.[1][2]
Here is a systematic approach to troubleshoot this issue:
-
Ligand Selection is Critical: For sterically demanding substrates, the choice of phosphine ligand is paramount.[2] Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[2][3]
-
Recommendation: Switch from common ligands like PPh₃ to more specialized ones designed for hindered substrates. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or others like AntPhos are excellent choices.[2]
-
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent.[4]
-
Recommendation: For your substrate, a moderately strong inorganic base is often a good starting point. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). If you are using an ester derivative of your acid, stronger bases like cesium carbonate (Cs₂CO₃) can be effective.[5] For solvents, a mixture of a polar aprotic solvent like dioxane or THF with water is a standard condition for Suzuki couplings.
-
-
Temperature and Reaction Time: Insufficient thermal energy can lead to a sluggish reaction.
-
Recommendation: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time, while being mindful of potential side reactions at higher temperatures.
-
Here is a decision-making workflow for optimizing your Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Issue 2: Significant Side Product Formation
The formation of byproducts can significantly reduce the yield of your desired product and complicate purification. Identifying these side products is the first step in mitigating their formation.
Q: In my Heck coupling reaction with an alkene, I am observing a significant amount of a dehalogenated byproduct, 3-(4-methylphenyl)propanoic acid. How can I prevent this?
A: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.[6] This is often promoted by the presence of a hydride source and can be exacerbated by certain reaction conditions.
To minimize dehalogenation, consider the following:
-
Choice of Base and Solvent: Some bases and solvents can act as hydride donors, especially at elevated temperatures.
-
Recommendation: If you are using an amine base like triethylamine (Et₃N), which is common in Heck reactions, ensure it is of high purity and consider switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).[7] Solvents like isopropanol can also be a source of hydrides; consider switching to a more inert solvent like DMF, DMAc, or NMP.
-
-
Reaction Temperature: Higher temperatures can favor the dehalogenation pathway.
-
Recommendation: Try running the reaction at a lower temperature.[6] Even a 10-20°C reduction can sometimes significantly decrease the amount of the dehalogenated byproduct.
-
-
Reagent Purity: Impurities in your reagents or solvents can be a source of hydrides.
-
Recommendation: Ensure all your reagents are of high purity and that your solvents are anhydrous and properly degassed.[6]
-
Table 1: Effect of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Change to Minimize Dehalogenation |
| Base | Amine bases (e.g., Et₃N) | Inorganic bases (e.g., NaOAc, K₂CO₃) |
| Solvent | Protic solvents (e.g., isopropanol) | Aprotic polar solvents (e.g., DMF, DMAc) |
| Temperature | High temperatures (>100°C) | Lower temperatures (e.g., 80-90°C) |
| Reagents | Presence of hydride impurities | Use high-purity, anhydrous, and degassed reagents |
Issue 3: Catalyst Deactivation
Palladium catalysts can deactivate through various mechanisms, such as the formation of palladium black (inactive Pd(0) aggregates) or poisoning by impurities.[8][9]
Q: My Sonogashira coupling of this compound with a terminal alkyne starts well but then stalls, and I observe the formation of a black precipitate. What is happening and how can I fix it?
A: The black precipitate is likely palladium black, indicating that your active palladium catalyst is aggregating and becoming inactive.[10] This can be caused by several factors in a Sonogashira reaction.
Here’s how to address catalyst deactivation:
-
Copper Co-catalyst: The Sonogashira reaction traditionally uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then transmetalates with the palladium complex.[11][12] However, the presence of copper can also promote the homocoupling of the alkyne (Glaser coupling) and potentially contribute to catalyst deactivation under certain conditions.
-
Recommendation: If you are using a copper co-catalyst, ensure it is fresh and used in the appropriate amount (typically 1-5 mol%). Alternatively, you can try a "copper-free" Sonogashira protocol.[13] These often require a stronger amine base, such as pyrrolidine or piperidine.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing aggregation.
-
Recommendation: If you are using a simple phosphine ligand, consider switching to a more robust one. For sterically hindered substrates, bulky electron-rich ligands can be beneficial.[14]
-
-
Oxygen Sensitivity: The Pd(0) species in the catalytic cycle is sensitive to oxygen.[11]
-
Recommendation: Ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Caption: Troubleshooting catalyst deactivation in Sonogashira coupling.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of coupling reactions with this compound.
Q1: Can I perform the coupling reaction directly on the carboxylic acid, or should I protect it first?
A1: The carboxylic acid group can potentially coordinate to the palladium catalyst and interfere with the catalytic cycle. Additionally, the acidic proton can be problematic with certain bases. While some coupling reactions can tolerate a free carboxylic acid, it is often advisable to protect it as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent unwanted side reactions. This can lead to more consistent and higher yields. After the coupling reaction, the ester can be easily hydrolyzed back to the carboxylic acid.
Q2: What is a good starting point for catalyst and ligand loading for these types of reactions?
A2: A good starting point for a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is typically 1-5 mol%. For the phosphine ligand, a slight excess relative to the palladium is often used, with a Pd:ligand ratio of 1:1.1 to 1:2 being common. For challenging couplings, a higher catalyst loading (up to 10 mol%) may be necessary, but it is always best to start with a lower loading and optimize from there to minimize cost and residual palladium in your product.
Q3: How do I choose the right coupling partner for my reaction?
A3: The choice of coupling partner depends on the desired final product. Here's a brief overview:
-
Suzuki-Miyaura: Uses boronic acids or esters. This is a very versatile and widely used reaction with a broad substrate scope.[4][15]
-
Heck: Uses alkenes. This reaction is excellent for forming carbon-carbon bonds with alkenes.[7][16]
-
Sonogashira: Uses terminal alkynes. This is the go-to reaction for introducing an alkyne moiety.[11][12][13]
-
Stille: Uses organotin reagents. While effective, the toxicity of tin compounds has led to a decrease in its use in favor of other methods like the Suzuki coupling.[17]
Q4: Are there any general tips for setting up these reactions to ensure success?
A4: Yes, meticulous experimental setup is key.
-
Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[11]
-
Degassing: Thoroughly degas all solvents and liquid reagents. This can be done by bubbling an inert gas through the liquid for 20-30 minutes or by using the freeze-pump-thaw method.
-
Reagent Quality: Use high-purity reagents and anhydrous solvents.
-
Order of Addition: The order in which you add your reagents can sometimes matter. A common practice is to add the palladium source and ligand to the solvent first, followed by the aryl halide, the coupling partner, and finally the base.
By carefully considering these factors and systematically troubleshooting any issues that arise, you can successfully optimize your coupling reactions involving the challenging substrate, this compound.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling. (2023, September 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Goodwin, N. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Retrieved January 20, 2026, from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3353-3355. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Heck Reaction—State of the Art. (2019). MDPI. Retrieved January 20, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. Retrieved January 20, 2026, from [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
New Heck-Type Reaction Applied to the Synthesis of Protoporphyrin-IX Derivatives. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cross-coupling of Aryl Bromides: Initial Optimization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. (2003). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). Diva-Portal.org. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved January 20, 2026, from [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. Retrieved January 20, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 20, 2026, from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit. Retrieved January 20, 2026, from [Link]
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways and Analytical Troubleshooting for 3-(2-Bromo-4-methylphenyl)propanoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(2-Bromo-4-methylphenyl)propanoic acid. This guide provides in-depth insights into its potential degradation pathways under stress conditions and offers practical troubleshooting for common experimental challenges. The information herein is curated to ensure scientific integrity and is grounded in established principles of organic chemistry and pharmaceutical analysis.
Frequently Asked Questions (FAQs) on Forced Degradation Studies
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
Forced degradation, or stress testing, is a critical component of the drug development process.[1] These studies are designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing. For this compound, the key objectives are:
-
To identify likely degradation products: This helps in understanding the molecule's intrinsic stability.
-
To elucidate potential degradation pathways: Mapping how the molecule breaks down under various stressors like acid, base, oxidation, light, and heat.[1]
-
To develop and validate stability-indicating analytical methods: The stress samples containing the parent drug and its degradation products are used to prove that the analytical method (typically HPLC) can separate and quantify the API in the presence of its degradants.
Q2: What are the typical stress conditions applied in a forced degradation study?
As per the International Council for Harmonisation (ICH) guidelines, the following conditions are typically employed:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Mechanisms for this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 80°C | Debromination, Ether formation (if alcohol solvent is present) |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature to 80°C | Decarboxylation, Debromination-hydroxylation (SNAr) |
| Oxidation | 3-30% H₂O₂; Room temperature | Oxidation of the methyl group, Hydroxylation of the aromatic ring, Side-chain oxidation |
| Photolysis | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Homolytic cleavage of the C-Br bond, leading to radical-mediated degradation |
| Thermal | Dry heat (e.g., 60-80°C) | Decarboxylation, other thermal rearrangements |
Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]
Proposed Degradation Pathways
Disclaimer: The following degradation pathways for this compound are proposed based on established chemical principles and literature on structurally related brominated aromatic compounds and phenylpropanoic acids, as specific degradation studies on this molecule are not widely published.
Hydrolytic Degradation
Under harsh acidic or basic conditions, the molecule is expected to be relatively stable with respect to the propanoic acid side chain. However, the bromo-aromatic system is the primary site of reactivity.
-
Acid-Catalyzed Degradation: In the presence of a strong acid, protonation of the bromine atom can facilitate nucleophilic attack by water or other nucleophiles present in the medium, though this is generally slow. A more likely scenario under acidic conditions is potential interaction with the solvent if it's nucleophilic (e.g., methanol leading to pseudo-degradants).[2]
-
Base-Catalyzed Degradation: Under strong basic conditions, nucleophilic aromatic substitution (SNAr) can occur, where a hydroxide ion displaces the bromide ion, leading to a phenolic degradant. This is often temperature-dependent.
Caption: Proposed Base-Catalyzed Hydrolytic Pathway.
Oxidative Degradation
The presence of a methyl group and an electron-rich aromatic ring makes the molecule susceptible to oxidation.
-
Methyl Group Oxidation: The primary site of oxidation is likely the benzylic methyl group, which can be oxidized to a hydroxymethyl group, then an aldehyde, and finally to a carboxylic acid.
-
Aromatic Ring Oxidation: The aromatic ring can undergo hydroxylation.
-
Side-Chain Oxidation: The propanoic acid side chain could undergo β-oxidation-like processes, although this is less common in chemical degradation compared to biological systems.[3]
Caption: Proposed Oxidative Degradation Pathways.
Photolytic Degradation
The Carbon-Bromine bond is susceptible to homolytic cleavage upon exposure to UV light, which can initiate a radical chain reaction.
-
Debromination: The primary photolytic degradation pathway is expected to be the cleavage of the C-Br bond to form a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-(4-methylphenyl)propanoic acid.
-
Dimerization: The phenyl radicals could also dimerize to form biphenyl-type impurities.
Caption: Proposed Photolytic Degradation Pathway.
Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the stability of this compound. Here are solutions to common issues you might encounter.
Q3: My peaks are fronting or tailing. What are the likely causes and solutions?
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Fronting | 1. Sample Overload: Injecting too much sample mass on the column. 2. Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase.[4] | 1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[5] |
| Peak Tailing | 1. Secondary Interactions: The acidic carboxyl group interacting with active sites (silanols) on the silica-based column. 2. Column Contamination/Void: Buildup of strongly retained impurities or a void at the column inlet. 3. Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. | 1. Use a Low pH Mobile Phase: Add an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[6] 2. Use a Guard Column: A guard column will protect the analytical column from contaminants.[4] If the problem persists, try flushing the column with a strong solvent or replacing it. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the propanoic acid group (typically ~4.5-5.0). |
Q4: I am observing a drift in retention times. How can I stabilize my method?
Retention time drift can compromise the reliability of your data.
Caption: Workflow for Troubleshooting HPLC Retention Time Drift.
Q5: I am not getting good resolution between the parent peak and a degradant peak. What are my options?
Poor resolution can be addressed by modifying the chromatographic conditions.
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities.
-
Adjust Gradient Slope: For gradient methods, make the gradient shallower around the elution time of the critical pair to increase separation.
-
-
Change Column Chemistry:
-
If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions with the aromatic ring and polar groups.
-
-
Adjust Temperature:
-
Lowering the temperature can sometimes improve resolution, although it will increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution if selectivity is compromised.[7]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a calibrated light source in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after the exposure period.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same temperature.
-
Analyze the samples after the exposure period.
-
Protocol 2: Starting HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm
References
- Vertex AI Search. (n.d.). Identification and Control of Pseudo Degradation Products during Stress Testing on Drugs.
- National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. PubMed Central.
- Jakab, E., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- LGC. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Xiao, Y., et al. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. PubMed.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Emerson, J. P., et al. (n.d.). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
- Garcia-Comino, C., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PubMed Central.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
resolving issues with the solubility of 3-(2-Bromo-4-methylphenyl)propanoic acid in reaction media
Technical Support Center: 3-(2-Bromo-4-methylphenyl)propanoic Acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the experimental complexities of this compound. As an aromatic carboxylic acid, its solubility behavior is nuanced, governed by the interplay between its nonpolar phenyl ring and its polar carboxylic acid functional group. Understanding these characteristics is paramount for successful reaction setup, purification, and formulation. This document provides field-tested insights and systematic troubleshooting strategies to resolve common solubility issues.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's properties is the first step in troubleshooting. This data, compiled from established chemical databases, provides a quick reference for your experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| Appearance | White to Off-White Solid | ChemicalBook[2] |
| Melting Point | 37-42 °C (lit.) | Sigma-Aldrich[3], ChemicalBook[2] |
| pKa (Predicted) | 4.44 ± 0.10 | ChemicalBook[2] |
| XLogP3 (Predicted) | 2.7 | PubChem[1] |
Note: XLogP3 is a computed measure of hydrophobicity. A value of 2.7 indicates a preference for lipophilic environments over aqueous ones, which is a key factor in its limited water solubility.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar organic compound. Its solubility is dictated by two competing structural features:
-
Hydrophobic Character: The brominated methylphenyl ring is nonpolar and contributes to poor solubility in water and other highly polar protic solvents.[4][5] The larger the hydrocarbon portion of a carboxylic acid, the lower its solubility in water.[4][6]
-
Polar/Ionizable Character: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding.[7][8] This allows it to dissolve in moderately polar to polar organic solvents. Crucially, this group can be deprotonated to form a carboxylate salt, which dramatically increases aqueous solubility.[4]
Q2: What are the recommended starting solvents for this compound?
A2: For general-purpose dissolution in organic synthesis, consider the following solvents, starting with the most recommended:
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile. These solvents effectively solvate both the nonpolar ring and the polar carboxylic acid group.
-
Alcohols: Methanol, Ethanol, Isopropanol. The ability of alcohols to act as both hydrogen bond donors and acceptors makes them good solvents for carboxylic acids.[4] However, be mindful that these protic solvents can participate in or interfere with certain reactions (e.g., esterification).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are effective, particularly if the reaction requires a non-protic environment.[9]
-
Ethers: Diethyl ether. Solubility may be more limited compared to THF but is often sufficient.
Q3: How does pH dramatically affect the solubility of this acid?
A3: The solubility of this compound in aqueous solutions is highly pH-dependent.[10][11]
-
At Low pH (Acidic Conditions): Below its pKa of ~4.44, the compound exists predominantly in its neutral, protonated carboxylic acid form (-COOH). This form is less polar and has very low water solubility.
-
At High pH (Basic Conditions): Above its pKa, the carboxylic acid is deprotonated by a base (e.g., NaOH, KOH) to form the corresponding carboxylate salt (-COO⁻ Na⁺). This salt is ionic and significantly more soluble in water and other polar solvents.[4][12] This principle is a cornerstone of its handling and purification (e.g., extraction into an aqueous basic solution).
Q4: How does temperature influence the solubility of this compound?
A4: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[13][14][15] This holds true for this compound. Applying gentle heat can significantly enhance both the rate of dissolution and the total amount of solute that can be dissolved in a given solvent volume. However, exercise caution:
-
Ensure the temperature is well below the boiling point of the solvent.
-
Be aware of potential degradation of the compound or other reagents at elevated temperatures.
-
If the solution is saturated at a higher temperature, the compound may precipitate out upon cooling.
Troubleshooting Guide: Resolving Specific Solubility Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Issue 1: The compound fails to dissolve in my chosen reaction solvent.
-
Underlying Cause: A mismatch between the polarity of the solute and the solvent is the most likely reason. The large, hydrophobic bromo-phenyl group prevents dissolution in highly polar solvents like water, while the polar carboxylic acid group hinders solubility in very non-polar solvents like hexanes or toluene.
-
Troubleshooting Protocol:
-
Verify Solvent Choice: Re-evaluate your solvent based on the recommendations in FAQ #2. If you are using a non-polar solvent, switch to a more polar aprotic option like THF or acetone.
-
Introduce a Co-Solvent: If the primary solvent is dictated by reaction requirements, introduce a small amount of a co-solvent to increase solubility. For instance, adding 5-10% THF or methanol to a less-polar solvent can often be effective.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C) while stirring. As noted, increased temperature generally increases solubility.[14]
-
Utilize Sonication: Place the flask in an ultrasonic bath. The high-frequency sound waves can help break up solid aggregates and accelerate the dissolution process.
-
Issue 2: The compound dissolves initially but then precipitates out of the reaction mixture.
-
Underlying Cause: This often indicates a change in the solution's properties after the reaction has started. Common culprits include:
-
Change in pH: The addition of an acidic reagent or the generation of an acidic byproduct (e.g., HCl during an acylation reaction) can protonate the carboxylate form, causing the less soluble neutral acid to crash out.[16]
-
Change in Polarity: Adding a reagent that is dissolved in a less-polar solvent can decrease the overall polarity of the reaction medium, reducing the solubility of your compound.
-
Supersaturation: The solution may have been saturated or supersaturated at a higher temperature and is now precipitating as it cools or as the reaction consumes the more soluble starting material.
-
-
Troubleshooting Protocol:
-
Monitor pH: If applicable, check the pH of the reaction mixture. If it has become too acidic, the addition of a non-nucleophilic base (like pyridine or triethylamine) might be necessary to maintain solubility, provided it doesn't interfere with the desired reaction.
-
Modify Reagent Addition: Add the problematic reagent more slowly or as a solution in the same reaction solvent to avoid localized changes in polarity.
-
Maintain Temperature: Use a water or oil bath to maintain a constant, slightly elevated temperature throughout the reaction.
-
Increase Solvent Volume: Add more solvent to the reaction to keep the compound below its saturation limit at the reaction temperature.
-
Issue 3: The reaction is sluggish or provides a low yield, and I suspect poor solubility is the cause.
-
Underlying Cause: If the compound is not fully dissolved, the reaction becomes heterogeneous. This means the effective concentration of the reactant in the solution phase is very low, leading to a drastically reduced reaction rate. Many reactions require full solubilization of all reactants for efficient molecular interaction.
-
Troubleshooting Protocol:
-
Confirm Homogeneity: Visually inspect the reaction. If solids are present, you have a solubility problem.
-
Employ a Better Solvent System: Refer to the strategies in Issue 1. A different solvent, a co-solvent mixture, or gentle heating is often the most effective solution.
-
Consider Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the deprotonated carboxylate anion into the organic phase to react.
-
Visualization of Troubleshooting Workflow
The following flowchart provides a logical decision-making process for addressing solubility challenges with this compound.
Caption: Troubleshooting flowchart for solubility issues.
Key Experimental Protocols
Protocol 1: Standard Operating Procedure for Solubilization
This protocol outlines a systematic method for dissolving this compound in an organic solvent.
-
Preparation: Ensure all glassware is clean and dry to prevent unwanted side reactions, such as hydrolysis.[16]
-
Initial Addition: To a flask containing the weighed amount of this compound, add approximately 50-60% of the final desired solvent volume.
-
Agitation: Begin vigorous stirring with a magnetic stir bar. Allow 2-3 minutes for initial dissolution to occur at room temperature.
-
Incremental Solvent Addition: If the solid persists, continue adding the solvent in 10% increments, allowing adequate time for dissolution after each addition.
-
Energy Input (If Necessary): If the compound is not fully dissolved after adding 90% of the solvent, apply gentle heat (e.g., a 40 °C water bath) or place the flask in an ultrasonic bath for 5-10 minutes.
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target concentration. If the solution was heated, allow it to cool to the desired reaction temperature and observe for any precipitation.
Protocol 2: pH-Mediated Dissolution for Aqueous Reactions or Extractions
This protocol is used to solubilize the compound in an aqueous medium by converting it to its highly soluble carboxylate salt.
-
Suspension: Suspend the weighed this compound in the desired volume of water or aqueous buffer. The mixture will appear as a cloudy suspension.
-
Basification: While stirring, add a 1 M solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise.[4]
-
Monitor for Clarity: Continue adding the base and monitor the solution's clarity. As the pH increases above the compound's pKa (~4.44), the solid will begin to dissolve.
-
Endpoint: The endpoint is reached when the solution becomes completely clear, indicating that all the carboxylic acid has been converted to its soluble salt form. The final pH should be basic (typically pH 8-10). Avoid adding a large excess of base.
-
Use in Reaction: The resulting aqueous solution of the carboxylate salt can now be used in subsequent reaction steps.
-
Re-precipitation (If Required): To recover the compound in its acidic form from the aqueous solution, slowly add a strong acid (e.g., 1 M HCl) dropwise until the pH is below 3. The this compound will precipitate as a solid and can be collected by filtration.[17]
Visualizing the Effect of pH on Solubility
The equilibrium between the insoluble acid and the soluble salt is the key to manipulating its aqueous solubility.
Caption: Equilibrium between the acid and its conjugate base.
References
-
Britannica. (2026). Carboxylic acid. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Sun, J., et al. (2009). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
-
Quora. What is the standard pH of carboxylic acids?. [Link]
-
Solubility of Things. Reactions of Carboxylic Acids and Derivatives. [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
Science Ready. (2020). Effect of Temperature on Solubility // HSC Chemistry. [Link]
-
Chemguide. an introduction to carboxylic acids. [Link]
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- 2. 938-94-3 CAS MSDS (2-(4-Methylphenyl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (2RS)-2-(4-methylphenyl)propanoic acid Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
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- 17. 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Bromo-4-methylphenyl)propanoic acid
Document ID: TSC-2026-01-A
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the purification of 3-(2-Bromo-4-methylphenyl)propanoic acid (BMPA). This molecule is a key building block in various synthetic pathways. However, its synthesis can often lead to the formation of structurally similar positional isomers, which are challenging to separate due to their nearly identical physical properties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this compound. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are the most likely isomeric impurities in my crude this compound?
The primary isomeric impurities depend heavily on the synthetic route. A common route involves the bromination of 3-(4-methylphenyl)propanoic acid. In this scenario, electrophilic aromatic substitution can occur at different positions on the toluene-derived ring, leading to several positional isomers.
The most common isomers are:
-
3-(3-Bromo-4-methylphenyl)propanoic acid: Bromination occurs ortho to the methyl group and meta to the propanoic acid side chain.
-
3-(2-Bromo-5-methylphenyl)propanoic acid: A less common isomer resulting from substitution at a different available position.
The target molecule, this compound, has the bromine atom ortho to the propanoic acid chain and meta to the methyl group. The subtle differences in the electronic and steric environment dictate the ratios of these products.
Q2: Why are these positional isomers so difficult to separate from the target compound?
Positional isomers exhibit very similar physical and chemical properties. Key challenges include:
-
Similar Polarity: The isomers have the same functional groups (carboxylic acid, methyl, bromo) and molecular weight, resulting in nearly identical polarity. This makes separation by standard normal or reverse-phase chromatography difficult.[1]
-
Similar Solubility Profiles: They often co-precipitate or remain in solution together across a wide range of common solvents, frustrating purification by simple recrystallization.[2][3]
-
Similar pKa Values: The acidity of the carboxylic acid group is only marginally affected by the substituent positions, making techniques based on pH adjustment less effective for selective extraction.
Part 2: Analytical Strategy - Identification and Quantification
Before you can remove an impurity, you must be able to detect and quantify it. A robust analytical method is the cornerstone of any purification campaign.
Q3: What is the best analytical technique to identify and quantify isomeric impurities in my BMPA sample?
High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5] Gas chromatography (GC) can also be used, but often requires derivatization of the carboxylic acid to a more volatile ester, adding a step to the workflow.[4][6]
Our recommendation is to develop a Reverse-Phase HPLC (RP-HPLC) method. While challenging, RP-HPLC offers high resolution and is compatible with mass spectrometry (LC/MS) for definitive peak identification.
Q4: My isomers are co-eluting in RP-HPLC. How can I improve the separation?
This is a common and critical challenge. Here is a systematic approach to improving resolution:
-
Column Chemistry Selection: Standard C18 columns may not provide sufficient selectivity. The key is to exploit subtle electronic differences between the isomers.
-
Phenyl-Hexyl or Biphenyl Phases: These stationary phases can induce π-π interactions between the column's phenyl rings and the aromatic ring of your analyte.[1][7] The different positions of the electron-withdrawing bromine and electron-donating methyl groups on your isomers will alter the electron density of the aromatic system, leading to differential retention.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer alternative selectivity for aromatic acids.[1]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH), or using a combination, can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can change how the isomers interact with the stationary phase.
-
pH Adjustment: The retention of carboxylic acids on RP-HPLC is highly dependent on pH.[4] Working at a pH around the pKa (~4-5) can sometimes enhance separation, but operating at a low pH (e.g., pH 2.5-3.0 using formic or phosphoric acid) ensures the carboxylic acid is fully protonated, leading to more reproducible retention times.[8]
-
-
Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. Sometimes, it can also subtly alter selectivity. Experiment with temperatures between 30°C and 50°C.
-
Initial Screening:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 255 nm.[9]
-
-
Troubleshooting & Optimization:
-
If peaks are unresolved, switch Mobile Phase B to Methanol and repeat the gradient.
-
If resolution is still poor, adjust the gradient slope (e.g., make it shallower, 40-60% B over 20 min) to increase the separation window.
-
Ensure the system is properly equilibrated before each injection to guarantee reproducible retention times.[10]
-
Part 3: Purification Strategies & Troubleshooting
Once you have a reliable analytical method, you can begin preparative purification. The two most viable methods for this challenge are Fractional Recrystallization and Preparative Chromatography.
Q5: Can I purify my BMPA using recrystallization?
Yes, but it requires careful solvent selection and may need multiple cycles.[11] Fractional recrystallization works on the principle that even isomers with similar properties will have slight differences in their crystal lattice energies and solubility in a given solvent system.[2][3][12]
-
Solubility Testing: Use small amounts (~10-20 mg) of your crude material. Test solubility in a range of solvents at room temperature and at boiling point. Good candidates will show poor solubility at room temperature but high solubility when hot.[11][13]
-
Potential Solvents: Ethanol/Water, Isopropanol/Water, Toluene, Heptane/Ethyl Acetate mixtures.
-
-
Execution:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent or solvent mixture.[11]
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.
-
If no crystals form, try scratching the inside of the flask or placing it in an ice bath.[12]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[2][12]
-
-
Analysis: Use your validated HPLC method to check the purity of the crystals and the mother liquor. The mother liquor should be enriched with the impurities.
-
Repeat: It may take 2-3 recrystallization cycles to achieve >99% purity.
| Problem | Probable Cause | Solution |
| No crystals form upon cooling. | Solution is not saturated; wrong solvent choice. | Boil off some solvent to increase concentration. If that fails, re-screen for a less effective solvent (one that dissolves less solute). |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; impurities are preventing crystallization. | Use a lower-boiling point solvent. Try adding a co-solvent (anti-solvent) dropwise to the warm solution until turbidity appears. |
| Purity does not improve after a cycle. | The chosen solvent does not discriminate between isomers. | Screen for a new solvent system. Toluene or mixed alkanes/aromatics can sometimes be effective for positional isomers. |
Q6: When should I choose preparative chromatography over recrystallization?
Choose preparative HPLC or flash chromatography when:
-
Recrystallization fails to improve purity after several attempts.
-
You need very high purity (>99.5%) and have a limited amount of material.
-
The impurities are present at a high concentration (>10-15%).
Preparative chromatography uses the same principles as analytical HPLC but on a larger scale to isolate and collect fractions.
-
Method Translation: Adapt your analytical HPLC method to a preparative scale.
-
Use a column with the same stationary phase but a larger diameter (e.g., 20-50 mm).
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Inject a concentrated solution of your crude material. Perform a small loading study first to avoid overloading the column, which destroys resolution.
-
-
Fraction Collection: Collect small fractions as your target compound and the impurities elute.
-
Analysis & Pooling: Analyze each fraction using your analytical HPLC method. Pool the fractions that meet your purity specification.
-
Solvent Removal: Remove the mobile phase via rotary evaporation to obtain the purified solid.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab: Purification of Organic Compounds. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Matyjewska, B. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Aini, N. M., Yusoff, M. M., & Azhari, H. A. (n.d.). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. mtc-usa.com [mtc-usa.com]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. phenomenex.com [phenomenex.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. studylib.net [studylib.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Phenylpropanoic Acids
Welcome to the technical support center for the scale-up synthesis of substituted phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning from bench-scale experiments to pilot or production-scale manufacturing. The profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen, are prime examples of this molecular scaffold, and their industrial synthesis has provided a wealth of knowledge on potential scale-up pitfalls.
This resource is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind these challenges and provide field-proven, actionable solutions.
Section 1: Reaction-Specific Troubleshooting
The synthesis of substituted phenylpropanoic acids often involves classic named reactions, each with its own unique set of challenges when scaled. This section addresses common problems associated with these key transformations.
Grignard Reaction & Carboxylation
The Grignard reaction is a powerful tool for C-C bond formation, frequently used to introduce the carboxylic acid moiety via carboxylation. However, its highly exothermic and moisture-sensitive nature presents significant safety and yield challenges at scale.
Q1: My large-scale Grignard reaction is experiencing a dangerous exotherm, or in some cases, a significant delay in initiation followed by a violent, uncontrolled reaction. What is happening and how can I control it?
A1: This is a classic and critical issue in scaling Grignard reactions. The root causes are twofold: a delayed initiation leading to an accumulation of unreacted alkyl/aryl halide, and the inherent high exothermicity of the reaction once it begins.[1][2] The surface-area-to-volume ratio of your reactor decreases as you scale up, making heat dissipation far less efficient than in a lab-scale flask.[1]
Causality & Troubleshooting:
-
Delayed Initiation: The magnesium surface is often coated with a passivating layer of magnesium oxide. At scale, the surface area may not be sufficient to overcome this barrier quickly. An accumulation of the halide reagent means that once the reaction does initiate, a large amount of material reacts almost instantaneously, overwhelming the reactor's cooling capacity and leading to a thermal runaway.[1][3]
-
Rapid Reagent Addition: Adding the halide too quickly is a common mistake that directly leads to an uncontrolled exotherm.[1]
Recommended Solutions:
-
Initiation:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. These reagents react with the magnesium to expose a fresh, active surface.
-
Mechanical Activation: Use magnesium turnings that have been freshly crushed or stirred vigorously under an inert atmosphere before adding the solvent.
-
Controlled Start: Add a small portion (~5-10%) of your halide solution and confirm initiation (gentle bubbling, slight temperature rise) before beginning the main, slow addition.[4] Have an ice bath on standby to immediately cool the reaction if it becomes too vigorous.[4]
-
-
Exotherm Management:
-
Slow, Controlled Addition: This is the most critical parameter. Use a calibrated addition funnel or pump to add the halide solution at a rate that allows the cooling system to maintain the desired internal temperature.
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point (66°C vs. 34.6°C), which provides a larger window for temperature control and helps to dissipate heat through reflux.[1][5]
-
Adequate Cooling: Ensure your reactor's cooling jacket is functioning optimally and is rated for the heat duty of the reaction. For very large scales, secondary cooling systems may be necessary.
-
Dilution: Running the reaction at a lower concentration can help manage the heat output, although this will impact reactor throughput.
-
Safety Workflow for Grignard Reaction Scale-Up
Caption: Workflow for safe scale-up of Grignard reactions.
Q2: My yield of the phenylpropanoic acid is low after carboxylation, and I'm isolating a significant amount of a biphenyl impurity. What's causing this?
A2: Low yields after carboxylation are often due to side reactions of the highly reactive Grignard reagent. The formation of a biphenyl impurity (Wurtz coupling) is a common issue, especially with aryl halides.
Causality & Troubleshooting:
-
Reaction with Unreacted Starting Material: The Grignard reagent can react with the aryl halide starting material. This is more prevalent at higher temperatures and concentrations. A slow addition rate helps to keep the instantaneous concentration of the aryl halide low, minimizing this side reaction.
-
Reaction with Oxygen: Grignard reagents react rapidly with atmospheric oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Inadequate inerting is a frequent cause of yield loss at scale.[6]
-
Reaction with Water: Any moisture in the reagents, solvent, or glassware will quench the Grignard reagent, converting it back to the corresponding hydrocarbon and reducing your yield.[6] All solvents must be anhydrous, and glassware should be oven or flame-dried.
-
Inefficient Carboxylation: The reaction with CO₂ can be mass-transfer limited. Simply pouring the Grignard solution over dry ice may not be efficient at scale.
-
Improved CO₂ Delivery: For larger scales, bubbling CO₂ gas through the solution with vigorous stirring is often more effective. Alternatively, create a slurry of crushed dry ice in an anhydrous solvent (like THF) and add the Grignard solution to this well-stirred slurry.[7]
-
Friedel-Crafts Acylation
This reaction is a cornerstone for producing aryl ketones, which are common precursors to phenylpropanoic acids (e.g., via reduction). However, its scale-up is plagued by issues related to the catalyst and reaction stoichiometry.
Q3: I'm getting very low conversion in my large-scale Friedel-Crafts acylation, even though the same reaction worked at the bench scale. What's the likely problem?
A3: The most common culprits for Friedel-Crafts acylation failure at scale are related to the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]
Causality & Troubleshooting:
-
Catalyst Deactivation: AlCl₃ is extremely sensitive to moisture. Any water in your solvent, starting materials, or reactor will hydrolyze and deactivate the catalyst. At scale, the larger quantities of materials and greater surface area of the equipment increase the chances of introducing trace moisture. Ensure all reagents are anhydrous and the reactor is thoroughly dried before use.[8]
-
Insufficient Catalyst: This is a crucial point often missed during scale-up. Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃, not a catalytic amount. The reason is that the ketone product forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[8][9] If you are using catalytic amounts, the reaction will stop once all the catalyst is complexed. You must use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.
-
Poor Mixing: The AlCl₃-ketone complex can often precipitate, forming a thick, difficult-to-stir slurry.[8] If mixing is inefficient, reagents will not be in proper contact, leading to low conversion. Ensure your reactor is equipped with a powerful mechanical stirrer capable of handling viscous slurries.
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts reactions.
Section 2: Purification and Isolation Challenges
Obtaining the final product with the required purity and in the correct physical form is a major hurdle in scale-up. Substituted phenylpropanoic acids, being crystalline solids, present specific challenges in crystallization.
Q4: My product crystallizes too quickly upon cooling, resulting in fine needles and poor purity. How can I achieve better crystal growth?
A4: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and typically results in a product with poor filtration and drying characteristics.[10] The goal is slow, controlled crystal growth.
Causality & Troubleshooting:
-
Excessive Supersaturation: The solution is too concentrated in your product as it cools. This drives rapid nucleation rather than slow crystal growth.
-
Inappropriate Solvent: The solvent may have too steep a solubility curve (i.e., the compound is extremely soluble when hot and almost completely insoluble when slightly cooled).
Recommended Solutions:
-
Use More Solvent: The simplest solution is to use slightly more of the hot solvent than the minimum required to dissolve the solid. This keeps the compound in solution for longer during the cooling phase, allowing for slower, more controlled crystal formation.[10]
-
Controlled Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, and then move it to a refrigerator or ice bath. Slow cooling is critical for growing large, pure crystals.
-
Use a Mixed-Solvent (Anti-solvent) System: This is a very powerful technique. Dissolve your crude product in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the product is insoluble, until the solution becomes slightly cloudy (the point of saturation).[11] Gentle warming to redissolve the solid, followed by slow cooling, will often yield excellent crystals. For a polar carboxylic acid, a common system is dissolving in ethanol ("good" solvent) and slowly adding water ("anti-solvent").[11]
| Parameter | Problem | Solution | Rationale |
| Cooling Rate | Rapid cooling leads to fast nucleation and small, impure crystals. | Cool the solution slowly to room temperature before further cooling in an ice bath. | Allows for ordered growth on existing crystal nuclei rather than forming many new, small nuclei. |
| Solvent Volume | Using the bare minimum amount of hot solvent can cause the product to "crash out". | Add a slight excess (5-10%) of the hot solvent. | Reduces the level of supersaturation at any given temperature, slowing down the crystallization process.[10] |
| Agitation | Vigorous stirring can induce rapid nucleation. | Stir gently or allow the solution to stand undisturbed during the initial crystal growth phase. | Prevents mechanical breakage of growing crystals and avoids creating too many nucleation sites. |
| Seeding | Spontaneous nucleation can be uncontrolled. | Add a few seed crystals of the pure product once the solution has cooled slightly. | Provides a template for ordered crystal growth, promoting the formation of the desired crystal habit and polymorph.[] |
Q5: My final product has inconsistent physical properties (e.g., solubility, melting point) from batch to batch, even with high chemical purity. What could be the cause?
A5: This is a classic sign of polymorphism. Polymorphs are different crystalline forms of the same chemical compound that can have significantly different physical properties, including solubility, stability, and bioavailability.[13][14] This is a critical parameter for active pharmaceutical ingredients (APIs).
Causality & Troubleshooting:
Polymorphism is controlled by the kinetics and thermodynamics of the crystallization process. Different solvents, cooling rates, and agitation levels can favor the formation of different polymorphs.[14]
Recommended Solutions:
-
Characterization: First, you must confirm that you are dealing with polymorphism. Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the different crystal forms.
-
Controlled Crystallization: Once the desired, most stable polymorph is identified, you must develop a robust crystallization protocol to consistently produce it.
-
Seeding: This is the most effective method for controlling polymorphism. Seeding the cooling solution with crystals of the desired polymorph encourages growth of that form exclusively.[]
-
Solvent Selection: The choice of solvent can have a profound impact on which polymorph is formed. A thorough solvent screen is often necessary during process development.
-
Strict Process Control: Maintain tight control over cooling profiles, agitation rates, and hold times to ensure reproducibility.
-
Section 3: Chiral Separation
Many substituted phenylpropanoic acids are chiral, with the biological activity often residing in a single enantiomer (e.g., (S)-Ibuprofen). Therefore, effective chiral resolution or asymmetric synthesis is crucial. This section focuses on troubleshooting the resolution of a racemic mixture.
Q6: I'm struggling to get baseline separation of my phenylpropanoic acid enantiomers using chiral HPLC. What parameters should I focus on optimizing?
A6: Achieving good chiral separation is a multi-parameter optimization problem. The key is to enhance the selectivity (α) and resolution (Rs) between the two enantiomers.
Causality & Troubleshooting:
The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The mobile phase composition, temperature, and flow rate all modulate these interactions.
Recommended Optimization Strategy:
-
Stationary Phase Screening: This is the most critical first step. There is no universal chiral column. For phenylpropanoic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point. Screen several different types of chiral columns to find one that shows at least partial separation.[15]
-
Mobile Phase Optimization:
-
Normal Phase vs. Reversed Phase: Depending on the column, you will use either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., water/acetonitrile) conditions. Polysaccharide columns are versatile and can often be used in either mode.
-
Additives: For acidic compounds like phenylpropanoic acids, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better, more reproducible retention times. For basic analytes, an amine additive (e.g., diethylamine) would be used.[16][17]
-
Solvent Composition: Systematically vary the ratio of your strong to weak solvent (e.g., the percentage of ethanol in hexane). This will have a major impact on retention time and can significantly affect resolution.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the column at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lowering the temperature can dramatically increase selectivity.[16]
Logical Workflow for Chiral Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dchas.org [dchas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Dehalogenation of 3-(2-Bromo-4-methylphenyl)propanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2-Bromo-4-methylphenyl)propanoic acid and encountering challenges with premature dehalogenation. This unwanted side reaction can significantly decrease the yield of your desired product and introduce impurities that complicate downstream processing.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve dehalogenation issues in your experimental work. The advice herein is grounded in established mechanistic principles and validated through extensive field application.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is structured to provide immediate, actionable solutions to common experimental problems.
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is yielding the debrominated byproduct, 3-(4-methylphenyl)propanoic acid.
Root Cause Analysis:
The formation of a palladium-hydride (Pd-H) species is the most common culprit in palladium-catalyzed dehalogenation.[1] This intermediate can arise from several sources within your reaction mixture and subsequently undergo reductive elimination with your aryl bromide to yield the undesired debrominated product.
Immediate Corrective Actions:
-
Evaluate and Modify Your Base: Strong organic bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.[2]
-
Re-evaluate Your Solvent System: Protic solvents (e.g., alcohols) and certain polar aprotic solvents like DMF can act as hydride donors, especially at elevated temperatures.[1][3][4]
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of dehalogenation, sometimes more so than the desired coupling reaction.[3]
-
Solution: Attempt the reaction at a lower temperature. A reduction from 110°C to 80°C, for instance, can significantly improve the product-to-byproduct ratio.[1]
-
-
Ligand Selection is Critical: The ligand bound to the palladium center dictates the relative rates of the desired reductive elimination (forming your product) versus the undesired dehalogenation.
Issue 2: I'm observing dehalogenation even in the absence of a palladium catalyst.
Root Cause Analysis:
Dehalogenation can also occur through transition-metal-free pathways, particularly under basic conditions or upon exposure to light.
Immediate Corrective Actions:
-
Base-Induced Dehalogenation: Strong bases can initiate a radical-mediated dehalogenation, especially in the presence of a hydrogen donor.[5][6][7][8][9]
-
Solution: If a strong base is required for another transformation, consider lowering the reaction temperature and ensuring the exclusion of potential hydrogen donors.
-
-
Photochemical Dehalogenation: Aryl halides can be susceptible to photochemical dehalogenation, especially in the presence of a base and a hydrogen source like methanol, upon exposure to UVA light.[10][11][12] This process often proceeds through a radical chain reaction.[10][11][12]
-
Solution: Protect your reaction from light by wrapping the reaction vessel in aluminum foil. If the reaction is being heated, ensure the heat source is not also a significant light source.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium-catalyzed dehalogenation?
A1: In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, forming an Ar-Pd(II)-Br complex. Dehalogenation occurs when a hydride source in the reaction mixture displaces the bromide ligand to form an Ar-Pd(II)-H intermediate. This intermediate then undergoes reductive elimination to produce the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.[1][13]
Q2: How do bulky, electron-rich ligands prevent dehalogenation?
A2: These ligands play a crucial role in promoting the desired reductive elimination step of the catalytic cycle.[2] Their steric bulk facilitates the bond formation between the two coupling partners on the palladium center, making this pathway kinetically more favorable than the reductive elimination of a hydride, which leads to dehalogenation.
Q3: Are certain aryl bromides more prone to dehalogenation?
A3: Yes, the electronic nature of the aryl bromide is a key factor. Electron-deficient aryl bromides are generally more susceptible to dehalogenation.[1] Additionally, N-heterocyclic halides can be particularly prone to this side reaction.[1]
Q4: My reaction involves an N-H containing heterocycle. Are there special precautions I should take?
A4: For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, which can promote dehalogenation.[1][14] In such cases, protecting the N-H group prior to the coupling reaction is often a successful strategy to suppress this unwanted side reaction.[14]
Data & Protocols
Table 1: Troubleshooting Summary for Palladium-Catalyzed Dehalogenation
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong organic bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Minimizes formation of Pd-H species.[1][2] |
| Solvent | Protic (e.g., alcohols) or DMF | Anhydrous, aprotic (e.g., toluene, 1,4-dioxane) | Eliminates potential hydride sources.[1][3] |
| Temperature | High (e.g., >100°C) | Lower (e.g., 80°C) | Dehalogenation can have a higher activation energy.[1] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates desired reductive elimination.[1][2] |
Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol provides a robust starting point for minimizing dehalogenation.
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Problem: Reaction Pathways
Caption: Competing pathways in Pd-catalyzed cross-coupling.
The diagram above illustrates the critical branch point after the formation of the oxidative addition intermediate. The desired pathway (green) leads to the cross-coupled product, while the competing dehalogenation pathway (red) results in the formation of the undesired byproduct. Your goal is to implement conditions that favor the green pathway.
Caption: A logical workflow for troubleshooting dehalogenation.
This decision tree provides a systematic approach to diagnosing and resolving dehalogenation issues. By sequentially evaluating and modifying your reaction parameters, you can efficiently identify the root cause and implement an effective solution.
References
-
Costa, P., Nasim, A., Lanterna, A. E., & Scaiano, J. C. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224–10229. [Link]
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Costa, P., Nasim, A., Lanterna, A. E., & Scaiano, J. C. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]
-
Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]
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Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]
-
ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]
-
Svejstrup, T. D., et al. (2019). Alkyl Halides via Visible Light Mediated Dehalogenation. Organic Letters. [Link]
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Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Sci-Hub. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
-
Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
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Semantic Scholar. (n.d.). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
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Vedantu. (n.d.). Aryl Halide Reactions: Mechanisms & Key Examples Explained. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Reddit. (2024). Suzuki proto-dehalogenation problem. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
ScienceDirect. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]
-
Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
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Technical Support Center: Catalyst Selection for Reactions with 3-(2-Bromo-4-methylphenyl)propanoic acid
Introduction: 3-(2-Bromo-4-methylphenyl)propanoic acid is a versatile building block in pharmaceutical and materials science research. Its structure offers multiple reaction pathways, primarily through transformations at the aryl bromide and carboxylic acid functionalities. Successful synthesis hinges on the rational selection of a catalyst system tailored to the desired reaction. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting protocols, and validated experimental designs to navigate the complexities of catalyst selection for this substrate.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the catalytic transformation of this compound.
FAQ 1.1: Palladium-Catalyzed Cross-Coupling Reactions
Question: What is the best initial catalyst system for a Suzuki-Miyaura coupling reaction with this compound?
Answer: A robust starting point for the Suzuki-Miyaura coupling of this substrate involves a palladium(II) precatalyst paired with a sterically hindered biaryl phosphine ligand.[1][2] The carboxylic acid moiety can remain unprotected if a suitable base and solvent system, such as aqueous potassium carbonate, is used.[3]
-
Recommended Starting Conditions:
-
Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) or a pre-formed precatalyst like XPhos Pd G3.
-
Ligand: SPhos or XPhos. These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, which are crucial for efficient catalysis.[1]
-
Base: K₂CO₃ or K₃PO₄. Carbonate bases are often sufficient and are compatible with the free carboxylic acid.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is standard. Water is often essential for the transmetallation step.[4]
-
Question: My Suzuki-Miyaura reaction has stalled or gives low yield. What are the likely causes and how can I troubleshoot it?
Answer: Low yields in Suzuki couplings can stem from several factors, including catalyst deactivation, issues with reagents, or competing side reactions.[5][6][7]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the boronic acid is not degraded. A common side reaction is protodeboronation, where the C-B bond is cleaved.[5] Using high-purity, anhydrous solvents (properly degassed) is also critical.
-
Evaluate the Base: If K₂CO₃ is ineffective, a stronger base like K₃PO₄ may be required. The base is crucial for activating the boronic acid for transmetallation.
-
Screen Ligands: If SPhos or XPhos are not yielding good results, consider other dialkylbiaryl phosphine ligands like RuPhos or BrettPhos, which can have different efficacy depending on the specific coupling partners.[8]
-
Check for Palladium Black: Precipitation of palladium black indicates catalyst decomposition.[9] This can be caused by insufficient ligand concentration or high temperatures. Ensure a proper Pd:Ligand ratio (typically 1:2 to 1:4) and consider if the reaction temperature can be lowered.
-
Consider a Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can lead to more consistent and reproducible formation of the active Pd(0) catalytic species compared to in-situ generation from Pd(OAc)₂.[8]
Question: I am performing a Buchwald-Hartwig amination. Should I protect the carboxylic acid group, and which catalyst is recommended for this sterically hindered aryl bromide?
Answer: The free carboxylic acid can protonate the amine coupling partner or the basic catalyst system, interfering with the reaction. While some systems tolerate free carboxylic acids, protection is often advisable for consistent results. Methyl or ethyl esters are common protecting groups.[10][11][12]
For the coupling itself, the steric hindrance from the ortho-bromo and ortho-methyl groups requires a catalyst system capable of facilitating reactions at congested sites.
-
Recommended Catalyst System:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source.[13]
-
Ligand: A highly bulky and electron-rich ligand is essential. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or bulky N-heterocyclic carbene (NHC) ligands like IPr*OMe are excellent choices for hindered substrates.[14][15][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[8][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[17]
-
Troubleshooting Flowchart for Low-Yield Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
FAQ 1.2: Intramolecular Cyclization Reactions
Question: I want to synthesize a cyclic ketone via intramolecular cyclization. What are the best catalytic strategies?
Answer: Two primary catalytic strategies exist for this transformation: an intramolecular Heck reaction or a Friedel-Crafts acylation. The choice depends on the desired final product structure.
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction would first require converting the propanoic acid side chain into an alkene (e.g., by introducing a double bond). The aryl bromide would then couple with this pendant alkene to form a ring.[18][19][20] This method is powerful for forming various ring sizes and can even create congested quaternary centers.[20][21] The reaction proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[18][19]
-
Intramolecular Friedel-Crafts Acylation: This is a more direct approach. The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using SOCl₂ or (COCl)₂). A strong Lewis acid catalyst then promotes the electrophilic attack of the acylium ion onto the electron-rich aromatic ring, forming the cyclic ketone directly.[22][23] Stoichiometric amounts of the Lewis acid are often required because the product ketone complexes with the catalyst.[22]
Catalyst Selection Decision Tree:
Caption: Decision process for intramolecular cyclization strategy.
Part 2: Data Summary & Protocols
Table 1: Comparison of Catalyst Systems for Common Reactions
| Reaction Type | Target Transformation | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura Coupling | C-C Bond Formation | Pd(OAc)₂, XPhos Pd G3 | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Aqueous conditions often beneficial. Ligand choice is critical for coupling hindered substrates.[1][2] |
| Buchwald-Hartwig Amination | C-N Bond Formation | Pd₂(dba)₃, BrettPhos Pd G3 | BrettPhos, RuPhos, IPr*OMe | NaOtBu, LHMDS | Protection of the carboxylic acid is recommended. Requires bulky ligands and a strong base.[14][16][17] |
| Heck Reaction (Intramolecular) | C-C Bond Formation (Cyclization) | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, NaOAc | Requires prior modification of the substrate to contain an alkene. Can be highly stereoselective.[24][25] |
| Friedel-Crafts Acylation (Intramolecular) | C-C Bond Formation (Cyclization) | N/A (Lewis Acid) | N/A | N/A | Requires conversion of -COOH to acyl chloride. Stoichiometric Lewis acid (AlCl₃, FeCl₃) needed.[22][26] |
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining degassed dioxane and water.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2.2: General Procedure for Intramolecular Friedel-Crafts Acylation
Objective: To cyclize this compound to the corresponding indanone.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution ceases.
-
Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Use this directly in the next step.
-
-
Cyclization:
-
Cool a suspension of AlCl₃ in anhydrous DCM to 0 °C in a separate flask under an inert atmosphere.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
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- The Intramolecular Heck Reaction. Organic Reactions.
- The Intramolecular Heck Reaction.
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- Optimising a Buchwald-Hartwig amination using the ChemSpeed. H. E. L Group.
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- Buchwald–Hartwig amin
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- Reaction: Acyl
- head-to-head comparison of different phosphine ligands in palladium c
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- Protecting Groups for Carboxylic acid. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-(2-Bromo-4-methylphenyl)propanoic Acid
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a novel compound like 3-(2-Bromo-4-methylphenyl)propanoic acid, a potential building block in medicinal chemistry, rigorous structural verification is paramount.
This guide provides an in-depth comparison of the primary and secondary analytical techniques for the structural elucidation of this compound. We will delve into the "gold standard" method of single-crystal X-ray crystallography and contrast its definitive, yet often challenging, workflow with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the practical application and data interpretation for this specific molecule, providing a framework for researchers to select the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. This technique is unparalleled in its ability to resolve stereochemistry and identify subtle conformational features.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands patience and precision.
1. Crystal Growth (The Critical Hurdle): The most significant challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. For this compound, which is a solid at room temperature, several crystallization techniques can be employed. The goal is to allow the molecules to slowly self-assemble into a well-ordered lattice.
-
Protocol: Slow Evaporation
-
Dissolve the compound (5-10 mg) in a minimal amount of a suitable solvent. Given the structure, solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of small, transparent crystals with well-defined faces.
-
-
Causality: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals. This slow process provides the thermodynamic minimum energy state, which is a well-ordered crystal lattice.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of the X-ray beam is recorded by a detector.
3. Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final crystal structure. While the specific crystal structure for this compound is not publicly available as of this writing, we can reference the structure of a similar compound, 3-(4-bromophenyl)propanoic acid, to anticipate the type of data that would be obtained.
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Spectroscopic Techniques: Building a Complete Picture
While X-ray crystallography provides the ultimate structural answer, it is not always feasible. In such cases, or as a preliminary confirmation, a combination of spectroscopic techniques is employed. These methods provide orthogonal data points that, when taken together, can build a highly confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.
-
Expected ¹H NMR Data (in CDCl₃, 300 MHz):
-
~11-12 ppm (singlet, 1H): The carboxylic acid proton (-COOH). This peak is often broad and will disappear upon D₂O exchange, a key validation step.
-
~7.4 ppm (doublet, 1H): Aromatic proton ortho to the bromine atom.
-
~7.1 ppm (doublet, 1H): Aromatic proton meta to the bromine atom.
-
~7.0 ppm (singlet, 1H): Aromatic proton ortho to the methyl group.
-
~2.9 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
~2.3 ppm (singlet, 3H): The methyl group protons (-CH₃).
-
-
Expected ¹³C NMR Data (in CDCl₃, 75 MHz):
-
~179 ppm: Carboxylic acid carbon (-COOH).
-
~138-140 ppm: Quaternary aromatic carbons.
-
~125-135 ppm: Aromatic CH carbons.
-
~34 ppm: Methylene carbon adjacent to the aromatic ring.
-
~30 ppm: Methylene carbon adjacent to the carboxylic acid.
-
~20 ppm: Methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Protocol: Electrospray Ionization (ESI-MS) in Negative Mode
-
Dissolve a small sample of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into the ESI source.
-
The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.
-
-
Expected Result:
-
The molecular weight of this compound (C₁₀H₁₁BrO₂) is 243.10 g/mol .
-
The mass spectrum should show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in the [M-H]⁻ ion. This isotopic signature is a highly reliable indicator of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
-
Expected Key Absorptions:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~2900-3000 cm⁻¹: C-H stretches of the aromatic and aliphatic portions.
-
~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
Comparative Analysis: Choosing the Right Tool
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental composition (HRMS), fragmentation | Presence of functional groups |
| Sample Phase | Single Crystal | Solution | Solution or Solid | Solid or Liquid |
| Key Advantage | Unambiguous structural determination | Rich structural information in solution, non-destructive | High sensitivity, confirms molecular formula | Fast, simple, inexpensive |
| Key Limitation | Requires a high-quality single crystal, can be time-consuming | Does not provide absolute 3D structure, lower sensitivity than MS | Does not provide connectivity information | Limited structural detail |
| Application for this Compound | Definitive proof of structure, resolves conformation | Primary tool for confirming connectivity and purity | Confirms molecular weight and presence of bromine | Quick check for carboxylic acid and aromatic functionalities |
Visualizing the Integrated Approach
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural confirmation of a new chemical entity like this compound is a multi-faceted process. While single-crystal X-ray crystallography offers the most definitive and unambiguous structural data, its primary prerequisite—a suitable single crystal—can be a significant experimental bottleneck. A pragmatic and scientifically rigorous approach involves a suite of spectroscopic techniques. NMR provides the constitutional framework, Mass Spectrometry confirms the molecular formula and the presence of key elements like bromine, and IR spectroscopy offers a quick verification of essential functional groups. Together, these methods provide a self-validating system that can lead to a high-confidence structural assignment. When absolute proof of stereochemistry or solid-state conformation is required, the investment in obtaining a single crystal for X-ray analysis is not just justified, but essential.
References
-
Fun, H. K., & L. T., J. (2009). 3-(4-bromophenyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764. [Link]
A Comparative Analysis of the Biological Activity of 3-(2-Bromo-4-methylphenyl)propanoic Acid and Its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative study of the biological activities of 3-(2-Bromo-4-methylphenyl)propanoic acid and its structurally related analogs. Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory, analgesic, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships and detailed experimental protocols for comparative evaluation.
Introduction to 3-Arylpropanoic Acids
The 3-arylpropanoic acid scaffold is a versatile pharmacophore that can be chemically modified to optimize biological activity and specificity.[3] The introduction of different substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a compound with potential biological activities stemming from its bromo and methyl substitutions on the phenyl ring. We will explore its potential activities in comparison to its analogs, drawing on the broader knowledge of this chemical class.
Core Molecular Structures for Comparison
For this comparative study, we will focus on this compound as our lead compound and compare its potential biological activities with the following analogs:
-
Analog A: 3-(4-Methylphenyl)propanoic acid: This analog lacks the bromine atom, allowing for an assessment of the contribution of the halogen to the overall activity.
-
Analog B: 3-(2-Bromophenyl)propanoic acid: This analog lacks the methyl group, enabling an evaluation of the methyl group's influence on biological efficacy.
-
Analog C: Ibuprofen (2-(4-isobutylphenyl)propanoic acid): A well-known non-steroidal anti-inflammatory drug (NSAID) from the arylpropionic acid class, serving as a benchmark for anti-inflammatory activity.[1][2]
Comparative Biological Activity Analysis
Based on the existing literature for related compounds, we can hypothesize and then experimentally validate the following biological activities for our lead compound and its analogs.
Anti-inflammatory Activity
Arylpropionic acid derivatives are well-documented as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The presence of a halogen, such as bromine, can enhance this activity.[4][5]
Hypothesis: this compound is expected to exhibit significant anti-inflammatory activity, potentially greater than its non-brominated analog (Analog A). Its efficacy will be compared against the known NSAID, Ibuprofen (Analog C).
Supporting Evidence: Studies on bromo-substituted phenylpropanoic acid derivatives have shown potent anti-inflammatory effects.[4][5]
Anticancer and Cytotoxic Activity
The synthetic versatility of 3-arylpropanoic acid derivatives allows for the introduction of various substituents that can confer anticancer properties.[3] Brominated organic compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[6][7][8]
Hypothesis: The bromo-substitution in this compound and Analog B may lead to cytotoxic activity against cancer cell lines. This is a key activity to explore, given the interest in developing novel anticancer agents.
Supporting Evidence: Research on other bromo-substituted heterocyclic and aromatic compounds has demonstrated their potential as antiproliferative agents.[7][8]
Antibacterial Activity
Some arylpropionic acid derivatives have been shown to possess antibacterial properties.[1][2] The lipophilicity conferred by the bromo and methyl groups might enhance cell membrane penetration, potentially leading to antibacterial effects.
Hypothesis: this compound may exhibit antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
Supporting Evidence: The general class of arylpropionic acids has shown promise in this area, and halogenation can sometimes enhance antimicrobial effects.[9]
Experimental Data Summary
The following table summarizes hypothetical experimental data for the comparative biological activities. These values would be determined using the detailed protocols provided in the subsequent sections.
| Compound | Anti-inflammatory (COX-2 Inhibition IC50, µM) | Cytotoxicity (HeLa Cell IC50, µM) | Antibacterial (E. coli MIC, µg/mL) |
| This compound | 15 | 25 | 50 |
| Analog A: 3-(4-Methylphenyl)propanoic acid | 45 | >100 | >100 |
| Analog B: 3-(2-Bromophenyl)propanoic acid | 20 | 30 | 60 |
| Analog C: Ibuprofen | 10 | >100 | >100 |
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed experimental protocols are provided.
Synthesis of this compound and its Analogs
The synthesis of the target compound and its analogs can be achieved through various established organic synthesis routes. One common method involves the Heck reaction followed by hydrogenation, or through a malonic ester synthesis. For the purpose of this guide, a generalized synthetic scheme is presented. A detailed, step-by-step synthesis protocol should be adapted from relevant literature.[10][11]
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-arylpropanoic acids.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
Causality: This assay directly measures the compound's ability to inhibit the COX-2 enzyme, a key mediator of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compounds (dissolved in DMSO) are pre-incubated with the COX-2 enzyme at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from a dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay
Causality: The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Antibacterial Assay: Minimum Inhibitory Concentration (MIC)
Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights
The comparative data will allow for the elucidation of key structure-activity relationships:
-
Role of the Bromo Group: A comparison between the lead compound and Analog A will highlight the impact of the bromine atom on the observed biological activities. It is anticipated that the bromo group will enhance both anti-inflammatory and cytotoxic activities.
-
Influence of the Methyl Group: Comparing the lead compound with Analog B will reveal the contribution of the methyl group. This group may influence the compound's lipophilicity and steric interactions with target proteins.
-
Overall Substitution Pattern: The combined effect of the bromo and methyl groups at positions 2 and 4, respectively, will be evident from the performance of the lead compound relative to the other analogs and the benchmark, Ibuprofen.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative study of this compound and its analogs. The provided experimental protocols offer a robust framework for generating reliable and comparable data. The insights gained from such a study will be invaluable for the rational design of more potent and selective drug candidates within the arylpropionic acid class. Future research could explore a wider range of substitutions on the phenyl ring and the propanoic acid side chain to further optimize the desired biological activities.
References
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND PHYTOPHARMACOLOGICAL RESEARCH.
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.
-
The cytotoxic effects of synthetic 6-hydroxylated and 6-methoxylated polybrominated diphenyl ether 47 (BDE47). (n.d.). PubMed. [Link]
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (n.d.). MDPI.
- Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). (n.d.).
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed. [Link]
- 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. (2025).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2025).
- Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (n.d.). Chemistry Europe.
- In Vitro Effects of Bromoalkyl Phenytoin Derivatives on Regulated Death, Cell Cycle and Ultrastructure of Leukemia Cells. (2025).
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. [Link]
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- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 3. mdpi.com [mdpi.com]
- 4. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cytotoxic effects of synthetic 6-hydroxylated and 6-methoxylated polybrominated diphenyl ether 47 (BDE47) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to 3-(2-Bromo-4-methylphenyl)propanoic Acid and Other Halogenated Phenylpropanoic Acids for Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds and substituents is a cornerstone of successful lead optimization. Halogenation of a parent molecule is a time-honored strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of 3-(2-Bromo-4-methylphenyl)propanoic acid and its halogenated analogs, offering insights into how the choice of halogen—from fluorine to iodine—can profoundly impact biological activity and suitability for drug development.
This document moves beyond a simple cataloging of compounds to explain the causal relationships between chemical structure and functional outcomes. We will explore the synthesis, physicochemical properties, and potential pharmacological performance of these compounds, supported by established experimental protocols to empower researchers to generate their own comparative data.
The Strategic Role of Halogenation in Phenylpropanoic Acid Scaffolds
Phenylpropanoic acids are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, metabolic, and antimicrobial effects. The introduction of a halogen atom onto the phenyl ring is a key tactic to enhance or modify these properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various mechanisms, including the formation of halogen bonds.
The choice of halogen is critical, as each imparts distinct electronic and steric properties:
-
Fluorine: The most electronegative halogen, it can lower the pKa of nearby acidic groups and often increases metabolic stability. However, due to its low polarizability, it is not a significant halogen bond donor.
-
Chlorine: A common choice in drug design, it increases lipophilicity and can participate in halogen bonding. Its size is comparable to a methyl group.
-
Bromine: With greater polarizability than chlorine, bromine is a stronger halogen bond donor, potentially leading to enhanced binding affinity with biological targets.
-
Iodine: The largest and most polarizable of the common halogens, iodine forms the strongest halogen bonds, which can be pivotal for high-affinity ligand-receptor interactions.
This guide focuses on the 3-(2-halogen-4-methylphenyl)propanoic acid series to provide a systematic comparison of how these halogen-dependent effects manifest.
Physicochemical Properties: A Comparative Analysis
The identity of the halogen atom at the 2-position of the phenyl ring significantly alters the physicochemical properties of the molecule. These properties, in turn, dictate the compound's likely pharmacokinetic and pharmacodynamic behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 3-(4-Methylphenyl)propanoic acid | C10H12O2 | 164.20 | 2.5 | 1 | 2 |
| 3-(2-Fluoro-4-methylphenyl)propanoic acid | C10H11FO2 | 182.19 | 2.7 | 1 | 2 |
| 3-(2-Chloro-4-methylphenyl)propanoic acid | C10H11ClO2 | 198.64 | 3.1 | 1 | 2 |
| This compound | C10H11BrO2 | 243.10 [1] | 2.7 [1] | 1 [2] | 2 [2] |
| 3-(2-Iodo-4-methylphenyl)propanoic acid | C10H11IO2 | 290.10 | 3.8 | 1 | 2 |
Data for fluoro, chloro, and iodo analogs are calculated based on their structures, while data for the bromo and parent compounds are from PubChem.
As the table illustrates, increasing the atomic size of the halogen from fluorine to iodine generally leads to a higher molecular weight and increased lipophilicity (XLogP3). This trend has significant implications for solubility, membrane permeability, and potential for bioaccumulation.
Synthesis of Halogenated Phenylpropanoic Acids
The synthesis of 3-(2-halogen-4-methylphenyl)propanoic acids can be achieved through various synthetic routes. A common strategy involves the appropriate functionalization of a substituted toluene. Below is a generalized synthetic workflow.
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-(2-Bromo-4-methylphenyl)propanoic acid
Introduction: Beyond Synthesis, The Imperative of Purity
The successful synthesis of a target molecule, such as 3-(2-Bromo-4-methylphenyl)propanoic acid, marks a significant milestone in any research and development pipeline. This compound, with its specific arrangement of a propanoic acid chain on a substituted benzene ring, holds potential as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). However, the utility of this synthesized batch is entirely contingent on its purity. Unwanted chemicals, including unreacted starting materials, by-products, or isomers, can drastically affect the yield and safety profile of subsequent reactions and the final API.[1][2]
Regulatory bodies like the FDA and international guidelines (ICH) mandate rigorous impurity profiling, as even trace amounts of contaminants can pose significant health risks.[1] Therefore, validating the purity of a synthesized compound is not merely a quality control step; it is a fundamental requirement for data integrity, reproducibility, and, ultimately, patient safety.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a self-validating framework for robust and reliable purity determination.
Chromatographic Purity: The Quantitative Workhorse
Chromatographic methods are the cornerstone of purity assessment in pharmaceutical development, offering high-resolution separation of the main compound from its impurities.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity analysis due to its high sensitivity, reproducibility, and ability to resolve closely related substances.[4][5] For an acidic molecule like this compound, a reversed-phase method is the logical choice.
Causality of Method Design:
-
Reversed-Phase (C18 Column): The non-polar C18 stationary phase effectively retains the relatively non-polar phenyl ring of our analyte.
-
Acidified Mobile Phase: Using a mobile phase with a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5 using formic or phosphoric acid) ensures the analyte is in its neutral, protonated form (-COOH). This prevents ionization, leading to better retention, sharper peak shapes, and improved reproducibility.
-
UV Detection: The aromatic ring in the molecule provides a strong chromophore, making it readily detectable by UV spectroscopy, typically around 210-230 nm.[6]
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL (High Concentration Sample).
-
Perform a 1:100 dilution of this stock to create a 0.01 mg/mL solution (Low Concentration Sample), which represents a 1% impurity level for comparison.
-
-
Analysis Workflow:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the Low Concentration Sample to establish the peak area for a 1% concentration.
-
Inject the High Concentration Sample.
-
Run a gradient elution to separate less retained and more retained impurities (e.g., 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
-
The purity is typically calculated using the area percent method from the high concentration sample's chromatogram. All peaks are integrated, and the percentage of each is calculated relative to the total area of all peaks. Any impurity peak in the "High" sample that is larger than the main peak in the "Low" sample is greater than 1% of the total. This "high-low" method provides a more accurate estimation of trace impurities.[7]
Spectroscopic Analysis: Identity and Absolute Quantification
While HPLC excels at separation, spectroscopic methods provide invaluable structural information and can offer an orthogonal, absolute measure of purity.
Quantitative ¹H NMR (qNMR) Spectroscopy
NMR is unparalleled for structural elucidation. For purity, its quantitative application (qNMR) is a powerful primary method because the signal integral is directly proportional to the number of nuclei.[8][9] It is a non-destructive technique that can serve the dual purpose of identification and purity determination.[10]
Causality of Method Design:
-
Internal Standard: A high-purity, stable standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone) that does not overlap with the analyte signals is chosen. It is accurately weighed with the sample.
-
Solvent: A deuterated solvent in which both the analyte and standard are fully soluble is used (e.g., DMSO-d₆, which also allows observation of the acidic -COOH proton).
-
Acquisition Parameters: A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) is critical to ensure all protons fully relax between scans, which is essential for accurate integration and quantification.[8]
-
Sample Preparation:
-
Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid, Purity ≥ 99.5%) into a vial.
-
Accurately weigh ~20 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitation:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds.
-
Number of Scans: 8-16 (to achieve good signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula[9]: Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Purityₛₜₐ (%) Where: I=Integral, N=Number of Protons, M=Molecular Weight, W=Weight, Purity=Purity of the standard. Subscript 'x' denotes the analyte and 'std' denotes the standard.
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique ideal for confirming the identity of a synthesized molecule by verifying its functional groups.[5][11] While not typically used for precise quantification of low-level impurities, it serves as an excellent qualitative check.
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~3300 to 2500 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[12]
-
Aromatic C-H & C=C Stretches: Signals in the ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹ regions, respectively.
-
C-Br Stretch: Typically appears in the fingerprint region, below 700 cm⁻¹.
By comparing the obtained spectrum to a reference standard or a library spectrum, one can quickly confirm the compound's identity and the absence of major impurities with different functional groups (e.g., an unreacted alcohol starting material would show a different O-H stretch and lack the C=O band).
Mass Spectrometry: High-Sensitivity Impurity Identification
Mass spectrometry (MS) is a powerful tool for impurity profiling due to its exceptional sensitivity and ability to provide molecular weight information.[13][14] When coupled with HPLC (LC-MS), it becomes the definitive technique for identifying and characterizing unknown impurities.[4][15]
Causality of Method Design:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the elemental formula of an unknown impurity.[13] This is critical for distinguishing between isomers or compounds with very similar molecular weights.
-
Tandem MS (MS/MS): By isolating an impurity's molecular ion and fragmenting it, MS/MS provides structural information that helps in the definitive identification of the impurity.[13]
Caption: Impurity identification workflow using LC-MS/MS.
Orthogonal Methods: Corroborating Purity
Relying on a single analytical technique is insufficient for regulatory submission or high-integrity research. Orthogonal methods, which measure purity based on different physical principles, provide a crucial cross-validation.
Differential Scanning Calorimetry (DSC)
DSC is an absolute technique that determines purity by measuring the depression and broadening of a substance's melting point, a colligative property directly related to the mole fraction of impurities.[16][17] It is particularly useful for crystalline solids that are at least 98% pure.[3]
Limitations: DSC is not suitable for amorphous materials, compounds that decompose upon melting, or for detecting impurities that are insoluble in the melt or form solid solutions.[3]
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The instrument software uses the van't Hoff equation to calculate the mole percent purity from the shape of the melting endotherm.
Elemental Analysis (EA)
Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and other elements (N, S).[18][19] The experimental values are compared against the theoretical values calculated from the compound's molecular formula (C₁₀H₁₁BrO₂).
Acceptance Criteria: For a compound to be considered pure, the experimentally determined percentages of C and H should typically be within ±0.4% of the theoretical values.[20] This method is excellent for detecting inorganic impurities or residual solvents that would alter the C:H ratio but would be invisible to HPLC-UV.
A Comparative Guide to Purity Validation Techniques
Choosing the right analytical method depends on the specific question being asked—be it routine quality control, absolute purity determination, or unknown impurity identification. The table below summarizes the strengths and applications of each technique discussed.
| Technique | Primary Use | Type of Data | Pros | Cons |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Quantitative | High sensitivity, high resolution, robust, widely available.[4][5] | Destructive, requires reference standards for impurity identification. |
| ¹H qNMR | Absolute Purity & Structure Confirmation | Quantitative, Structural | Absolute method, no reference standard of the analyte needed, non-destructive, provides structural info.[10][21] | Lower sensitivity than HPLC, requires specialized equipment and expertise. |
| LC-MS | Impurity Identification & Profiling | Qualitative, Quantitative | Extremely sensitive, provides molecular weight for unknowns, structural data via MS/MS.[13][14] | Destructive, complex instrumentation, quantitative response can be variable. |
| DSC | Absolute Purity of Crystalline Solids | Quantitative (Mole %) | Absolute method, no standards needed.[3] | Only for pure (>98%), crystalline, thermally stable compounds; insensitive to some impurities.[3] |
| Elemental Analysis | Confirmation of Elemental Composition | Quantitative (% C, H) | Confirms correct elemental formula, detects inorganic impurities and solvents.[18][20] | Not suitable for distinguishing isomers, requires several milligrams of sample. |
| FTIR | Identity Confirmation | Qualitative (Functional Groups) | Fast, non-destructive, excellent for identity verification.[5] | Not quantitative for minor components, limited structural information. |
A robust validation strategy employs these techniques in a logical sequence.
Caption: Decision workflow for comprehensive purity validation.
Conclusion
Validating the purity of synthesized this compound is a multi-faceted process that cannot be reliably accomplished with a single technique. A scientifically sound approach leverages the quantitative strength of HPLC , the absolute and structural power of qNMR , and the unparalleled identification capabilities of LC-MS . Orthogonal methods like DSC and Elemental Analysis provide essential cross-validation, building a comprehensive and trustworthy data package. By understanding the principles and strategic application of each method, researchers can ensure the integrity of their materials, the reliability of their data, and the safety of subsequent drug development efforts.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-(2-Bromo-4-methylphenyl)propanoic Acid Derivatives: Paving the Way for Novel Therapeutics
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(2-bromo-4-methylphenyl)propanoic acid derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document serves as a roadmap for researchers by synthesizing information from related arylpropanoic acid derivatives and established medicinal chemistry principles. We will explore the potential therapeutic applications, propose a hypothetical SAR, and provide detailed experimental protocols to guide future research in this promising area.
Part 1: The Promise of Arylpropanoic Acids: From Anti-Inflammatories to Anticancer Agents
Arylpropanoic acids are a well-established class of compounds, with prominent members like ibuprofen and naproxen being widely used as nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain[1]. More recently, derivatives of arylpropanoic acids have shown potential as anticancer agents, acting through both COX-dependent and independent pathways[3][4].
The core structure of an arylpropanoic acid consists of a phenyl ring attached to a propanoic acid moiety. The therapeutic activity and selectivity of these compounds can be significantly modulated by introducing various substituents to the phenyl ring and modifying the propanoic acid side chain. This forms the basis of SAR studies, which aim to understand how these structural changes influence biological activity.
Part 2: Learning from Analogs: A Comparative Analysis of Arylpropanoic Acid Derivatives
To build a foundation for understanding the potential SAR of this compound derivatives, we will compare the activities of several well-studied analogs.
| Derivative Class | Key Structural Features | Primary Biological Activity | Key SAR Findings | Reference |
| Ibuprofen & Analogs | p-isobutylphenyl group | Anti-inflammatory (COX inhibition) | The size and lipophilicity of the para-substituent are crucial for fitting into the COX active site. | [1][2] |
| Naproxen & Analogs | 6-methoxy-naphthalen-2-yl group | Anti-inflammatory (COX inhibition) | The extended aromatic system enhances binding affinity. Esterification of the carboxylic acid can lead to prodrugs with potentially reduced gastric side effects. | [2][5] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | Complex substitution with a thiazole ring | Anticancer | The presence of an oxime moiety on the acetylphenyl group significantly enhances antiproliferative activity. Esterification of the propanoic acid reduces activity. | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | p-hydroxyphenylamino group | Anticancer & Antioxidant | The presence of heterocyclic substituents on the propanoic acid chain can enhance anticancer activity. | [3] |
Part 3: A Hypothetical Structure-Activity Relationship for this compound Derivatives
Based on the comparative analysis and general principles of medicinal chemistry, we can propose a hypothetical SAR for this compound derivatives. This serves as a starting point for a systematic drug discovery campaign.
The Influence of Phenyl Ring Substituents:
-
2-Bromo Group: The introduction of a bromine atom at the ortho position is expected to have several effects. Bromine is an electron-withdrawing group and can influence the pKa of the carboxylic acid. More importantly, its size and ability to form halogen bonds could play a significant role in binding to target proteins[7][8]. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, which can contribute to binding affinity and selectivity[8][9]. In the context of anticancer activity, halogenated compounds have shown significant potential[10][11][12].
-
4-Methyl Group: The methyl group at the para position is a classic feature in many NSAIDs. It is a small, lipophilic group that can enhance binding to hydrophobic pockets in target enzymes like COX. In the context of anticancer drugs, a methyl group can sometimes be metabolically vulnerable to oxidation. Replacing it with bioisosteres like a chloro group or a trifluoromethyl group could be a strategy to improve metabolic stability[6].
Modifications to the Propanoic Acid Chain:
-
Carboxylic Acid: The carboxylic acid group is crucial for the anti-inflammatory activity of traditional NSAIDs, as it often forms a key interaction with the active site of COX enzymes. However, it is also associated with gastric side effects. Derivatization of the carboxylic acid into esters, amides, or other bioisosteres is a common strategy to create prodrugs with improved tolerability or to explore different biological targets[13].
-
α-Methyl Group: The presence of a methyl group on the α-carbon of the propanoic acid is a common feature in profens. This chiral center can lead to stereoisomers with different biological activities.
The following diagram illustrates the key structural features and potential points for modification to explore the SAR of this compound class.
Caption: Hypothetical SAR of this compound derivatives.
Part 4: Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of this compound class, a series of derivatives should be synthesized and evaluated in relevant biological assays.
General Synthesis of 3-(Aryl)propanoic Acid Derivatives:
A common route to synthesize 3-arylpropanoic acids is through the Heck reaction, followed by reduction.
Step-by-Step Protocol:
-
Heck Reaction:
-
Combine 2-bromo-4-methyl-1-iodobenzene (or a suitable precursor) with acrylic acid or an acrylate ester in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the resulting cinnamic acid derivative by crystallization or column chromatography.
-
-
Reduction of the Double Bond:
-
Dissolve the cinnamic acid derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain the desired this compound.
-
-
Derivatization of the Carboxylic Acid:
-
Esterification: React the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4).
-
Amidation: Activate the carboxylic acid (e.g., with a coupling agent like HATU or by converting it to an acid chloride with SOCl2) and then react it with the desired amine.
-
Caption: General synthetic workflow for 3-arylpropanoic acid derivatives.
Biological Evaluation:
1. Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.
Step-by-Step Protocol (Colorimetric):
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
2. Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells, HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value for each compound.
Caption: Workflow for the biological evaluation of synthesized derivatives.
Part 5: Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. While this guide provides a hypothetical framework based on existing knowledge, it underscores the necessity for empirical validation.
Future research should focus on:
-
Synthesis of a focused library: Synthesize a diverse set of derivatives with systematic modifications at the 2- and 4-positions of the phenyl ring and on the propanoic acid side chain.
-
Comprehensive biological screening: Evaluate the synthesized compounds in a panel of assays to determine their anti-inflammatory and anticancer activities, as well as their selectivity.
-
Mechanism of action studies: For the most potent compounds, investigate the underlying mechanism of action.
-
In vivo studies: Progress the most promising lead compounds to in vivo models to assess their efficacy and safety.
By following a systematic and data-driven approach, the scientific community can unlock the therapeutic potential of this intriguing class of molecules.
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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1.6: Drug Modifications to Improve Stability. [Link]
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Halogen bonding for rational drug design and new drug discovery. [Link]
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The potentially bioisosteric replacement[6][13] from methyl... [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. [Link]
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
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(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
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Anticancer activity of 10-undecenoic acid methyl ester-based lipoconjugates. a. [Link]
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
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Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]
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comparing the efficacy of different synthetic routes to 3-(2-Bromo-4-methylphenyl)propanoic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of two primary synthetic routes to 3-(2-Bromo-4-methylphenyl)propanoic acid, a crucial building block in the development of various pharmaceutical compounds. The methodologies discussed are the Knoevenagel-Doebner condensation followed by hydrogenation, and a direct approach via the Heck reaction. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on yield, purity, and operational considerations.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁BrO₂, is a substituted phenylpropanoic acid derivative. Its structural features, including the bromine atom and the carboxylic acid moiety, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the bromo and methyl groups on the phenyl ring allows for further functionalization and molecular elaboration, rendering it a valuable synthon in medicinal chemistry.
Core Synthetic Strategies
Two principal and divergent synthetic strategies for the preparation of this compound are evaluated herein:
-
Route 1: The Knoevenagel-Doebner Condensation Pathway. This classical carbon-carbon bond-forming reaction, followed by a reduction step, offers a robust and well-established method.
-
Route 2: The Palladium-Catalyzed Heck Reaction. This modern cross-coupling reaction provides a more direct approach to the target molecule, potentially reducing the number of synthetic steps.
The selection of an optimal route is often a balance between factors such as starting material availability, scalability, cost-effectiveness, and the desired purity of the final product.
Route 1: The Knoevenagel-Doebner Condensation and Subsequent Hydrogenation
This two-step sequence first constructs the carbon backbone via the condensation of an aromatic aldehyde with malonic acid, followed by the reduction of the resulting α,β-unsaturated carboxylic acid.
Step 1A: Synthesis of the Starting Material: 2-Bromo-4-methylbenzaldehyde
A reliable synthesis of the key starting material is crucial. A well-established procedure involves the diazotization of 2-bromo-4-methylaniline followed by a reaction with formaldoxime.
Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde
-
Diazotization: A mixture of 2-bromo-4-methylaniline (46.0 g, 0.25 mol) and water (50 mL) is placed in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Concentrated hydrochloric acid (57 mL) is added slowly with stirring. The mixture is cooled to room temperature, and 100 g of ice is added to maintain the temperature between -5°C and +5°C using an ice-salt bath. A solution of sodium nitrite (17.5 g, 0.25 mol) in water (25 mL) is added dropwise to the stirred mixture.
-
Reaction with Formaldoxime: In a separate 3 L three-necked flask equipped with a stirrer and a dropping funnel, an aqueous 10% formaldoxime solution is placed. To this, hydrated cupric sulfate (6.5 g, 0.026 mol), sodium sulfite (1.0 g, 0.0079 mol), and a solution of hydrated sodium acetate (160 g) in water (180 mL) are added. The solution is maintained at 10-15°C with vigorous stirring. The previously prepared neutral diazonium salt solution is slowly introduced below the surface of the formaldoxime solution.
-
Hydrolysis and Purification: The resulting addition product is filtered, washed with ether, and then suspended in water (200 mL) in a 500 mL flask. Concentrated sulfuric acid (40 mL) is slowly added with cooling. The mixture is refluxed gently for 2 hours, cooled, and extracted with three 100-mL portions of ether. The combined ethereal extract is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. After evaporation of the ether, the product is distilled under reduced pressure. 2-Bromo-4-methylbenzaldehyde distills at 114–115°C (5 mm Hg).
Step 1B: Knoevenagel-Doebner Condensation
The Doebner modification of the Knoevenagel condensation involves the reaction of 2-bromo-4-methylbenzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. This reaction proceeds via a condensation followed by an in-situ decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2][3]
Experimental Protocol: Synthesis of 3-(2-Bromo-4-methylphenyl)cinnamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-methylbenzaldehyde (19.9 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in pyridine (50 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid (100 mL) to neutralize the pyridine and precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude 3-(2-bromo-4-methylphenyl)cinnamic acid can be purified by recrystallization from a suitable solvent such as ethanol/water.
Step 1C: Catalytic Hydrogenation
The final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the target propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[4][5]
Experimental Protocol: Synthesis of this compound
-
In a hydrogenation vessel, dissolve the 3-(2-bromo-4-methylphenyl)cinnamic acid (from the previous step) in a suitable solvent like ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Logical Flow of the Knoevenagel-Doebner Route
Caption: Knoevenagel-Doebner reaction pathway.
Route 2: The Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][7] This route offers a more direct synthesis of the target molecule or a close precursor.
Heck Reaction of 2-Bromo-4-methylaniline with Acrylic Acid
This approach involves the direct coupling of a suitable aryl precursor, such as 2-bromo-4-methylaniline (which can be converted to a diazonium salt in situ or used as the halide), with acrylic acid.
Experimental Protocol: Synthesis of this compound via Heck Reaction
-
To a reaction vessel, add 2-bromo-4-methylaniline (or the corresponding aryl bromide/iodide), acrylic acid (1.2 - 1.5 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and a suitable base (e.g., triethylamine or potassium carbonate).
-
Add a solvent such as DMF or acetonitrile.
-
Heat the reaction mixture to 80-120°C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).[8][9]
-
After cooling, dilute the reaction mixture with water and acidify with an acid like HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Logical Flow of the Heck Reaction Route
Caption: Direct synthesis via the Heck reaction.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Knoevenagel-Doebner | Route 2: Heck Reaction |
| Starting Materials | 2-Bromo-4-methylaniline, Malonic Acid | 2-Bromo-4-methylaniline (or other aryl halide), Acrylic Acid |
| Number of Steps | 3 (including starting material synthesis) | 1 (from aryl precursor) |
| Key Reagents | Pyridine, Piperidine, Pd/C, H₂ | Palladium catalyst, Phosphine ligand, Base |
| Estimated Overall Yield | 60-75% | 40-60% |
| Purity (Typical) | Good to Excellent after recrystallization | Moderate to Good, often requires chromatography |
| Scalability | Generally scalable, though hydrogenation can be equipment-intensive. | Scalable, but catalyst cost can be a factor. |
| Advantages | - Uses well-established, high-yielding reactions.[3] - Avoids expensive palladium catalysts in the main C-C bond formation step. | - More direct, fewer steps. - Milder reaction conditions may be possible.[7] |
| Disadvantages | - Longer synthetic sequence. - Use of pyridine (toxic) and pressurized hydrogen gas. | - Can have lower yields and require more optimization.[9] - Palladium catalyst can be expensive and require removal from the final product. |
Conclusion and Recommendations
Both the Knoevenagel-Doebner condensation followed by hydrogenation and the direct Heck reaction represent viable synthetic routes to this compound.
The Knoevenagel-Doebner route is a more traditional and potentially higher-yielding approach. Its multi-step nature is a drawback, but the individual reactions are generally robust and well-understood. This route may be preferable for large-scale synthesis where cost of reagents is a primary concern and the necessary equipment for hydrogenation is available.
The Heck reaction offers a more elegant and direct pathway. While potentially lower yielding and requiring more optimization, it avoids the use of pyridine and high-pressure hydrogenation. This route would be particularly attractive for library synthesis or when rapid access to the target molecule is a priority, and the cost of the palladium catalyst is less of a concern.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. It is recommended to perform small-scale trials of both routes to determine the most efficient and practical method for a given application.
References
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Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
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Selvita. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. Retrieved from [Link]
- Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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Ridder, J. R., Dorn, L. T., & Cruz, A. J. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. Retrieved from [Link]
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The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PubMed Central. Retrieved from [Link]
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Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central. Retrieved from [Link]
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A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. ResearchGate. Retrieved from [Link]
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Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. ijarsct. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of a Novel Phenylpropanoic Acid Derivative
In the landscape of modern drug discovery, the journey of a therapeutic candidate from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo biological systems. This guide provides a comprehensive comparison of in vitro and in vivo study methodologies, using a case study of a compound derived from the 3-phenylpropanoic acid scaffold, specifically 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, a derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), loxoprofen.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental design, execution, and interpretation of data that bridge the preclinical divide. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Crucial Role of Correlative Studies
The fundamental goal of preclinical research is to predict the clinical performance of a drug candidate. In vitro assays provide a rapid and cost-effective means to assess the biological activity and potential toxicity of a compound in a controlled environment. However, these simplified systems often fail to recapitulate the intricate interplay of physiological factors that govern a drug's behavior in a living organism. Conversely, in vivo studies in animal models offer a more holistic view of a compound's efficacy and safety profile, but are resource-intensive and ethically complex.
Establishing a strong in vitro-in vivo correlation (IVIVC) is paramount for successful drug development. A robust IVIVC allows researchers to make more informed decisions about which candidates to advance, optimize dosing regimens, and potentially reduce the reliance on extensive animal testing.[4][5][6][7][8]
Case Study: 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid
Our focus is a bromo-derivative of loxoprofen, a potent NSAID. Like its parent compound, this derivative is designed to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5][6][7] However, a major liability of traditional NSAIDs is their propensity to cause gastrointestinal damage, a side effect linked to both their systemic COX inhibition and direct topical injury to the gastric mucosa.[1][2][9][10]
This guide will compare an in vitro assay that models the direct membrane-damaging effects of the compound with an in vivo study assessing its potential to induce gastric lesions in a preclinical model.
Mechanism of Action: Cyclooxygenase Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][5][6][7][8]
Caption: The Cyclooxygenase (COX) Inhibition Pathway.
In Vitro Assessment: Membrane Permeabilization Assay
Rationale: One proposed mechanism for NSAID-induced gastric injury is the direct disruption of the lipid bilayers of gastric mucosal cells, leading to increased permeability and cell death.[11][12][13] The calcein leakage assay using artificial liposomes provides a simple, reproducible in vitro model to quantify the membrane-destabilizing potential of a compound.[13][14][15][16][17]
Experimental Workflow: In Vitro
Caption: Workflow for the In Vitro Calcein Leakage Assay.
Detailed Protocol: Calcein Leakage Assay
-
Liposome Preparation:
-
A lipid mixture (e.g., dipalmitoylphosphatidylcholine) is dissolved in an organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with a solution containing a self-quenching concentration of calcein (e.g., 50 mM) in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).
-
The resulting multilamellar vesicles are subjected to multiple freeze-thaw cycles.
-
The liposome suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
-
Purification:
-
Free, unencapsulated calcein is removed from the liposome preparation by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Assay Procedure:
-
The calcein-loaded liposomes are diluted in the assay buffer to a working concentration.
-
The test compound (2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid) and the reference compound (loxoprofen) are added to the liposome suspension at various concentrations.
-
The fluorescence intensity is monitored over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm). An increase in fluorescence indicates calcein leakage from the liposomes.
-
-
Data Analysis:
-
After the final time point, a detergent (e.g., Triton X-100) is added to lyse all liposomes and release the total encapsulated calcein, representing 100% leakage (F_max).
-
The percentage of calcein leakage at a given time point is calculated using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
In Vivo Assessment: NSAID-Induced Gastric Lesion Model
Rationale: To evaluate the gastrointestinal toxicity of the test compound in a physiological context, an in vivo model of NSAID-induced gastric ulceration in rats is employed.[1][2][9][10][12][18][19] This model allows for the macroscopic and quantitative assessment of gastric mucosal damage following oral administration of the compound.
Experimental Workflow: In Vivo
Caption: Workflow for the In Vivo Gastric Lesion Model.
Detailed Protocol: NSAID-Induced Gastric Ulcer Model in Rats
-
Animal Handling:
-
Male Wistar rats (e.g., 200-250 g) are used for the study.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet chow and water ad libitum.
-
Prior to the experiment, rats are fasted for 24 hours but allowed free access to water. This ensures an empty stomach for consistent drug absorption and clear visualization of the mucosa.
-
-
Drug Administration:
-
The test compound and reference drug are suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose).
-
The suspensions are administered orally via gavage at a predetermined dose (e.g., 100 mg/kg). A control group receives the vehicle only.
-
-
Evaluation of Gastric Lesions:
-
Four to six hours after drug administration, the rats are euthanized by a humane method (e.g., CO2 asphyxiation).
-
The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with saline to remove any contents.
-
The gastric mucosa is examined for the presence of hemorrhagic lesions or ulcers.
-
-
Ulcer Index Scoring:
-
The severity of the gastric lesions is quantified by measuring the length (mm) of each lesion.
-
The Ulcer Index is calculated as the sum of the lengths of all lesions for each stomach.
-
A scoring system can also be employed (e.g., 0 = no ulcer, 1 = superficial ulcer, 2 = deep ulcer, 3 = perforation).[18]
-
Comparative Analysis: In Vitro vs. In Vivo Data
The following table summarizes the quantitative data obtained from the comparative studies of 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid and its parent compound, loxoprofen.[1]
| Compound | In Vitro Assay: Calcein Leakage (%) | In Vivo Assay: Gastric Ulcer Index (mm) |
| Loxoprofen | 15.2 | 12.5 |
| 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | 5.8 | 3.1 |
Synthesis and Interpretation
The experimental data reveals a compelling correlation between the in vitro and in vivo findings.
-
In Vitro Insights: 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid demonstrated significantly lower membrane permeabilization activity (5.8% leakage) compared to loxoprofen (15.2% leakage). This suggests that the introduction of the bromo-substituent reduces the compound's ability to directly disrupt lipid bilayers.
-
In Vivo Confirmation: The in vivo results mirrored the in vitro observations. The bromo-derivative induced a substantially lower gastric ulcer index (3.1 mm) in rats than loxoprofen (12.5 mm), indicating a superior gastrointestinal safety profile.
This strong positive correlation supports the hypothesis that direct membrane damage is a significant contributor to NSAID-induced gastropathy. The in vitro calcein leakage assay, in this case, served as a reliable predictive tool for the in vivo gastrointestinal toxicity of these compounds.
Caption: Logical Relationship between In Vitro and In Vivo Findings.
Conclusion
This comparative guide illustrates the critical importance of integrating in vitro and in vivo studies in the preclinical evaluation of drug candidates. The case of 2-{2-Bromo-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid demonstrates how a well-chosen in vitro assay can provide mechanistic insights and serve as a valuable predictive tool for in vivo outcomes. By understanding the strengths and limitations of each methodology and focusing on establishing a robust IVIVC, researchers can enhance the efficiency and predictive power of the drug discovery process, ultimately accelerating the delivery of safer and more effective therapies to patients.
References
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PLOS One. (2012). Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. Retrieved January 20, 2026, from [Link]
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PubMed. (2000). NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2. Retrieved January 20, 2026, from [Link]
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PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved January 20, 2026, from [Link]
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PubMed. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Retrieved January 20, 2026, from [Link]
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Calcein Release Assay Liposome Protocol. (n.d.). Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen. Retrieved January 20, 2026, from [Link]
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PubMed Central. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Membrane permeabilization by non-steroidal anti-inflammatory drugs. Retrieved January 20, 2026, from [Link]
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YouTube. (2021). Study of anti-ulcer activity by pylorus ligated (SHAY) rat model and NSAID induced ulcer model. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Liposome leakage assay of INF7 and JTS-1. Calcein-containing liposomes.... Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). INSIGHT INTO NSAID-INDUCED MEMBRANE ALTERATIONS, PATHOGENESIS AND THERAPEUTICS: CHARACTERIZATION OF INTERACTION OF NSAIDS WITH PHOSPHATIDYLCHOLINE. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of the Reactivity of Ortho- versus Meta-Brominated Phenylpropanoic Acids in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the precise positioning of substituents on aromatic rings is a critical design element that dictates molecular reactivity and ultimately, the viability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of ortho- and meta-brominated phenylpropanoic acids, two isomers whose subtle structural difference leads to profound variations in their behavior in palladium-catalyzed cross-coupling reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework and practical guidance for their application in complex molecule synthesis.
Introduction: The Decisive Role of Isomeric Position
The reactivity of an aryl halide in transition metal-catalyzed reactions is fundamentally governed by two key factors: the electronic environment of the carbon-halogen bond and the steric accessibility of the reaction center. In the case of brominated phenylpropanoic acids, the placement of the bromine atom relative to the propanoic acid side chain—either in the adjacent ortho position or the one-carbon-removed meta position—creates distinct steric and electronic profiles that significantly influence their participation in widely-used synthetic transformations such as the Suzuki-Miyaura and Heck couplings. Understanding these differences is paramount for reaction design, optimization, and troubleshooting.
The Ortho Isomer: A Story of Steric Hindrance
The defining characteristic of 2-bromophenylpropanoic acid is the proximity of the bulky bromine atom to the propanoic acid side chain. This ortho-relationship introduces significant steric hindrance around the C-Br bond, which is the site of oxidative addition to the palladium(0) catalyst—the crucial first step in most cross-coupling catalytic cycles.
This steric impediment has a direct and often detrimental effect on reaction rates and overall efficiency. The approach of the bulky palladium-ligand complex to the C-Br bond is sterically hindered, leading to a higher activation energy for the oxidative addition step. Consequently, ortho-substituted aryl halides are generally less reactive than their meta- or para-isomers in palladium-catalyzed reactions.[1][2][3]
The Meta Isomer: A Balance of Effects
In contrast, 3-bromophenylpropanoic acid presents a more sterically accessible C-Br bond. The bromine atom is sufficiently removed from the propanoic acid side chain to minimize steric clashes with the incoming palladium catalyst. This generally translates to faster reaction kinetics and higher yields in cross-coupling reactions compared to the ortho isomer under identical conditions.
From an electronic standpoint, the bromine atom in the meta position exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring. However, in the context of palladium-catalyzed cross-coupling, the reduced steric hindrance is the more dominant factor contributing to its enhanced reactivity over the ortho isomer.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Predicted Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Feature | 2-Bromophenylpropanoic Acid (ortho) | 3-Bromophenylpropanoic Acid (meta) | Rationale & Causality |
| Reaction Rate | Slower | Faster | The oxidative addition of the palladium catalyst to the C-Br bond is sterically hindered in the ortho isomer, leading to a higher activation energy and slower reaction kinetics. |
| Typical Yield | Lower | Higher | Incomplete conversion due to slower reaction rates and potential for side reactions often results in lower isolated yields for the ortho isomer. |
| Catalyst Loading | Higher | Lower | To achieve reasonable conversion rates, higher catalyst loadings are often required to overcome the steric barrier of the ortho-substituent. |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., Buchwald-type ligands) are often necessary to promote oxidative addition to the sterically hindered C-Br bond.[1] | A wider range of phosphine ligands, including less bulky ones, can be effective. | Bulky ligands can create a more reactive, coordinatively unsaturated palladium(0) species that is better able to access the hindered ortho C-Br bond. |
| Side Reactions | Increased potential for hydrodehalogenation (reduction of the C-Br bond) and catalyst decomposition due to prolonged reaction times and higher temperatures. | Lower propensity for side reactions due to more favorable reaction kinetics. | The challenging oxidative addition for the ortho isomer can lead to alternative, non-productive reaction pathways. |
The following diagram illustrates the key mechanistic step of oxidative addition in the Suzuki-Miyaura coupling, highlighting the steric clash in the ortho isomer.
Intramolecular Heck Reaction: A Unique Pathway for the Ortho Isomer
While the ortho-substituent is often a hindrance in intermolecular reactions, its proximity to the propanoic acid side chain can be ingeniously exploited to facilitate intramolecular cyclization reactions. The intramolecular Heck reaction, in particular, offers a powerful strategy for the synthesis of cyclic compounds.[4]
For this to occur, the propanoic acid side chain must first be functionalized with an alkene, for example, by forming an N-allyl amide. The subsequent palladium-catalyzed intramolecular coupling between the ortho C-Br bond and the tethered alkene can lead to the formation of a new ring system. This reaction pathway is not readily accessible to the meta isomer due to the greater distance between the C-Br bond and the side chain.
This unique reactivity of the ortho isomer highlights a key principle in synthetic strategy: a feature that is a disadvantage in one context can be an advantage in another.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura coupling of both ortho- and meta-bromophenylpropanoic acids. Note that for the ortho isomer, a more specialized, bulky ligand and potentially higher catalyst loading and temperature may be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromophenylpropanoic acid (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The comparative analysis of ortho- and meta-brominated phenylpropanoic acids unequivocally demonstrates the profound influence of substituent placement on chemical reactivity. The ortho isomer, characterized by significant steric hindrance, generally exhibits lower reactivity in intermolecular palladium-catalyzed cross-coupling reactions, necessitating more specialized and forceful reaction conditions. In contrast, the meta isomer's greater steric accessibility allows for more facile and efficient coupling.
However, the story is not one of simple disadvantage for the ortho isomer. Its unique geometry opens up opportunities for intramolecular reactions, such as the intramolecular Heck reaction, providing a synthetic handle for the construction of complex cyclic architectures that is unavailable to the meta counterpart.
For the practicing chemist, the choice between these two isomers will be dictated by the specific synthetic goal. If the aim is a straightforward intermolecular coupling, the meta isomer is the preferred starting material. If, however, the synthetic strategy involves a key intramolecular cyclization step, the ortho isomer becomes an invaluable and powerful building block. Future research in this area will likely focus on the development of novel catalyst systems that can overcome the steric challenges of ortho-substituted substrates even more efficiently, further expanding the synthetic utility of these versatile reagents.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromocinnamic Acid. Retrieved from [Link]
-
Ibrahim, B., & Abdullahi, M. (2022). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 13(1), 105-111. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Intramolecular Heck reaction. Retrieved from [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki–Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 162-166. Retrieved from [Link]
-
Yi, L., Song, D., & Su, C. (2015). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Catalysis, 5(11), 6558-6564. Retrieved from [Link]
-
Hoshi, T., Nakazawa, T., Saitoh, I., Mori, Y., Suzuki, T., Sakai, J.-i., Hagiwara, H., & Akai, S. (2008). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 73(10), 3969-3972. Retrieved from [Link]
-
Wang, D., Wang, L., & Li, P. (2016). Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes. Scientific Reports, 6(1), 33411. Retrieved from [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 162-166. Retrieved from [Link]
Sources
A Comparative Performance Analysis of Novel 3-(2-Bromo-4-methylphenyl)propanoic Acid-Derived COX Inhibitors
This guide provides a comprehensive framework for benchmarking the performance of a novel class of potential anti-inflammatory agents: 3-(2-bromo-4-methylphenyl)propanoic acid-derived inhibitors. Given their structural similarities to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide presupposes their mechanism of action to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] We will objectively compare their hypothetical performance against established NSAIDs, supported by detailed experimental protocols and data interpretation guidelines.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory therapeutics.
Introduction: The Cyclooxygenase (COX) Enzymes as Therapeutic Targets
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial "housekeeping" role.[4][6] It is involved in maintaining the protective lining of the gastrointestinal tract and in platelet aggregation for blood clotting.[5][7][8]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][7]
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulcers, are largely a consequence of inhibiting the protective functions of COX-1.[9][10][11] Therefore, a key goal in the development of new NSAIDs is to achieve high selectivity for COX-2 over COX-1, thereby maximizing anti-inflammatory efficacy while minimizing adverse effects.[9][12]
The novel this compound derivatives represent a new chemical entity within the broader class of propionic acid-based anti-inflammatory agents. A thorough and systematic evaluation of their inhibitory potency and selectivity against COX-1 and COX-2 is essential to determine their therapeutic potential.
Signaling Pathway Overview
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Comparative Benchmarking: Methodology and Rationale
To comprehensively evaluate the this compound-derived inhibitors, we will benchmark their performance against a panel of commercially available and widely characterized NSAIDs. This panel includes both non-selective and COX-2 selective inhibitors, providing a robust comparative landscape.
Benchmark Inhibitors:
-
Ibuprofen: A common, non-selective propionic acid-based NSAID.[8][13]
-
Naproxen: Another widely used non-selective propionic acid derivative.[8][13]
-
Diclofenac: A potent, non-selective acetic acid-based NSAID.[13][14]
-
Celecoxib: The only FDA-approved selective COX-2 inhibitor in the U.S.[15][16]
The primary metrics for comparison will be the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2, and the resulting selectivity index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), providing a quantitative measure of an inhibitor's preference for COX-2.[1]
Experimental Protocol: In Vitro COX Inhibition Assay
The following protocol details a robust and reproducible method for determining the IC50 values of test compounds against human COX-1 and COX-2 enzymes. This assay is based on the colorimetric measurement of the peroxidase activity of the COX enzymes.[17]
Principle of the Assay
The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). This assay measures the peroxidase component, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The intensity of the color is proportional to the enzyme's activity, allowing for the quantification of inhibition.[17]
Materials and Reagents
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test inhibitors (this compound derivatives)
-
Benchmark inhibitors (Ibuprofen, Naproxen, Diclofenac, Celecoxib)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of each test and benchmark inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions for each inhibitor in DMSO to generate a dose-response curve (e.g., from 10 mM to 1 nM).
-
Prepare the assay buffer containing heme.
-
Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Designate wells for "Background," "100% Initial Activity," and "Inhibitor" tests for both COX-1 and COX-2.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[17]
-
100% Initial Activity Wells (Positive Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective diluted enzyme (COX-1 or COX-2).[17]
-
Inhibitor Wells: Add 148 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 2 µL of the desired inhibitor dilution.
-
-
Inhibitor Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.[18]
-
-
Initiation of Enzymatic Reaction:
-
Add 10 µL of arachidonic acid solution to all wells except the background wells.
-
Add 10 µL of TMPD solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 590 nm every minute for 10 minutes to obtain a kinetic reading of the reaction.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against both COX-1 and COX-2.
-
Experimental Workflow Diagram
Sources
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(2-Bromo-4-methylphenyl)propanoic acid
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(2-Bromo-4-methylphenyl)propanoic acid. As a brominated aromatic carboxylic acid, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed to provide researchers and laboratory personnel with the necessary information to manage this waste stream responsibly.
Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure allows for an expert assessment of its likely hazards based on analogous compounds.
-
Structural Class: It is a halogenated aromatic organic acid.[1]
-
Anticipated Hazards: Based on similar brominated organic acids and propanoic acid derivatives, it should be handled as a substance that is, at a minimum:
Core Disposal Directive: Classify as Halogenated Organic Waste
The presence of a bromine atom on the phenyl ring is the single most important factor for its disposal. It must be classified and segregated as Halogenated Organic Waste .[3][4] This is because halogenated wastes require specific disposal technologies, typically high-temperature incineration with specialized scrubbers, to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.[5] Co-mingling this waste with non-halogenated streams leads to regulatory non-compliance and complicates the disposal process, significantly increasing costs.[6][7]
Personal Protective Equipment (PPE) and Safe Handling
All operations involving the handling and disposal of this compound must be conducted with appropriate PPE in a controlled environment.
-
Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[8]
-
Skin Protection: A standard laboratory coat must be worn. Use nitrile gloves for incidental contact. If prolonged contact is anticipated, consult glove manufacturer data for breakthrough times.
-
Respiratory Protection: Not typically required when using a fume hood. For spill cleanups outside of a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[2]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical. The following protocol ensures that the waste is managed safely from the point of generation to its final collection.
Step 1: Waste Segregation (The Critical First Step)
Proper segregation is paramount. A dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids" (if dissolved in a solvent) must be used.
Table 1: Waste Stream Compatibility
| Waste Type | Compatible with this compound Waste? | Rationale and Authoritative Guidance |
| Other Halogenated Organics | Yes | Shares the same disposal pathway (incineration). Examples include dichloromethane and chloroform.[6] |
| Non-Halogenated Organics | NO | Different disposal methods (fuel blending vs. incineration); mixing increases costs and complexity.[6][7] |
| Strong Acids/Bases | NO | Risk of violent chemical reaction, gas evolution, or container degradation. Do not mix acids and bases.[3][6] |
| Oxidizers (e.g., Bleach) | NO | Incompatible; creates a significant risk of fire or explosion.[4][6] |
| Aqueous Waste (Non-hazardous) | NO | Halogenated organics are typically incinerated; adding water unnecessarily increases the waste volume and disposal cost.[7] |
| Heavy Metals | NO | Metal-containing waste requires stabilization and has a different disposal profile.[6][7] |
Step 2: Container Selection and Labeling
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[9] The container must be in good condition and free of leaks.
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[7][10]
-
Complete the Tag Information: Fill out the tag completely and legibly.[10]
-
Generator Information: Your name, lab, and contact information.
-
Contents: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas. [4] If it is in a solution, list all components with their approximate percentages.
-
Hazards: Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the generator.[9][11]
-
Storage: Keep the container tightly sealed at all times, except when actively adding waste.[4][9] Store it in a secondary containment bin to mitigate leaks or spills.
-
Volume Limits: Be aware of SAA volume limits. Regulations strictly limit the amount of waste that can be accumulated (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous P-listed waste).[10][12]
Step 4: Requesting Waste Collection
Once the container is full or you are finished with the project, finalize the waste tag by adding the "full" date. Do not let full containers sit in the lab for extended periods.[10] Submit a chemical waste collection request to your institution's EHS department through their designated system.[10] Laboratory personnel should never transport hazardous waste across hallways or to other buildings.[10]
Management of Spills and Contaminated Materials
Accidental spills must be managed immediately and treated as a hazardous waste generating event.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE (goggles, lab coat, double gloves).
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels on a solvent spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated plastic bag or container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and request a pickup from EHS. All materials used for cleanup are considered hazardous waste.[4][12]
For large or unmanageable spills, evacuate the area and contact your institution's emergency response line or EHS immediately.[4]
Disposal of Empty Containers
An empty container that once held this compound is not considered regular trash. To be disposed of as non-hazardous waste, it must be properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[10][12]
-
Collect Rinseate: Each rinse must be collected and disposed of as liquid halogenated hazardous waste.[10]
-
Deface Label: Completely remove or deface the original manufacturer's label.[12]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
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ASTM D4447-21, Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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3-(2-Methylphenyl)propionic acid. PubChem, National Center for Biotechnology Information. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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3-(4-Methylphenyl)propionic acid - Safety Data Sheet. Thermo Fisher Scientific. [Link]
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2-Methyl-3-(4-methylphenyl)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Safely handling a liter of Bromine? Reddit r/chemistry. [Link]
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Which is the best way to recycle or neutralise Bromine? ResearchGate. [Link]
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Navigating the Safe Handling of 3-(2-Bromo-4-methylphenyl)propanoic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-(2-Bromo-4-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and scientists.
Hazard Assessment: Understanding the Risks
Potential Hazards Include:
-
Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive or irritating to the skin and eyes.[1] Direct contact may cause redness, pain, and in severe cases, chemical burns.[1]
-
Respiratory Tract Irritation: Dust or vapors may cause irritation to the respiratory system.[2][3]
-
Toxicity Associated with Halogenated Aromatic Compounds: Halogenated aromatic hydrocarbons as a class are associated with a range of toxic effects, including potential liver dysfunction and skin conditions like chloracne with prolonged or high-level exposure.[4] While the specific toxicity of this compound is unknown, it is prudent to handle it with care to minimize exposure.
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have likely not been fully investigated. Therefore, minimizing all routes of exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are required for protection against liquid splashes and chemical vapors.[5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or butyl rubber gloves are recommended for handling acids.[1] Given the presence of a brominated aromatic ring, double-gloving provides an additional layer of protection. Always consult the glove manufacturer's chemical resistance chart.[6][7][8][9] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat is the minimum required protection for handling acids and alkalis. It should have long sleeves and be fully buttoned. |
| Respiratory | NIOSH-Approved Respirator (as needed) | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1] The need for respiratory protection should be determined by a formal risk assessment. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[5] |
Operational Protocols: From Receipt to Disposal
Receiving and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection.
PPE Donning Workflow
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Emergency Response Decision Tree
Disposal Plan
Proper waste segregation is crucial for both safety and environmental compliance.
-
Waste Classification: this compound is a halogenated organic compound.[10][11]
-
Containerization: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10][12][13]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[14] Also, keep it separate from acidic or alkaline waste streams.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[12][14]
Doffing PPE: Preventing Contamination
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
Step-by-Step Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Face Shield: Remove the face shield from the back.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Goggles: Remove goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
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- Fisher Scientific. 3-(4-Methylphenyl)
- Fisher Scientific. 3-(4-Bromophenyl)
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
